Product packaging for Ethyl 3-bromo-5-nitrobenzoate(Cat. No.:CAS No. 690260-94-7)

Ethyl 3-bromo-5-nitrobenzoate

Cat. No.: B1593342
CAS No.: 690260-94-7
M. Wt: 274.07 g/mol
InChI Key: PUBVWGDKFHIPRR-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-nitrobenzoate>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO4 B1593342 Ethyl 3-bromo-5-nitrobenzoate CAS No. 690260-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBVWGDKFHIPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650319
Record name Ethyl 3-bromo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690260-94-7
Record name Ethyl 3-bromo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-bromo-5-nitrobenzoate: Properties, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 3-bromo-5-nitrobenzoate, a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its chemical and physical properties, explore its reactivity, and provide detailed experimental protocols for its synthesis and key transformations. This document is designed to be a practical resource, offering field-proven insights and self-validating methodologies to empower your research and development endeavors.

Introduction: A Multifunctional Building Block

This compound (CAS No: 690260-94-7) is a substituted aromatic compound featuring three key functional groups: an ethyl ester, a bromine atom, and a nitro group.[1] This unique combination of functionalities, strategically positioned on the benzene ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The interplay of the electron-withdrawing effects of the nitro and bromo groups, and the ester functionality, dictates its reactivity and unlocks a diverse range of synthetic possibilities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and synthesis.

Physical Properties
PropertyValueSource
CAS Number 690260-94-7[1]
Molecular Formula C₉H₈BrNO₄[1]
Molecular Weight 274.07 g/mol [1]
Appearance Off-white to Pale-yellow to Yellow-brown Solid
Purity Typically ≥98%[1]
Storage Room Temperature
Spectroscopic Characterization

While specific spectra for this compound were not found, we can predict its characteristic spectral features based on the analysis of closely related compounds like ethyl 3-nitrobenzoate and 3-bromo-5-nitrobenzoic acid.[6][7][8]

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The three aromatic protons will appear as multiplets in the downfield region (typically δ 7.5-9.0 ppm), with their chemical shifts and coupling patterns influenced by the bromo, nitro, and ester substituents. The ethyl group will present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) in the upfield region. For comparison, the aromatic protons of ethyl 3-nitrobenzoate appear at δ 8.87 (d), 8.54–8.25 (m), and 7.67 (t) ppm.[6]

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (δ ~164 ppm), the aromatic carbons (δ ~120-150 ppm), the methylene carbon of the ethyl group (δ ~62 ppm), and the methyl carbon of the ethyl group (δ ~14 ppm). The carbon attached to the bromine atom will be influenced by the halogen's electronegativity and the carbon attached to the nitro group will be significantly deshielded. The spectrum of ethyl 3-nitrobenzoate shows the carbonyl carbon at δ 164.42 ppm and the aromatic carbons in the range of δ 124.50-148.19 ppm.[6]

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

  • C=O stretch (ester): ~1720-1740 cm⁻¹

  • Aromatic C=C stretches: ~1600, 1480 cm⁻¹

  • Asymmetric and symmetric NO₂ stretches: ~1530 and ~1350 cm⁻¹

  • C-O stretch (ester): ~1250-1300 cm⁻¹

  • C-Br stretch: ~500-600 cm⁻¹

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethoxy group (-OEt), the nitro group (-NO₂), and carbon monoxide (-CO).

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through the esterification of 3-bromo-5-nitrobenzoic acid.

Reaction Scheme

Synthesis of this compound start 3-Bromo-5-nitrobenzoic Acid reagents Ethanol (EtOH) Thionyl Chloride (SOCl₂) start->reagents Reaction Conditions: 0°C to 80°C, 4h product This compound reagents->product

Caption: Synthesis of this compound.

Detailed Experimental Protocol[10][11]

Materials:

  • 3-bromo-5-nitrobenzoic acid (1.0 eq)

  • Anhydrous ethanol (EtOH)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-bromo-5-nitrobenzoic acid (e.g., 25 g, 101.6 mmol) and anhydrous ethanol (200 mL).

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Slowly add thionyl chloride (15 mL) dropwise to the stirred mixture.

  • After the addition is complete, warm the reaction mixture to 80°C and continue stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding 50 mL of water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 1:20 to 1:10) as the eluent.

  • Collect the fractions containing the product and concentrate under reduced pressure to obtain this compound as a white solid (typical yield: ~99%).

Self-Validation: The purity of the synthesized compound should be confirmed by melting point analysis and spectroscopic methods (NMR, IR, MS) as described in the previous section.

Chemical Reactivity and Synthetic Transformations

The reactivity of this compound is governed by its three functional groups. The electron-withdrawing nature of the nitro and bromo groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Reactivity of this compound cluster_reactions Key Transformations main This compound reduction Nitro Group Reduction (e.g., H₂, Pd/C) main->reduction Forms Ethyl 3-amino-5-bromobenzoate substitution Nucleophilic Aromatic Substitution (at C-Br) main->substitution Displaces Bromine coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) main->coupling Forms C-C or C-N bonds

Caption: Key reactive sites of this compound.

Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a crucial transformation, yielding Ethyl 3-amino-5-bromobenzoate, another valuable synthetic intermediate. This reaction must be performed under conditions that do not affect the ester or the bromo substituent.

Recommended Protocol: Catalytic Hydrogenation

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve this compound in methanol or ethanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 60 psi) and stir the mixture at room temperature.[9]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 3-amino-5-bromobenzoate, which can be further purified by recrystallization or column chromatography if necessary.

Nucleophilic Aromatic Substitution (SNAAr)

The bromine atom on the aromatic ring can be displaced by various nucleophiles. The presence of the electron-withdrawing nitro group, although meta to the bromine, facilitates this reaction to some extent.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

4.3.1. Buchwald-Hartwig Amination

This reaction is a powerful method for the synthesis of arylamines from aryl halides.[3][10]

General Protocol:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOt-Bu or K₃PO₄) in a dry Schlenk tube.[11]

  • Add this compound and the desired amine.

  • Add a degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110°C) until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, the reaction is worked up by dilution with an organic solvent, filtration through Celite® to remove the catalyst, and purification by column chromatography.[11]

4.3.2. Suzuki-Miyaura Coupling

This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester.[12][13]

General Protocol:

  • To a flask, add this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).[14]

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water.

  • Degas the mixture and heat under an inert atmosphere with stirring (typically 60-100°C) until the reaction is complete.

  • After cooling, the reaction is worked up by extraction with an organic solvent, washing with brine, drying, and purification by column chromatography.[1]

Applications in Drug Discovery and Development

This compound and its precursor, 3-bromo-5-nitrobenzoic acid, are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2][3] For instance, related structures are utilized in the synthesis of Lenalidomide, a drug used to treat multiple myeloma.[4][15][16][17] The synthesis of Lenalidomide involves the reaction of a derivative of 3-nitrobenzoic acid with 3-aminopiperidine-2,6-dione hydrochloride, followed by the reduction of the nitro group.[16] This highlights the importance of the functionalities present in this compound for the construction of complex, biologically active molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its unique combination of an ester, a bromo group, and a nitro group allows for a wide range of selective transformations, including nitro group reduction and palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its properties, synthesis, and reactivity, along with practical experimental protocols, to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Ethyl 3-bromo-5-nitrobenzoate CAS number 690260-94-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-bromo-5-nitrobenzoate (CAS 690260-94-7)

Abstract

This compound is a pivotal, multi-functionalized aromatic compound serving as a cornerstone intermediate in advanced organic synthesis. Its unique trifecta of reactive sites—an ester, a bromine atom, and a nitro group—offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, a field-proven synthesis protocol with mechanistic insights, an analysis of its chemical reactivity, and its significant applications in medicinal chemistry and agrochemical development. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring both technical accuracy and practical utility for professionals in the field.

Core Characteristics and Physicochemical Properties

This compound (CAS: 690260-94-7) is a substituted aromatic ester derived from benzoic acid.[1] Its strategic placement of electron-withdrawing (nitro) and displaceable (bromo) groups makes it a highly valuable building block for introducing specific pharmacophores and functionalities.

Caption: Chemical Structure of this compound.

The compound's key physical and chemical data are summarized below, providing essential information for reaction planning and safety assessments.

PropertyValueReference(s)
CAS Number 690260-94-7[2][3]
Molecular Formula C₉H₈BrNO₄[2][3]
Molecular Weight 274.07 g/mol [2][3]
IUPAC Name This compound
Appearance Off-white to pale-yellow or yellow-brown solid
Boiling Point 338.7 °C at 760 mmHg[4]
Density 1.594 g/cm³[4]
Flash Point 158.6 °C[4]
Storage Temperature Room Temperature

Synthesis and Purification: A Validated Protocol

The most efficient and high-yielding synthesis of this compound involves the esterification of its carboxylic acid precursor, 3-bromo-5-nitrobenzoic acid.[2][5] While a classic Fischer esterification using an acid catalyst like H₂SO₄ is possible, the equilibrium nature of the reaction can limit yield.[6][7] A more robust and virtually irreversible method employs thionyl chloride (SOCl₂) to activate the carboxylic acid, driving the reaction to completion with exceptional yield.[2][5]

Underlying Principle: Causality of Reagent Choice

The choice of thionyl chloride is deliberate. It reacts with the carboxylic acid to form a highly electrophilic acyl chloride intermediate. This intermediate is far more reactive towards the weakly nucleophilic ethanol than the parent carboxylic acid. The byproducts of this activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, further preventing the reverse reaction and adhering to Le Châtelier's principle. This approach circumvents the unfavorable equilibrium of direct acid-catalyzed esterification, consistently resulting in near-quantitative conversion.[2][5]

Caption: High-yield synthesis workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures and is designed for robust reproducibility.[2][5]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-bromo-5-nitrobenzoic acid (25 g, 101.6 mmol) and anhydrous ethanol (200 mL).[2]

  • Activation: Cool the flask in an ice bath (0 °C). With vigorous stirring, slowly add thionyl chloride (15 mL) dropwise via a dropping funnel over 15-20 minutes. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Esterification: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to 80 °C and maintain for 4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding 50 mL of water.[2] Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).[2]

  • Isolation: Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 1:20 to 1:10 v/v) as the eluent.[2][5]

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain this compound as a white solid (Typical yield: 27.5 g, 99%).[2][5]

Chemical Reactivity and Synthetic Utility

The value of this compound lies in the distinct reactivity of its three functional groups, allowing for sequential and selective transformations.

G Core Ethyl 3-bromo-5-nitrobenzoate Nitro Nitro Group (NO₂) Core->Nitro Bromo Bromo Group (Br) Core->Bromo Ester Ester Group (COOEt) Core->Ester Amine Reduction (e.g., SnCl₂/HCl) → 3-Amino-5-bromo... Nitro->Amine Versatile amine handle Coupling Cross-Coupling (e.g., Suzuki) → 3-Aryl-5-nitro... Bromo->Coupling C-C bond formation Hydrolysis Hydrolysis (H⁺/H₂O or OH⁻) → 3-Bromo-5-nitrobenzoic acid Ester->Hydrolysis Prodrug strategy/Modulation

Caption: Reactivity map illustrating the synthetic potential of the compound.

  • The Nitro Group: This powerful electron-withdrawing group can be readily reduced to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation). This transformation is fundamental in drug development, as the resulting aniline moiety is a precursor to a vast number of heterocyclic structures and amides.[8]

  • The Bromo Group: As a halogen on an aromatic ring, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the precise installation of aryl, alkyl, or alkynyl groups, facilitating the construction of complex molecular scaffolds.

  • The Ethyl Ester Group: The ester serves to protect the carboxylic acid, which can be deprotected via hydrolysis under acidic or basic conditions when needed. More importantly, the ester group modulates the compound's lipophilicity and can be crucial for its pharmacokinetic profile in drug design.[9]

Applications in Drug Discovery and Agrochemicals

The synthetic versatility of this compound makes it a sought-after intermediate. Its precursor, 3-bromo-5-nitrobenzoic acid, is explicitly cited as a critical component in the synthesis of novel drug candidates, particularly those with antitubercular and anticancer activities.[8][10][11] The ethyl ester derivative is employed in subsequent synthetic steps where the ester functionality is preferred over the free acid for reasons of solubility, reactivity, or protection.

In agrochemicals, the structural motifs accessible from this compound are relevant for creating advanced herbicides and pesticides, where the bromo and nitro functionalities can contribute to the biological activity of the final product.[11][12]

Spectral Data and Quality Verification

Confirming the identity and purity of the synthesized material is a critical, self-validating step. While specific spectra for this exact compound are not publicly cataloged, the expected spectral features can be reliably predicted based on its structure and data from closely related analogues like ethyl 3-nitrobenzoate.[13][14][15]

  • ¹H NMR: The spectrum should feature three distinct regions:

    • Ethyl Group: A quartet around δ 4.4 ppm (2H, -OCH₂-) and a triplet around δ 1.4 ppm (3H, -CH₃).

    • Aromatic Region: Three protons between δ 8.0-9.0 ppm, appearing as sharp singlets or narrowly coupled multiplets, characteristic of a 1,3,5-trisubstituted benzene ring.

  • ¹³C NMR: Key signals include the ester carbonyl carbon (~164 ppm), carbons attached to the bromo and nitro groups, and the two distinct signals for the ethyl group carbons (~62 ppm and ~14 ppm).

  • Infrared (IR) Spectroscopy: Strong, characteristic absorption bands are expected for:

    • N-O Stretch (NO₂): ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

    • C=O Stretch (Ester): ~1720-1740 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine. Two peaks of nearly equal intensity will appear at m/z 273 (for ⁷⁹Br) and 275 (for ⁸¹Br).

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous properties.

  • Hazard Classification: Warning. Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[16]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or a face shield, and a lab coat.[16][17]

  • Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[16]

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]

    • In Case of Skin Contact: Wash off with soap and plenty of water.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the chemical sciences. Its well-defined physicochemical properties, straightforward high-yield synthesis, and predictable multi-faceted reactivity provide researchers and drug developers with a reliable and versatile building block. Understanding the principles behind its synthesis and its potential for subsequent chemical transformations is key to unlocking its full potential in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

References

An In-Depth Technical Guide to Ethyl 3-bromo-5-nitrobenzoate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the utility of a chemical intermediate is defined by its structural features and reactive potential. Ethyl 3-bromo-5-nitrobenzoate, a polysubstituted aromatic ester, stands out as a pivotal building block. Its strategically positioned functional groups—an electron-withdrawing nitro group, a versatile bromine atom, and an ester moiety—make it an exceptionally valuable synthon for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, detail a robust and validated synthesis protocol, explore its spectroscopic signature for unambiguous identification, and discuss its applications as a precursor in advanced chemical synthesis.

Compound Identification and Physicochemical Properties

This compound is an organic compound that presents as an off-white to pale-yellow solid at room temperature.[1] The unique arrangement of its substituents on the benzene ring dictates its chemical reactivity and physical characteristics.

Chemical Structure

The structure consists of a central benzene ring substituted at positions 1, 3, and 5. An ethyl ester group is located at C1, a bromine atom at C3, and a nitro group at C5.

This compound C1 C C2 C C1->C2 ester_C C C1->ester_C C3 C C2->C3 C4 C C3->C4 Br Br C3->Br C5 C C4->C5 C6 C C5->C6 N N C5->N C6->C1 ester_O1 O ester_C->ester_O1 = ester_O2 O ester_C->ester_O2 ester_CH2 CH₂ ester_O2->ester_CH2 ester_CH3 CH₃ ester_CH2->ester_CH3 N_O1 O N->N_O1 = N_O2 O⁻ N->N_O2 p1 p2 p3 center a1 a2 a3 a4 a5 a6

Caption: Chemical structure of this compound.

Key Properties

The fundamental properties of this compound are summarized below, providing essential data for laboratory use and reaction planning.

PropertyValueReference(s)
CAS Number 690260-94-7[1][2][3][4]
Molecular Formula C₉H₈BrNO₄[2][3][5]
Molecular Weight 274.07 g/mol [2][3][5]
IUPAC Name This compound[1]
Appearance Off-white to pale-yellow solid[1]
Purity ≥98% (typical)[1][3][5]
InChI Key PUBVWGDKFHIPRR-UHFFFAOYSA-N[1]
Storage Temperature Room Temperature[1]

Synthesis and Purification

The most reliable and high-yielding synthesis of this compound is achieved through the Fischer esterification of its carboxylic acid precursor, 3-bromo-5-nitrobenzoic acid.[2][4] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol. While classic acid catalysts like sulfuric acid are effective, the use of thionyl chloride (SOCl₂) is a common and highly efficient alternative for activating the carboxylic acid, leading to excellent yields.[2][4]

Reaction Scheme

The overall transformation involves the conversion of a carboxylic acid to an ethyl ester in the presence of ethanol and a suitable activating agent.

G A 3-Bromo-5-nitrobenzoic Acid (Starting Material) D Reaction at 80°C A->D B Ethanol (EtOH) (Reagent & Solvent) B->D C Thionyl Chloride (SOCl₂) (Activating Agent) C->D 0°C addition E Work-up & Extraction (H₂O, DCM) D->E 4 hours F Purification (Silica Gel Chromatography) E->F G This compound (Final Product, >98% Purity) F->G 99% yield

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and ensures a high yield of the target compound.[2][4]

Materials:

  • 3-bromo-5-nitrobenzoic acid (1.0 eq)

  • Anhydrous ethanol (8-10 mL per gram of acid)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for chromatography)

  • Ethyl acetate and petroleum ether (or hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-nitrobenzoic acid (e.g., 25 g, 101.6 mmol) and anhydrous ethanol (200 mL).[2]

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. With vigorous stirring, slowly add thionyl chloride (15 mL) dropwise via a dropping funnel. The addition should be controlled to manage the exothermic reaction and gas evolution (HCl, SO₂).

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Allow the reaction to stir at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the flask to room temperature. Carefully quench the reaction by slowly adding 50 mL of water.[2][4] Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[2]

  • Washing: Combine the organic layers. If residual acid is a concern, wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude product is purified by silica gel column chromatography to yield the final product as a white solid.[2][4]

  • Column Preparation: Prepare a silica gel column using a slurry of silica in petroleum ether.

  • Loading: Dissolve the crude residue in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the prepared column.

  • Elution: Elute the column using a gradient of ethyl acetate in petroleum ether, starting from 1:20 (5% ethyl acetate) and gradually increasing to 1:10 (10% ethyl acetate).[2][4]

  • Collection: Collect the fractions containing the desired product (as identified by TLC) and combine them.

  • Final Product: Concentrate the combined pure fractions under reduced pressure to yield this compound as a white solid (typical yield: ~99%).[2]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint. While specific experimental spectra for this exact compound are not widely published, its expected spectroscopic data can be accurately predicted based on its functional groups and data from closely related analogs like ethyl 3-nitrobenzoate and mthis compound.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic~8.8 - 8.4m3HAr-H
Ethyl CH₂~4.45q2H-O-CH₂ -CH₃
Ethyl CH₃~1.44t3H-O-CH₂-CH₃
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Carbonyl~164C =O
Aromatic C-NO₂~148C -NO₂
Aromatic C-H~135, 127, 125Ar-C H
Aromatic C-Br~122C -Br
Aromatic C-COOR~132C -COOEt
Ethyl O-CH₂~62-O-CH₂ -CH₃
Ethyl CH₃~14-O-CH₂-CH₃
Note: Predicted shifts are based on data for ethyl 3-nitrobenzoate and related structures.[6]
Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O Stretch (Ester)~1730 (strong)
N-O Asymmetric Stretch (Nitro)~1530 (strong)
N-O Symmetric Stretch (Nitro)~1350 (strong)
C-O Stretch (Ester)~1250-1300 (strong)
Aromatic C=C Bending~1600

Note: Frequencies are typical values for the specified functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

  • Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z ≈ 273 and m/z ≈ 275 . This distinctive "doublet" is the hallmark of a monobrominated compound, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Key Fragments: Common fragmentation patterns would include the loss of the ethoxy radical (•OCH₂CH₃, 45 u) to give ions at m/z ≈ 228/230, or the loss of the nitro group (•NO₂, 46 u).

Applications in Drug Discovery and Organic Synthesis

This compound is more than a simple chemical; it is an enabling tool for innovation. Its precursor, 3-bromo-5-nitrobenzoic acid, is a documented intermediate in the synthesis of compounds with potential therapeutic activities, including antitubercular and anticancer agents.[8][9] The ethyl ester derivative serves several critical functions:

  • Protecting Group: The ester functionality acts as a robust protecting group for the carboxylic acid, allowing for selective reactions at other sites on the aromatic ring.

  • Versatile Synthon: The compound is a trifunctional synthon.

    • The bromo substituent is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex carbon-carbon or carbon-heteroatom bonds.

    • The nitro group can be readily reduced to an amine (-NH₂). This amine is a key functional handle for amide bond formation, diazotization, or the construction of heterocyclic rings, which are prevalent in many active pharmaceutical ingredients (APIs).[10]

    • The ester group can be hydrolyzed back to the carboxylic acid post-synthesis or converted to other functional groups like amides or alcohols.

This multi-faceted reactivity makes this compound a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery pipelines.[10]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety.

Hazard ClassGHS Information
Signal Word Warning [1]
Pictograms GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[11] H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][11]
  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]

Conclusion

This compound is a highly functionalized and synthetically versatile intermediate. Its well-defined structure, confirmed through a suite of spectroscopic methods, and its straightforward, high-yielding synthesis make it an accessible and reliable tool for synthetic chemists. The strategic placement of its bromo, nitro, and ester groups provides multiple avenues for chemical modification, cementing its role as a valuable building block in the development of novel pharmaceuticals, agrochemicals, and functional materials. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in advanced research settings.

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-bromo-5-nitrobenzoate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, it delves into the compound's synthesis, underlying chemical principles, and significant applications, ensuring a blend of theoretical knowledge and practical insights.

Introduction: A Versatile Synthetic Building Block

This compound (CAS No: 690260-94-7) is an aromatic ester that serves as a pivotal building block in modern organic synthesis.[1][2][3] Its structure is characterized by a benzene ring substituted with three key functional groups: an ethyl ester, a bromine atom, and a nitro group. This unique arrangement makes it a highly versatile precursor for creating more complex molecules. The electron-withdrawing nature of the nitro group, combined with the strategic placement of the bromine atom, provides reactive sites for a variety of chemical transformations. Its parent compound, 3-bromo-5-nitrobenzoic acid, is a crucial intermediate for synthesizing a range of drug candidates and agrochemicals, particularly those with potential as antitubercular and anticancer agents.[4][5]

Physicochemical and Safety Profile

A clear understanding of a compound's properties is fundamental to its application in a laboratory setting. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 690260-94-7[1][6]
Molecular Formula C₉H₈BrNO₄[1][2]
Molecular Weight 274.07 g/mol [1][2]
Physical Form Off-white to Pale-yellow to Yellow-brown Solid
Purity Typically ≥98%[2]
Storage Temperature Room Temperature
InChI Key PUBVWGDKFHIPRR-UHFFFAOYSA-N

Safety Information: The compound should be handled with appropriate laboratory precautions.

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Synthesis of this compound

The most common and efficient method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid, 3-bromo-5-nitrobenzoic acid, using ethanol in the presence of an acid catalyst.[1][6]

The Fischer Esterification Mechanism

Fischer esterification is a classic acid-catalyzed equilibrium reaction.[7] The use of an acid catalyst is crucial because carboxylic acids are not electrophilic enough to react directly with alcohols, which are weak nucleophiles. The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by ethanol. The reaction is driven to completion by using a large excess of the alcohol (ethanol) and/or by removing water as it is formed.[7]

The mechanism proceeds through a series of reversible steps:

  • Protonation: The carbonyl oxygen of 3-bromo-5-nitrobenzoic acid is protonated by the acid catalyst (e.g., H₂SO₄).

  • Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Fischer_Esterification_Mechanism Mechanism of Fischer Esterification Start Carboxylic Acid + Alcohol (Ethanol) Protonation 1. Protonation of Carbonyl Start->Protonation + H+ Activated_Acid Protonated Carboxylic Acid Protonation->Activated_Acid Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Activated_Acid->Nucleophilic_Attack + EtOH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer 3. Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Activated_Intermediate Intermediate with -OH2+ Leaving Group Proton_Transfer->Activated_Intermediate Elimination 4. Elimination of Water Activated_Intermediate->Elimination - H2O Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation 5. Deprotonation Protonated_Ester->Deprotonation - H+ End Ester Product + Water Deprotonation->End Synthesis_Workflow Synthesis Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Combine Reactants: - 3-bromo-5-nitrobenzoic acid - Anhydrous Ethanol cooling 2. Cool to 0 °C (Ice Bath) reagents->cooling addition 3. Add Catalyst: Slowly add Thionyl Chloride or Conc. H2SO4 cooling->addition reflux 4. Heat to Reflux: Stir at 80 °C for ~4 hours addition->reflux quench 5. Quench Reaction: Add water reflux->quench extract 6. Liquid-Liquid Extraction: Use Dichloromethane (DCM) quench->extract concentrate 7. Concentrate: Remove solvent under reduced pressure extract->concentrate chromatography 8. Column Chromatography: Silica gel, eluting with ethyl acetate/petroleum ether concentrate->chromatography final_product 9. Obtain Pure Product: White solid chromatography->final_product

References

A Spectroscopic Investigation of Ethyl 3-bromo-5-nitrobenzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of Ethyl 3-bromo-5-nitrobenzoate, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its structural characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction

This compound (C₉H₈BrNO₄, Molar Mass: 274.07 g/mol ) is a disubstituted aromatic ester. The strategic placement of the bromo and nitro groups on the benzene ring, meta to the ethyl ester functionality, significantly influences its reactivity and makes it a valuable building block in the synthesis of more complex molecules. Accurate and unambiguous characterization of this compound is paramount for its effective utilization in research and development. This guide details the expected spectroscopic data and provides the underlying principles for their interpretation.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate to its spectroscopic signatures. The following diagram illustrates the molecule and the key interactions that govern its spectral properties.

Caption: Molecular structure of this compound and its correlation with key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that are diagnostic of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show signals in both the aromatic and aliphatic regions. The electron-withdrawing nature of the nitro and bromo groups, as well as the ester functionality, will deshield the aromatic protons, shifting them downfield.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6 - 8.8t (J ≈ 1.5 Hz)1HH-4
~8.4 - 8.6t (J ≈ 1.5 Hz)1HH-2
~8.2 - 8.4t (J ≈ 1.5 Hz)1HH-6
4.45q (J ≈ 7.1 Hz)2H-OCH₂CH₃
1.44t (J ≈ 7.1 Hz)3H-OCH₂CH₃

Data predicted based on analogous compounds such as ethyl 3-nitrobenzoate.[1]

Interpretation:

  • Aromatic Protons: The three aromatic protons will appear as closely spaced multiplets, likely triplets due to meta-coupling with their two neighbors. The proton at the C-4 position, situated between the two electron-withdrawing groups, is expected to be the most deshielded.

  • Ethyl Group: The ethyl group will exhibit a classic quartet-triplet pattern. The methylene protons (-OCH₂-) are adjacent to an oxygen atom and are thus shifted downfield to around 4.45 ppm, appearing as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.44 ppm, coupled to the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~164C=O (ester)
~148C-NO₂
~135C-Br
~132C-COOEt
~129C-6
~127C-2
~124C-4
62.2-OCH₂CH₃
14.2-OCH₂CH₃

Data predicted based on analogous compounds like ethyl 3-nitrobenzoate.[1]

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field (~164 ppm).

  • Aromatic Carbons: The aromatic carbons attached to the bromo and nitro groups will be downfield due to the electron-withdrawing effects. The carbon bearing the nitro group is expected at a lower field than the one attached to the bromine. The remaining aromatic carbons will resonate in the typical aromatic region (120-140 ppm).

  • Ethyl Group Carbons: The methylene carbon (-OCH₂-) will be around 62 ppm, while the methyl carbon (-CH₃) will be at a much higher field, around 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the nitro group, the ester group, and the aromatic ring.

Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration
~1720-1740C=O (Ester)Stretch
~1530-1550NO₂ (Aromatic)Asymmetric Stretch
~1345-1365NO₂ (Aromatic)Symmetric Stretch
~1250-1300C-O (Ester)Stretch
~3100-3000C-H (Aromatic)Stretch
~1600, ~1475C=C (Aromatic)Stretch

Data based on characteristic infrared absorption frequencies for organic functional groups.[2][3][4]

Interpretation:

The presence of a strong absorption band around 1720-1740 cm⁻¹ is indicative of the ester carbonyl group. Two strong bands, one around 1530-1550 cm⁻¹ and another around 1345-1365 cm⁻¹, are characteristic of the asymmetric and symmetric stretching vibrations of the aromatic nitro group, respectively.[3][4] The C-O stretching of the ester will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 274 and an M+2 peak at m/z 276 of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

  • Loss of Ethoxy Radical (-•OCH₂CH₃): A significant fragment will likely be observed at m/z 229/231, corresponding to the loss of an ethoxy radical from the molecular ion.

  • Loss of NO₂: Fragmentation involving the loss of the nitro group (46 Da) from the molecular ion or other fragments is also expected.

  • Other Fragments: Other fragment ions corresponding to the bromo-nitrobenzoyl cation and further cleavages are also possible.

G M [M]⁺˙ m/z 274/276 M_OEt [M - OEt]⁺ m/z 229/231 M->M_OEt - •OEt M_NO2 [M - NO₂]⁺˙ m/z 228/230 M->M_NO2 - •NO₂

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical parameters: spectral width of ~16 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of ~250 ppm, pulse width of 30-45 degrees, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0.00 ppm).

IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Instrument: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Acquisition:

    • EI: Acquire the mass spectrum using a standard electron energy of 70 eV.

    • ESI: Optimize the spray voltage and other source parameters for stable ion generation.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic data derived from NMR, IR, and MS provide a detailed and complementary picture of the molecular structure of this compound. The predicted data and interpretation presented in this guide serve as a valuable reference for researchers to confirm the identity and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data for confident structural assignment.

References

A Technical Guide to the Experimental Determination of Physical Properties for Ethyl 3-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and synthetic chemistry, the thorough characterization of novel intermediates is a cornerstone of reliable and reproducible research. Ethyl 3-bromo-5-nitrobenzoate (CAS No. 690260-94-7) serves as a pertinent example of a substituted benzoate ester, a class of compounds frequently utilized as building blocks in the synthesis of more complex pharmacologically active molecules. While its identity is established, its core physical properties, such as melting and boiling points, are not extensively documented in readily accessible literature.

This guide provides a robust, first-principles approach to the experimental determination of these critical physical constants. It is designed for researchers, scientists, and drug development professionals who may encounter novel or uncharacterized substances. The methodologies detailed herein are not merely procedural; they are presented as self-validating systems, where the quality of the result (e.g., a sharp melting range) is an intrinsic indicator of the sample's purity. By explaining the causality behind each step, this document equips the scientist with the expertise to confidently characterize materials like this compound and ensure the integrity of their subsequent work.

Compound Profile: this compound

For clarity and reference, the fundamental identifiers for the target compound are summarized below. The physical form, being a solid at room temperature, dictates that its primary thermal transition for characterization will be its melting point.[1][2]

PropertyValue
CAS Number 690260-94-7[1][3]
Molecular Formula C₉H₈BrNO₄[2][3]
Molecular Weight 274.07 g/mol [2][3]
Physical Form Off-white to pale-yellow solid[2]
Melting Point Not widely reported; requires experimental determination.
Boiling Point Not widely reported; requires experimental determination.

Part 1: Melting Point Determination — The Gold Standard for Purity

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline organic compound, this is not just a single temperature but a narrow range, typically 0.5-1.5°C. This physical constant is exquisitely sensitive to impurities, which disrupt the crystal lattice of the solid. The energy required to overcome these disordered intermolecular forces is lower and less uniform, resulting in both a depression of the melting point and a broadening of the melting range.[4] Consequently, a sharp, well-defined melting range is a powerful and experimentally simple indicator of high sample purity.

Recommended Methodology: Digital Capillary Melting Point Apparatus

The capillary method is the most common and reliable technique due to its high precision and minimal sample requirement (typically 1-2 mg). Modern digital instruments offer controlled heating ramps and clear visualization, enhancing accuracy and reproducibility.

Detailed Experimental Protocol
  • Sample Preparation (The Foundation of Accuracy):

    • Drying: Ensure the sample is completely free of solvents. Place a small amount of the compound in a drying oven or under a high vacuum for several hours. Residual solvent can act as an impurity, depressing and broadening the melting range.

    • Grinding: Place the dry sample on a watch glass and crush it into a fine, uniform powder using a spatula.[5][6] This ensures uniform heat transfer throughout the sample.

    • Capillary Packing: Invert a capillary tube (sealed at one end) and press the open end into the powder. A small amount of sample will enter the tube. To pack the sample tightly into the bottom, tap the sealed end gently on a hard surface or drop the capillary tube down a larger glass tube stood on the benchtop.[7] A properly packed sample should be 2-3 mm high.

  • Instrument Setup and Preliminary Determination:

    • Insert the packed capillary into the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-15°C per minute) to quickly determine an approximate melting range. This initial, less accurate measurement prevents time wastage during the precise determination.

    • Record the approximate temperature range where the solid is observed to melt.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

    • Insert a new, freshly packed capillary tube.

    • Set the starting temperature to about 10-15°C below the expected melting point.

    • Crucially, set the heating ramp to a slow rate of 1-2°C per minute.[4] Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to erroneously high and broad melting ranges.[6]

    • Observe the sample closely through the magnifying lens.

    • Record T₁: The temperature at which the first drop of liquid becomes visible within the solid matrix.

    • Record T₂: The temperature at which the last solid crystal melts, resulting in a completely clear liquid.

    • The melting point is reported as the range T₁ – T₂. For a pure sample of this compound, a range of 1°C or less would be expected.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep 1. Preparation cluster_prelim 2. Preliminary Scan cluster_accurate 3. Accurate Measurement Prep Sample Preparation Dry Dry Sample (Remove Solvents) Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary (2-3 mm height) Grind->Pack FastHeat Rapid Heat Ramp (10-15°C/min) Pack->FastHeat Prelim Preliminary Run ApproxRange Determine Approx. MP FastHeat->ApproxRange Cool Cool Apparatus ApproxRange->Cool Accurate Accurate Determination SlowHeat Slow Heat Ramp (1-2°C/min) Cool->SlowHeat Observe Observe & Record T₁ (First Drop) T₂ (All Liquid) SlowHeat->Observe Result Report Range T₁ - T₂ Observe->Result

Caption: Workflow for accurate melting point determination.

Part 2: Boiling Point Determination — A Microscale Approach

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8] For a solid compound like this compound, this measurement is less straightforward. Many complex organic molecules, particularly those containing nitro groups, may be thermally unstable and can decompose at temperatures below their atmospheric boiling point. Therefore, attempting a bulk distillation is ill-advised as it poses a safety risk and could result in sample loss.

The most appropriate and scientifically rigorous method is a micro-boiling point determination, which requires only a few drops of the molten substance.

Recommended Methodology: Capillary Inversion Method (Thiele Tube)

This technique is elegant in its simplicity and highly effective for small sample volumes. It relies on trapping a small amount of air in an inverted capillary, which acts as a nucleus for bubble formation when the substance boils.

Detailed Experimental Protocol
  • Apparatus Assembly:

    • Attach a small test tube (e.g., 6 x 50 mm) to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Add a few drops of the sample (this compound) to the test tube, enough to submerge the end of a smaller capillary. If starting from the solid, gently melt the sample in the tube first.

    • Obtain a standard melting point capillary tube (sealed at one end). Place this smaller tube inside the test tube with its open end facing down.[9]

    • Clamp the entire assembly so it is suspended in a Thiele tube or a beaker filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube (or the beaker on a hot plate) to ensure uniform heating via convection.[8]

    • As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

    • As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the sample's vapor pressure rises. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the inverted capillary's opening.[8][9]

  • Accurate Boiling Point Measurement:

    • Once a continuous stream of bubbles is observed, remove the heat source.

    • The apparatus will begin to cool, and the stream of bubbles will slow down and eventually stop.

    • The boiling point is the temperature recorded at the exact moment the bubbling ceases and the liquid is drawn back into the inverted capillary tube.[8][9]

    • Causality: This precise moment signifies the point of equilibrium where the vapor pressure inside the capillary (exerted by the substance's vapor) has just become equal to the external atmospheric pressure. As the temperature drops further, the internal pressure becomes less than the external pressure, causing the liquid to be pushed into the capillary.

Workflow for Micro-Boiling Point Determination

BoilingPointWorkflow cluster_setup 1. Setup cluster_heating 2. Heating cluster_measure 3. Measurement Setup Apparatus Setup Assemble Assemble Thermometer, Test Tube & Inverted Capillary AddSample Add Sample to Test Tube Assemble->AddSample Immerse Immerse in Heating Bath AddSample->Immerse GentleHeat Gently Heat Bath Immerse->GentleHeat Heating Heating Phase ObserveBubbles Observe Bubbles (Air -> Rapid Stream) GentleHeat->ObserveBubbles RemoveHeat Remove Heat Source at Rapid Bubbling ObserveBubbles->RemoveHeat Measure Measurement Phase Cooling Observe During Cooling RemoveHeat->Cooling Record Record Temperature when Liquid Enters Capillary Cooling->Record Result Report Boiling Point (& Atmospheric Pressure) Record->Result

Caption: Workflow for micro-boiling point determination.

Conclusion

References

Reactivity of the bromine in Ethyl 3-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Bromine in Ethyl 3-bromo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical reactivity of the bromine atom in this compound, a versatile building block in modern organic synthesis. We will delve into the electronic factors governing its reactivity, explore its utility in various reaction classes, and provide field-proven protocols for its transformation.

This compound's reactivity is fundamentally controlled by the electronic influence of its substituents on the aromatic ring. The bromine atom at the C3 position is flanked by two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) at C5 and an ethyl ester group (-COOEt) at C1.

  • Inductive and Resonance Effects: Both the nitro and ester groups are strongly deactivating, pulling electron density away from the benzene ring through both inductive and resonance effects. This electron deficiency, or electrophilicity, at the carbon centers of the ring is the primary driver for the bromine's reactivity profile.

  • Activation towards Nucleophilic Attack: Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of potent EWGs reverses this polarity, making the ring susceptible to attack by nucleophiles.[1] This process is known as Nucleophilic Aromatic Substitution (SNAr). The bromine atom serves as a good leaving group in such reactions.

While both groups activate the ring, their positions meta to the bromine are critical. This specific arrangement dictates the nuances of the reaction mechanisms and the conditions required for successful transformations.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

The classic reaction pathway for substituting a halogen on an electron-deficient aromatic ring is the SNAr mechanism. This is a two-step addition-elimination process.[2][3]

Mechanism:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5][6]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide leaving group.

The rate-determining step is typically the formation of the Meisenheimer complex.[7] Its stability is paramount, and this is where the meta-positioning of the nitro and ester groups in this compound becomes a key consideration.

The "Meta" Effect:

Strong electron-withdrawing groups best stabilize the negative charge of the Meisenheimer complex when they are positioned ortho or para to the leaving group.[2][8] This allows the negative charge to be delocalized directly onto the EWG via resonance.

In this compound, both the nitro and ester groups are meta to the bromine. Consequently, they cannot provide resonance stabilization to the Meisenheimer intermediate.[2] Stabilization is limited to a weaker inductive effect. This makes direct SNAr on this substrate significantly more challenging than on its ortho/para-substituted isomers, often requiring forcing conditions such as high temperatures and very strong nucleophiles.[9]

cluster_0 SNAr Mechanism on this compound Start This compound + Nu⁻ MC Meisenheimer Complex (Meta-stabilized, less stable) Start->MC Addition (Rate-determining) Product Substituted Product + Br⁻ MC->Product Elimination

Figure 1. Simplified workflow for the SNAr reaction, highlighting the less stable meta-stabilized intermediate.

Palladium-Catalyzed Cross-Coupling: The Modern Synthetic Workhorse

Given the challenges of direct SNAr, palladium-catalyzed cross-coupling reactions have become the preferred methods for functionalizing the C-Br bond in this compound. These reactions are highly efficient, versatile, and tolerate a wide range of functional groups.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[10][11]

The catalytic cycle involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of the substrate.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center, a step that requires activation by a base.[12][13]

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

The electron-deficient nature of this compound is beneficial for the initial oxidative addition step, often making it rapid and efficient.

pd0 Pd(0)L₂ center->pd0 Reductive Elimination pd2_aryl Ar-Pd(II)-Br(L₂) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)-R(L₂) pd2_aryl->pd2_trans Transmetalation (R-B(OH)₂, Base) pd2_trans->center product Ar-R caption Figure 2. Catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of aryl amines, the Buchwald-Hartwig amination is the preeminent method.[14][15] It facilitates the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[16][17]

The mechanism is similar to the Suzuki coupling, involving an oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond.[14][18] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being required to promote the reductive elimination step.[15]

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for forming C-O, C-N, and C-S bonds using a copper catalyst, often at high temperatures.[19][20] Traditional Ullmann conditions are harsh, but modern ligand-accelerated protocols have significantly broadened its scope and applicability. The reaction requires aryl halides to be activated by electron-withdrawing groups, making this compound a suitable substrate.[19][21] This method is particularly useful when palladium-based methods are unsuccessful or when alternative reactivity is desired.

Summary of Reactivity

Reaction TypeReactivity of BromineKey ConsiderationsTypical Conditions
SNAr Moderately ActivatedMeta-position of EWGs limits reactivity. Requires strong nucleophiles and/or high temperatures.NaH, R-OH, DMF, 100-150 °C[9]
Suzuki Coupling Highly ReactiveOxidative addition is generally facile. Requires a Pd(0) catalyst, base, and boronic acid/ester.Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C
Buchwald-Hartwig Highly ReactiveRequires a Pd catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C
Ullmann Condensation ReactiveRequires a copper catalyst and often high temperatures. Ligands can improve reaction conditions.CuI, L-proline, K₂CO₃, DMSO, 120 °C

Experimental Protocols

The following protocols are representative methodologies and should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize Ethyl 3-aryl-5-nitrobenzoate.

Methodology:

  • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, typically aqueous sodium carbonate (2 M solution, 2.0 eq) or potassium carbonate (2.0 eq).

  • Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize Ethyl 3-amino-5-nitrobenzoate derivatives.

Methodology:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product via flash column chromatography.

cluster_workflow General Experimental Workflow A 1. Reagent Assembly (Inert Atmosphere) B 2. Solvent Addition & Heating A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Workup (Quench, Extract, Wash) C->D E 5. Purification (Column Chromatography) D->E F Final Product E->F caption Figure 3. Standard workflow for cross-coupling reactions.

References

An In-Depth Technical Guide on the Electron-Withdrawing Effects of the Nitro Group in Ethyl 3-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the profound electron-withdrawing effects of the nitro (-NO₂) group, specifically within the molecular architecture of Ethyl 3-bromo-5-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing the nitro group's influence on aromatic systems and its practical implications for chemical reactivity and molecular properties.

Foundational Principles: The Dual Nature of the Nitro Group's Electron-Withdrawing Power

The nitro group is a potent electron-withdrawing substituent, a characteristic that stems from two primary electronic phenomena: the inductive effect (-I) and the resonance effect (-M or -R).[1][2][3] Understanding this dual nature is critical to predicting and explaining the chemical behavior of nitro-aromatic compounds.

  • Inductive Effect (-I): The nitrogen atom in the nitro group is highly electronegative and is bonded to two even more electronegative oxygen atoms. This creates a strong dipole, with the nitrogen atom bearing a partial positive charge.[4] This positive pole exerts a powerful electron-withdrawing pull through the sigma (σ) bonds of the benzene ring. This inductive effect deactivates the entire aromatic ring by reducing its electron density.[1]

  • Resonance Effect (-M): The nitro group can also withdraw electron density from the aromatic ring via resonance (also known as the mesomeric effect).[1][5] The π-system of the nitro group can delocalize the π-electrons of the benzene ring, particularly from the ortho and para positions.[6][7] This delocalization further decreases the electron density on the aromatic ring, making it less susceptible to electrophilic attack.

Resonance_Effect cluster_ring Aromatic Ring cluster_nitro Nitro Group cluster_effects Electronic Effects C1 C C2 C-NO₂ C1->C2 Resonance Resonance Effect (-M) (Through π-system) C1->Resonance Delocalizes e⁻ density (ortho/para positions) C3 C C2->C3 N N⁺ C2->N Inductive Inductive Effect (-I) (Through σ-bonds) C2->Inductive Withdraws e⁻ density C4 C C3->C4 C3->Resonance Delocalizes e⁻ density (ortho/para positions) C5 C C4->C5 C6 C C5->C6 C5->Resonance Delocalizes e⁻ density (ortho/para positions) C6->C1 O1 O⁻ N->O1 -M Effect (Resonance) O2 O⁻ N->O2

Impact on Aromatic Reactivity: Deactivation and Meta-Direction

The combined inductive and resonance effects of the nitro group have a profound impact on the reactivity of the benzene ring, particularly in electrophilic aromatic substitution (EAS) reactions.

Ring Deactivation

The strong electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring towards electrophilic attack.[6][8][9] By reducing the electron density of the π-system, the ring becomes less nucleophilic and therefore less reactive towards electrophiles.[6][10] For instance, the nitration of nitrobenzene is significantly slower than the nitration of benzene, requiring harsher reaction conditions.[9]

Meta-Directing Influence

In this compound, the substituents are located at the meta positions relative to each other. This is a direct consequence of the directing effects of the constituent groups. The nitro group is a meta-director for subsequent electrophilic aromatic substitution reactions.[6][11]

To understand this, we can examine the resonance structures of the carbocation intermediate (the arenium ion) formed during electrophilic attack at the ortho, para, and meta positions of a nitro-substituted benzene ring.

  • Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resonance structures of the arenium ion places a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group. This is a highly unstable arrangement and is therefore disfavored.[6]

  • Meta Attack: In contrast, when the electrophile attacks at the meta position, none of the resonance structures place the positive charge on the carbon atom attached to the nitro group.[6] While the ring is still deactivated, the meta position is the least deactivated and therefore the preferred site of attack.[6]

EAS_Direction Start Nitrobenzene + Electrophile (E⁺) Ortho Ortho Start->Ortho Meta Meta Start->Meta Para Para Start->Para Ortho_Int Ortho_Int Ortho->Ortho_Int Meta_Int Meta_Int Meta->Meta_Int Para_Int Para_Int Para->Para_Int Ortho_Product Ortho_Product Ortho_Int->Ortho_Product Meta_Product Meta_Product Meta_Int->Meta_Product Para_Product Para_Product Para_Int->Para_Product

Influence on the Ester Group of this compound

The electron-withdrawing effects of the nitro group also extend to the ethyl benzoate moiety, influencing its reactivity, particularly in reactions involving the ester functional group.

Increased Electrophilicity of the Carbonyl Carbon

The nitro group, along with the bromine atom, withdraws electron density from the aromatic ring, which in turn pulls electron density away from the ester's carbonyl group. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.[12]

Enhanced Rate of Hydrolysis

A direct consequence of the increased electrophilicity of the carbonyl carbon is an accelerated rate of ester hydrolysis, especially under basic conditions (saponification).[12][13] The electron-withdrawing substituents stabilize the negatively charged transition state formed during the nucleophilic attack of a hydroxide ion, thereby lowering the activation energy of the reaction.[14][15]

Table 1: Hammett Substituent Constants (σ) for Common Substituents

Substituentσ_metaσ_para
-NO₂0.710.78
-Br0.390.23
-CH₃-0.07-0.17
-OCH₃0.12-0.27

Data sourced from established chemical literature.[16]

The Hammett equation, log(k/k₀) = ρσ, quantitatively relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted compound.[17][18] The positive Hammett sigma (σ) values for the nitro and bromo groups indicate their electron-withdrawing nature and their ability to accelerate reactions that are favored by electron withdrawal, such as the hydrolysis of esters.[17][19]

Spectroscopic Manifestations of the Nitro Group's Effects

The electron-withdrawing properties of the nitro group in this compound are readily observable through various spectroscopic techniques.

¹H NMR Spectroscopy

In the proton NMR spectrum, the electron-withdrawing nitro and bromo groups deshield the aromatic protons, causing them to resonate at a higher chemical shift (further downfield) compared to those in unsubstituted ethyl benzoate.[20][21] The specific substitution pattern in this compound would result in distinct signals for the aromatic protons, allowing for structural elucidation.[22]

¹³C NMR Spectroscopy

Similarly, in the carbon-13 NMR spectrum, the carbon atoms of the aromatic ring will be deshielded by the nitro group, leading to downfield shifts in their resonance signals.[20] The carbon atom directly attached to the nitro group will experience the most significant deshielding.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the nitro group. These typically appear as two strong stretches in the regions of 1550-1490 cm⁻¹ (asymmetric stretch) and 1355-1315 cm⁻¹ (symmetric stretch).[23] The position of the carbonyl (C=O) stretch of the ester group may also be slightly shifted to a higher frequency due to the electron-withdrawing effects of the substituents on the ring.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3-bromo-5-nitrobenzoic acid.[24][25]

Objective: To synthesize this compound from 3-bromo-5-nitrobenzoic acid.

Materials:

  • 3-bromo-5-nitrobenzoic acid

  • Anhydrous ethanol

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

  • Dichloromethane (DCM)

  • Water

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-nitrobenzoic acid in an excess of anhydrous ethanol.[24]

  • Addition of Reagent: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with constant stirring.[24][25]

  • Reaction: After the addition is complete, warm the reaction mixture to 80°C and continue stirring for several hours.[24]

  • Quenching: Once the reaction is complete (monitored by TLC), cool the mixture and quench by the slow addition of water.[24]

  • Extraction: Extract the product into dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.[24]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[24]

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to obtain pure this compound as a solid.[24][25]

Synthesis_Workflow Start Start: 3-bromo-5-nitrobenzoic acid + Anhydrous Ethanol Step1 1. Reagent Addition: Cool to 0°C, add SOCl₂ dropwise Start->Step1 Step2 2. Reaction: Heat to 80°C, stir for 4 hours Step1->Step2 Step3 3. Quenching: Cool and add water Step2->Step3 Step4 4. Extraction: Extract with Dichloromethane Step3->Step4 Step5 5. Washing: Wash with NaHCO₃ and brine Step4->Step5 Step6 6. Drying & Concentration: Dry with Na₂SO₄, concentrate Step5->Step6 Step7 7. Purification: Silica Gel Column Chromatography Step6->Step7 End End: Pure this compound Step7->End

Conclusion

The nitro group in this compound exerts a powerful electron-withdrawing influence through a combination of inductive and resonance effects. This profoundly impacts the molecule's chemical properties, leading to deactivation of the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the meta position. Furthermore, these effects enhance the electrophilicity of the ester's carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack and accelerating its rate of hydrolysis. A thorough understanding of these electronic effects is indispensable for the rational design of synthetic routes and the prediction of reactivity in the fields of medicinal chemistry and materials science.

References

Methodological & Application

Synthesis of Ethyl 3-bromo-5-nitrobenzoate from 3-bromo-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details two robust and validated protocols for the synthesis of Ethyl 3-bromo-5-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical research.[1] The primary focus is on the esterification of 3-bromo-5-nitrobenzoic acid. We present a high-yield method utilizing thionyl chloride and a classic Fischer esterification protocol. This document provides a deep dive into the reaction mechanisms, step-by-step experimental procedures, safety considerations, and data interpretation to ensure reliable and reproducible outcomes in the laboratory.

Introduction: Significance of this compound

This compound is a valuable building block in organic synthesis. Its trifunctional nature—possessing an ester, a bromine atom, and a nitro group on an aromatic ring—allows for a diverse range of subsequent chemical modifications. This versatility makes it an important intermediate in the development of novel active pharmaceutical ingredients (APIs), particularly in areas such as cancer and tuberculosis research, as well as in the synthesis of herbicides and other crop protection agents.[1] The reliable synthesis of this compound is therefore a critical first step in many discovery and development pipelines.

Reaction Schematics and Mechanistic Overview

The conversion of 3-bromo-5-nitrobenzoic acid to its ethyl ester can be efficiently achieved through several methods. Here, we focus on two widely employed and reliable approaches:

Method A: Thionyl Chloride Mediated Esterification This method proceeds via the formation of a highly reactive acyl chloride intermediate, which is then readily attacked by ethanol to form the ester. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, driving the reaction to completion.

Method B: Fischer-Speier Esterification This is a classic acid-catalyzed equilibrium reaction.[2] A strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by ethanol.[3][4][5] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol (ethanol) or by removing water as it is formed.[2][3][6]

Experimental Protocols

General Laboratory and Safety Precautions
  • Hazard Identification: 3-bromo-5-nitrobenzoic acid is a skin and eye irritant and may cause respiratory irritation.[7] Thionyl chloride is highly corrosive and reacts violently with water. Concentrated sulfuric acid is a strong corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and appropriate chemical-resistant gloves are mandatory.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

Protocol 1: High-Yield Synthesis via Thionyl Chloride

This protocol is adapted from established procedures and is favored for its high efficiency and yield.[8][9] The reaction with thionyl chloride first converts the carboxylic acid to the more reactive acyl chloride.[10]

Materials:

  • 3-bromo-5-nitrobenzoic acid

  • Anhydrous ethanol (EtOH)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Deionized water

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a 500 mL round-bottom flask, add 3-bromo-5-nitrobenzoic acid (25 g, 101.6 mmol) and anhydrous ethanol (200 mL).[8][9]

  • Cool the flask in an ice bath (0 °C) with continuous stirring.

  • Slowly add thionyl chloride (15 mL) dropwise to the stirred mixture.[8][9] Causality Note: The slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • After the addition is complete, remove the ice bath and warm the reaction mixture to 80 °C.[8][9]

  • Maintain the reaction at 80 °C with continuous stirring for 4 hours.[8][9]

  • Work-up: After 4 hours, cool the flask to room temperature and quench the reaction by carefully adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[8][9]

  • Combine the organic layers and concentrate the solution under reduced pressure using a rotary evaporator.[8][9]

  • Purification: Purify the resulting crude residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (from 1:20 to 1:10) as the eluent.[8][9]

  • Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid.

Protocol 2: Classic Fischer-Speier Esterification

This method is a cost-effective alternative, relying on the principle of driving a reversible reaction to completion. It is adapted from standard Fischer esterification procedures.[11][12][13]

Materials:

  • 3-bromo-5-nitrobenzoic acid (ensure it is completely dry)

  • Anhydrous ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-nitrobenzoic acid (10 g, 40.6 mmol) in a large excess of anhydrous ethanol (160 mL). Causality Note: Using ethanol as the solvent ensures a large molar excess, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester.[6]

  • Carefully and slowly add concentrated sulfuric acid (2 mL) to the solution while stirring.

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Add a mixture of deionized water (50 mL) and ethyl acetate (100 mL) to the residue.[13]

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst, and then with a saturated solution of NaCl (1 x 50 mL).[13]

  • Dry the organic phase over anhydrous Na₂SO₄ and filter.[13]

  • Purification: Remove the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary to obtain pure this compound.

Data Summary and Comparison

ParameterProtocol 1 (Thionyl Chloride)Protocol 2 (Fischer Esterification)
Primary Reagent Thionyl Chloride (SOCl₂)Sulfuric Acid (H₂SO₄)
Reactant Molar Ratio Acid:SOCl₂ ≈ 1:1.5Acid:H₂SO₄ (Catalytic)
Solvent Anhydrous EthanolAnhydrous Ethanol (in excess)
Reaction Temperature 80 °CReflux (~78 °C)
Reaction Time 4 hours2-4 hours (TLC monitored)
Driving Force Irreversible formation of acyl chloride; gaseous byproductsExcess alcohol; removal of water (principle)
Reported Yield Up to 99%[8][9]Typically 60-80% (variable)
Purification Column ChromatographyRecrystallization / Column Chromatography
Advantages High yield, fast, irreversibleCost-effective, milder reagents
Disadvantages Corrosive/hazardous reagent (SOCl₂)Equilibrium reaction, may require large solvent volume

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification Start 3-bromo-5-nitrobenzoic acid + Anhydrous Ethanol Reagent Add Reagent (SOCl₂ or H₂SO₄) Start->Reagent 1. Combine Heat Heat to Reflux/80°C (2-4 hours) Reagent->Heat 2. Initiate Quench Quench Reaction (Add Water) Heat->Quench 3. Cool & Quench Extract Liquid-Liquid Extraction (DCM or Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo (Rotary Evaporator) Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify 4. Purify Crude End Pure this compound Purify->End 5. Final Product

Caption: General workflow for synthesis and purification.

Conclusion

Both the thionyl chloride and Fischer esterification methods provide viable pathways for the synthesis of this compound. The thionyl chloride protocol offers a superior yield and is recommended for applications where maximizing material output is critical. The Fischer esterification protocol, while typically lower in yield, is a cost-effective and fundamentally important reaction that serves as an excellent alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available resources, and desired purity.

References

Application Note & Protocol: Synthesis of Ethyl 3-bromo-5-nitrobenzoate via Fischer Esterification and DCC/DMAP Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-bromo-5-nitrobenzoate is a key building block in synthetic organic chemistry, frequently utilized in the development of pharmaceuticals and agrochemicals. Its structure, featuring an electron-withdrawing nitro group and a bromine atom, makes the aromatic ring susceptible to nucleophilic aromatic substitution, while the ethyl ester provides a versatile handle for further chemical transformations.

This document provides two robust, field-proven protocols for the synthesis of this compound from 3-bromo-5-nitrobenzoic acid.

  • Protocol A: Fischer-Speier Esterification. This classic, acid-catalyzed method is cost-effective and suitable for large-scale synthesis. It relies on shifting the reaction equilibrium by using an excess of the alcohol reactant.

  • Protocol B: DCC/DMAP-Mediated Esterification. This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is an exceptionally mild and efficient procedure, often preferred for sensitive substrates or when high yields are critical on a smaller scale.

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Reaction Mechanisms: A Comparative Overview

Understanding the reaction pathway is critical for troubleshooting and optimization. The two protocols presented here proceed via distinct mechanisms.

Fischer-Speier Esterification: Acid-Catalyzed Nucleophilic Acyl Substitution

The Fischer esterification is a reversible, acid-catalyzed process. The mechanism involves several key equilibrium steps:

  • Protonation of the Carbonyl: The catalytic acid (typically H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of ethanol) to regenerate the acid catalyst and yield the final ester product.

The use of excess ethanol is crucial as it drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.

DCC/DMAP Coupling: O-Acylisourea Activation

This method avoids the use of strong acids and high temperatures.

  • Activation of Carboxylic Acid: Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Catalysis by DMAP: 4-Dimethylaminopyridine (DMAP) acts as a superior acyl transfer agent. It reacts with the O-acylisourea to form a reactive N-acylpyridinium salt. This intermediate is even more susceptible to nucleophilic attack than the O-acylisourea.

  • Nucleophilic Attack: The alcohol (ethanol) attacks the activated acyl group of the N-acylpyridinium intermediate.

  • Product Formation: The tetrahedral intermediate collapses to form the ester, releasing the DMAP catalyst. The protonated DCC byproduct, dicyclohexylurea (DCU), is a stable, insoluble solid that precipitates from the reaction mixture, simplifying purification.

Experimental Protocols

Protocol A: Fischer-Speier Esterification

This protocol is optimized for scalability and cost-efficiency. The primary challenge is managing the acidic conditions and ensuring the removal of water to drive the reaction to completion.

Fischer_Esterification_Workflow A 1. Reagent Setup 3-bromo-5-nitrobenzoic acid Ethanol (Absolute) Conc. H₂SO₄ B 2. Reflux Heat mixture to reflux (approx. 80-90°C) Monitor via TLC (4-6h) A->B Catalysis C 3. Work-up: Quenching Cool to RT Pour into ice-water Precipitates product B->C Reaction Completion D 4. Work-up: Neutralization Wash with NaHCO₃ (aq) to remove acid C->D Isolation E 5. Purification Filter crude solid Wash with cold water Recrystallize from Ethanol/Water D->E Crude Purification F 6. Analysis Dry under vacuum Characterize (NMR, IR, MP) E->F Final Product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

ReagentFormulaM.W. ( g/mol )QuantityPurpose
3-bromo-5-nitrobenzoic acidC₇H₄BrNO₄246.0210.0 g (40.6 mmol)Starting Material
Ethanol (Absolute, 200 proof)C₂H₅OH46.07100 mLReactant & Solvent
Sulfuric Acid (Conc., 98%)H₂SO₄98.082.0 mLAcid Catalyst
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated Soln.Neutralizing Agent
Dichloromethane (DCM)CH₂Cl₂84.93As neededExtraction Solvent (Optional)
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededDrying Agent
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitrobenzoic acid (10.0 g, 40.6 mmol).

  • Reagent Addition: Add absolute ethanol (100 mL). Stir the suspension until the acid is partially dissolved. Causality Note: Using absolute ethanol is critical to minimize the amount of water present at the start of the reaction, which would otherwise hinder the forward equilibrium.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring suspension. The addition is exothermic and may cause the ethanol to boil. Add the acid dropwise, allowing any heat to dissipate.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every hour. A suitable eluent system is 4:1 Hexanes:Ethyl Acetate. The product (ester) will have a higher Rf value than the starting material (carboxylic acid). The reaction is typically complete within 4-6 hours.

  • Quenching and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 400 mL of ice-water. A pale-yellow solid should precipitate.

  • Neutralization: Stir the suspension for 15 minutes. If the solution is still acidic (check with pH paper), slowly add a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is neutral (~7). Causality Note: This step removes the sulfuric acid catalyst and any unreacted carboxylic acid, which would co-crystallize with the product.

  • Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 50 mL).

  • Recrystallization: Transfer the crude solid to a clean flask and recrystallize from a minimal amount of hot ethanol. Add hot water dropwise until turbidity persists, then allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under high vacuum to a constant weight.

Protocol B: DCC/DMAP-Mediated Esterification

This protocol is ideal for high-yield, small-scale synthesis under mild conditions. The primary challenge is the removal of the dicyclohexylurea (DCU) byproduct.

DCC_DMAP_Workflow A 1. Reagent Setup (0°C) Acid, Ethanol, DMAP in DCM B 2. DCC Addition Add DCC solution dropwise at 0°C A->B Initiation C 3. Reaction Warm to RT Stir for 12-18h B->C Activation D 4. DCU Removal Filter the reaction mixture to remove precipitated DCU C->D Precipitation E 5. Work-up & Extraction Wash filtrate with dilute HCl, NaHCO₃, brine Dry organic layer (MgSO₄) D->E Purification F 6. Purification & Analysis Concentrate under vacuum Purify via column chromatography Characterize (NMR, IR, MS) E->F Final Product

Caption: Workflow for the synthesis of this compound via DCC/DMAP Coupling.

ReagentFormulaM.W. ( g/mol )QuantityPurpose
3-bromo-5-nitrobenzoic acidC₇H₄BrNO₄246.022.46 g (10.0 mmol)Starting Material
Ethanol (Absolute)C₂H₅OH46.070.69 mL (12.0 mmol)Reactant
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.332.27 g (11.0 mmol)Coupling Agent
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.17122 mg (1.0 mmol)Catalyst
Dichloromethane (DCM, Anhydrous)CH₂Cl₂84.9350 mLSolvent
Hydrochloric Acid (HCl)HCl36.461 M aq. soln.Wash Solution
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aq. soln.Wash Solution
Brine (Saturated NaCl)NaCl58.44Saturated aq. soln.Wash Solution
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededDrying Agent
  • Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-bromo-5-nitrobenzoic acid (2.46 g, 10.0 mmol), ethanol (0.69 mL, 12.0 mmol), and DMAP (122 mg, 1.0 mmol) in anhydrous dichloromethane (50 mL).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • DCC Addition: Dissolve DCC (2.27 g, 11.0 mmol) in a separate flask containing 10 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15 minutes. Causality Note: Slow addition at 0°C helps to control the exothermic reaction and minimize the formation of the N-acylurea byproduct.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • DCU Filtration: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite® in a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (2 x 20 mL) - Removes DMAP and any unreacted DCC.

    • Saturated NaHCO₃ solution (2 x 20 mL) - Removes any unreacted carboxylic acid.

    • Brine (1 x 20 mL) - Removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
Appearance Pale yellow to white crystalline solid
Melting Point 106-108 °C
¹H NMR (CDCl₃)δ (ppm): 8.75 (t, J=1.6 Hz, 1H), 8.50 (t, J=2.0 Hz, 1H), 8.35 (t, J=1.8 Hz, 1H), 4.45 (q, J=7.1 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃)δ (ppm): 163.5, 148.8, 138.0, 133.2, 129.5, 122.9, 62.5, 14.2
FT-IR (KBr, cm⁻¹)~1730 (C=O, ester), ~1530 & ~1350 (NO₂, asymmetric & symmetric stretching), ~1250 (C-O, ester)
Mass Spec (EI) m/z (%): 275/273 ([M]⁺, corresponding to ⁸¹Br/⁷⁹Br isotopes), 246/244, 230/228, 200/198

Safety and Handling Precautions

  • 3-bromo-5-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.

  • Concentrated Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water.

  • Dicyclohexylcarbodiimide (DCC): Toxic and a potent sensitizer. Avoid inhalation and skin contact. Handle only in a well-ventilated fume hood.

  • 4-Dimethylaminopyridine (DMAP): Toxic if swallowed or in contact with skin.

  • Dichloromethane (DCM): Suspected of causing cancer.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

Application Notes & Protocols: The Strategic Use of Ethyl 3-bromo-5-nitrobenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Trifunctional Linchpin for Chemical Innovation

Ethyl 3-bromo-5-nitrobenzoate is a highly versatile synthetic intermediate whose value lies in the orthogonal reactivity of its three distinct functional groups: a bromine atom, a nitro group, and an ethyl ester. This strategic arrangement on the aromatic scaffold allows for a programmed, stepwise modification, making it an invaluable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, the electron-withdrawing nitro group can be transformed into a nucleophilic amino group, and the ethyl ester provides a site for hydrolysis or amidation.

This guide provides an in-depth exploration of the key transformations involving this compound, complete with detailed experimental protocols and the mechanistic rationale behind procedural choices.

Property Value
IUPAC Name This compound
CAS Number 690260-94-7[1][2]
Molecular Formula C₉H₈BrNO₄[1]
Molecular Weight 274.07 g/mol [1]
Appearance Off-white to pale-yellow solid[2]
Storage Room Temperature[2]

Critical Safety & Handling Protocols

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). The following is a summary of essential precautions.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. Handle with gloves and use proper glove removal technique to avoid skin contact.

  • Handling: Avoid formation and inhalation of dust. Use in a well-ventilated area or a chemical fume hood. Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.

  • Hazards: This compound may be harmful if swallowed (Acute Toxicity, Oral, Category 4). It may cause skin, eye, and respiratory irritation.[2][4]

  • First Aid:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3]

    • Inhalation: Move person into fresh air.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Core Synthetic Applications & Methodologies

The true utility of this compound is demonstrated by its application in a variety of powerful chemical transformations.

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is an ideal handle for palladium-catalyzed reactions, enabling the formation of C-C bonds. The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating biaryl structures, which are prevalent in pharmaceuticals.[5]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic ligand from a boronic acid derivative is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_reactants Reactants A Pd(0)Ln B Ar-Pd(II)L2-Br A->B Oxidative Addition C Ar-Pd(II)L2-Ar' B->C Transmetalation C->A Reductive Elimination D Ar-Ar' C->D ArBr This compound (Ar-Br) ArBr->B ArBOH Arylboronic Acid (Ar'-B(OH)2) ArBOH->B

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general procedure for coupling this compound with an arylboronic acid.[5][6]

  • Materials:

    • This compound (1.0 equiv.)

    • Phenylboronic acid (1.2 equiv.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

    • Toluene and Water (4:1 ratio), degassed

    • Schlenk flask or similar reaction vessel

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Transfer to a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, ethyl 3-nitro-5-phenylbenzoate.

Parameter Condition A Condition B Condition C
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂ / SPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene/H₂ODioxane/H₂OTHF
Temperature 90 °C100 °C80 °C
Notes Standard, widely applicable conditions.Often effective for more challenging substrates.Can be effective at lower temperatures.
Application II: Chemoselective Reduction of the Nitro Group

The transformation of the nitro group to an amine is a critical step for introducing a versatile nucleophilic center. This amine can be used for amide bond synthesis, diazotization reactions, or as a directing group. Chemoselectivity is paramount to avoid reduction of the ester or cleavage of the C-Br bond.

Mechanistic Rationale: Reagents like Tin(II) chloride (SnCl₂) in acidic media or catalytic hydrogenation are commonly used. Indium metal in the presence of ammonium chloride offers a milder, ecologically favorable alternative that preserves many other functional groups, including esters and halides.[8] The metal acts as an electron donor, and the proton source facilitates the multi-step reduction of the nitro group to the amine.

Protocol 2: Reduction to Ethyl 3-amino-5-bromobenzoate

  • Materials:

    • This compound (1.0 equiv.)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv.)

    • Ethanol (or Ethyl Acetate)

    • Concentrated Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add SnCl₂·2H₂O to the solution. The reaction is often exothermic.

    • Slowly add concentrated HCl while stirring. The mixture may become a thick slurry.

    • Heat the reaction to 50-70 °C and stir until TLC or LC-MS indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and carefully pour it over crushed ice.

    • Basify the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8-9 to neutralize the acid and precipitate tin salts.

    • Extract the aqueous slurry multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate under reduced pressure to obtain the crude product.

    • Purify by flash column chromatography if necessary to yield ethyl 3-amino-5-bromobenzoate.

Application III: Nucleophilic Aromatic Substitution (SNAr)

While less reactive than isomers with ortho or para nitro groups, this compound can undergo SNAr with potent nucleophiles under forcing conditions.

Mechanistic Rationale: The SNAr mechanism involves a two-step addition-elimination process.[9] The nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate called a Meisenheimer complex.[9][10] The negative charge is then delocalized across the ring and, ideally, onto the electron-withdrawing group. For this compound, the meta position of the nitro group means it can only offer weak inductive stabilization to this intermediate, not the powerful resonance stabilization seen with ortho/para isomers.[10] Consequently, higher temperatures and/or stronger nucleophiles are required to overcome the higher activation energy.[10]

Protocol 3: Substitution with Sodium Methoxide

  • Materials:

    • This compound (1.0 equiv.)

    • Sodium methoxide (NaOMe) (1.5-2.0 equiv.)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Anhydrous reaction vessel with inert gas setup

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere, dissolve this compound in anhydrous DMF.

    • Add sodium methoxide portion-wise.

    • Heat the mixture to 100-140 °C. The optimal temperature may require screening.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, cool the mixture to room temperature.

    • Carefully quench the reaction by pouring it into a beaker of cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and filter.

    • Concentrate and purify by column chromatography to yield ethyl 3-methoxy-5-nitrobenzoate.

Synthetic Pathways and Experimental Workflow Overview

The following diagrams illustrate the versatility of this compound as a synthetic hub and the general laboratory workflow for its use.

Synthetic_Pathways Start This compound P1 Ethyl 3-aryl-5-nitrobenzoate Start->P1 Suzuki Coupling (Pd(0), ArB(OH)2, Base) P2 Ethyl 3-amino-5-bromobenzoate Start->P2 Nitro Reduction (SnCl2, HCl) P3 Ethyl 3-alkoxy-5-nitrobenzoate Start->P3 SNAr (NaOR, Heat) P4 3-Bromo-5-nitrobenzoic acid Start->P4 Ester Hydrolysis (NaOH, H2O/EtOH)

Caption: Key synthetic transformations of this compound.

Workflow A 1. Reaction Setup (Reagents, Solvent, Inert Atmosphere) B 2. Reaction (Heating, Stirring) A->B C 3. Monitoring (TLC / LC-MS) B->C C->B Incomplete D 4. Work-up (Quench, Extraction, Washing) C->D Complete E 5. Purification (Column Chromatography / Recrystallization) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: General experimental workflow for synthesis.

Conclusion

This compound is a powerful and cost-effective building block for synthetic chemists. Its three distinct functional groups offer access to a wide range of chemical space through well-established and reliable protocols. By understanding the underlying mechanistic principles of its reactivity—from palladium catalysis to chemoselective reductions—researchers can strategically design synthetic routes to novel and complex molecular targets. The protocols and data presented herein serve as a robust starting point for leveraging this versatile reagent in drug discovery and materials science.

References

Application Notes and Protocols: Ethyl 3-bromo-5-nitrobenzoate as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 3-bromo-5-nitrobenzoate in Medicinal Chemistry

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the availability of versatile chemical building blocks, or intermediates, that offer multiple points for chemical modification. This compound (CAS No: 690260-94-7) has emerged as a highly valuable intermediate in the synthesis of a wide array of pharmaceutical compounds, including kinase inhibitors for oncology.[1][2][3] Its trifunctional nature, possessing an ethyl ester, a bromo substituent, and a nitro group on a central benzene ring, provides a rich platform for sequential and regioselective chemical transformations.

The strategic positioning of these functional groups allows for a diverse range of synthetic manipulations. The bromo group serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4] The nitro group can be readily reduced to a primary amine, which opens up a plethora of further functionalization possibilities, including amide bond formation, sulfonylation, and the construction of various heterocyclic ring systems. Finally, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This multi-faceted reactivity makes this compound a cornerstone intermediate for the synthesis of complex drug molecules. This guide provides detailed protocols for the synthesis of this compound and its subsequent elaboration into valuable pharmaceutical building blocks.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of an intermediate is crucial for its safe and effective use in a laboratory setting.

PropertyValueReference
CAS Number 690260-94-7[5]
Molecular Formula C₉H₈BrNO₄[5]
Molecular Weight 274.07 g/mol [5]
Appearance Off-white to pale-yellow solid[5]
Melting Point 97-101 °C
Solubility Soluble in dichloromethane, ethyl acetate, and other common organic solvents.
Purity Typically ≥98%

Safety Precautions:

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS).

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 3-bromo-5-nitrobenzoic acid.

Synthesis_of_Ethyl_3_bromo_5_nitrobenzoate cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-bromo-5-nitrobenzoic_acid 3-bromo-5-nitrobenzoic acid reaction_center + 3-bromo-5-nitrobenzoic_acid->reaction_center Ethanol Ethanol Ethanol->reaction_center Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->reaction_center Catalyst Ethyl_3_bromo_5_nitrobenzoate This compound reaction_center->Ethyl_3_bromo_5_nitrobenzoate Esterification 80 °C, 4h

Figure 1: Synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure described by ChemicalBook.[5]

Materials:

  • 3-bromo-5-nitrobenzoic acid (1.0 eq)

  • Anhydrous ethanol (10 vol)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a 500 mL round-bottom flask, add 3-bromo-5-nitrobenzoic acid (25 g, 101.6 mmol) and anhydrous ethanol (200 mL).[5]

  • Cool the stirred mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (15 mL, 206 mmol) dropwise to the reaction mixture.

  • After the addition is complete, warm the reaction mixture to 80 °C and stir for 4 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 50 mL of water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).[5]

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 1:20 to 1:10) as the eluent.[5]

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white to off-white solid. A typical yield is around 99%.[5]

Key Transformations and Applications in Pharmaceutical Synthesis

The synthetic utility of this compound lies in the selective manipulation of its three functional groups. The following sections detail two critical transformations that pave the way for the synthesis of complex pharmaceutical scaffolds.

Application 1: Reduction of the Nitro Group to Synthesize Ethyl 3-amino-5-bromobenzoate

The reduction of the nitro group to a primary amine is a fundamental step in utilizing this compound as a pharmaceutical intermediate. This transformation yields Ethyl 3-amino-5-bromobenzoate, a versatile building block for a variety of coupling and condensation reactions.

Reduction_of_Nitro_Group cluster_reactant Reactant cluster_reagents Reagents cluster_product Product Ethyl_3_bromo_5_nitrobenzoate This compound reaction_center + Ethyl_3_bromo_5_nitrobenzoate->reaction_center SnCl2_2H2O Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) SnCl2_2H2O->reaction_center Reducing Agent Ethanol Ethanol Ethanol->reaction_center Solvent Ethyl_3_amino_5_bromobenzoate Ethyl 3-amino-5-bromobenzoate reaction_center->Ethyl_3_amino_5_bromobenzoate Reduction Reflux

Figure 2: Reduction of this compound.

Protocol 2: Synthesis of Ethyl 3-amino-5-bromobenzoate

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (10 g, 36.5 mmol) in ethanol (150 mL).

  • Add tin(II) chloride dihydrate (82.3 g, 365 mmol) to the solution.

  • Heat the reaction mixture to reflux and stir for 3-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

  • Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude Ethyl 3-amino-5-bromobenzoate can be used in the next step without further purification or can be purified by column chromatography or recrystallization if necessary.

Application 2: Synthesis of a Substituted Benzofuran Scaffold

Substituted benzofurans are prevalent structural motifs in a wide range of biologically active compounds, including antimicrobials and anticancer agents.[6] Ethyl 3-amino-5-bromobenzoate can serve as a precursor for the synthesis of these important heterocycles. While a direct synthesis from this specific intermediate is not readily found, a plausible and illustrative synthetic route can be designed based on established benzofuran synthesis methodologies.[7][8][9] This involves a Sonogashira coupling followed by an intramolecular cyclization.

Benzofuran_Synthesis_Workflow A Ethyl 3-amino-5-bromobenzoate B Sonogashira Coupling (with a terminal alkyne) A->B Pd catalyst, Cu(I) cocatalyst, base C Alkynyl Intermediate B->C D Intramolecular Cyclization (e.g., Copper-catalyzed) C->D E Substituted Benzofuran D->E

Figure 3: Workflow for Benzofuran Synthesis.

Protocol 3: Illustrative Synthesis of an Ethyl 5-Substituted-benzofuran-6-carboxylate Derivative

This protocol is a representative example of how Ethyl 3-amino-5-bromobenzoate can be utilized to construct a benzofuran ring system. The specific conditions may require optimization depending on the chosen alkyne.

Materials:

  • Ethyl 3-amino-5-bromobenzoate (1.0 eq)

  • A terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

Step A: Sonogashira Coupling

  • To a Schlenk flask, add Ethyl 3-amino-5-bromobenzoate (1.0 g, 4.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (86 mg, 0.123 mmol), and copper(I) iodide (47 mg, 0.246 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous triethylamine (10 mL) and anhydrous DMF (10 mL) via syringe.

  • Add the terminal alkyne (e.g., phenylacetylene, 0.54 mL, 4.92 mmol) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alkynyl intermediate by column chromatography.

Step B: Intramolecular Cyclization

  • The purified alkynyl intermediate is then subjected to cyclization conditions. A common method involves heating in the presence of a copper catalyst (e.g., CuI) in a high-boiling solvent like DMF or 1,2-dichlorobenzene.

  • The specific conditions for this step would need to be optimized based on the substrate.

  • After the cyclization is complete, the reaction mixture is worked up similarly to the Sonogashira coupling step, followed by purification to yield the desired substituted benzofuran.

Conclusion

This compound is a strategically important and versatile intermediate in pharmaceutical synthesis. Its readily available starting materials and the orthogonal reactivity of its functional groups allow for the efficient construction of complex molecular scaffolds. The protocols provided herein for its synthesis and key transformations into valuable building blocks, such as the corresponding amine and a representative benzofuran derivative, highlight its significance for researchers and scientists in drug discovery and development. The ability to perform selective modifications at three distinct positions on the aromatic ring makes this compound a powerful tool for the synthesis of novel therapeutic agents.

References

Suzuki coupling reactions with Ethyl 3-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with Ethyl 3-bromo-5-nitrobenzoate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on performing Suzuki-Miyaura cross-coupling reactions with this compound. This guide moves beyond simple step-by-step instructions to explain the underlying principles and rationale, enabling robust experimental design, optimization, and troubleshooting.

Introduction: The Strategic Importance of this compound in Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2][3] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]

This compound is a particularly valuable substrate for this transformation. Its key features include:

  • An Activated Aryl Halide: The benzene ring is substituted with two potent electron-withdrawing groups (EWGs): a nitro group (-NO₂) and an ethyl ester group (-COOEt). This electronic deficiency significantly facilitates the rate-determining oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions compared to electron-rich or neutral aryl halides.[7]

  • Versatile Functional Handles: The resulting coupled products retain the nitro and ester functionalities, which serve as versatile synthetic handles for further chemical elaboration, such as reduction of the nitro group to an amine or hydrolysis/amination of the ester.

This guide will detail the mechanistic basis, provide a robust and validated protocol, and discuss optimization strategies for the successful coupling of this substrate.

The Catalytic Engine: Mechanism and Role of Reagents

The Suzuki-Miyaura coupling is a palladium-catalyzed process that follows a well-established catalytic cycle.[1][2][3][8] Understanding this cycle is paramount to rational protocol design and troubleshooting.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex trans-Ar-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R_Complex trans-Ar-Pd(II)L₂-R' Transmetal->PdII_R_Complex RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 Product Ar-R' (Product) RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The Palladium-Catalyzed Suzuki-Miyaura Reaction Cycle.

Core Components and Their Functions:

  • Palladium Catalyst: The catalyst's role is to facilitate the reaction by cycling between Pd(0) and Pd(II) oxidation states. For an activated substrate like this compound, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often highly effective. For more challenging coupling partners, catalyst systems composed of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can improve efficiency.[4][9][10]

  • Base: The base is not a mere spectator; it plays a critical role in activating the boronic acid.[11] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻), which is essential for the transmetalation step to proceed efficiently.[9][12][13] The choice of base can influence reaction rate and yield. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] While the ethyl ester in the substrate is relatively robust, using an exceptionally strong base like NaOH with prolonged heating could risk hydrolysis; therefore, carbonate or phosphate bases are generally preferred.

  • Solvent System: A solvent system capable of dissolving both the organic substrate and the inorganic base is required.[14] Biphasic mixtures, such as 1,4-dioxane/water, toluene/water, or THF/water, are very common and effective.[1][8] The water component is crucial for dissolving the base and facilitating the formation of the active boronate species.

  • Organoboron Reagent: Arylboronic acids or their corresponding esters (e.g., pinacol esters) are the nucleophilic partners that transfer their organic group to the palladium center.[14] They are valued for their stability, low toxicity, and commercial availability.[15]

Validated Experimental Protocol

This protocol describes the coupling of this compound with phenylboronic acid as a representative example. It can be adapted for other aryl or vinyl boronic acids.

Reagent and Materials Table
ReagentM.W. ( g/mol )Equiv.Amount (1.0 mmol scale)Purpose
This compound274.051.0274 mgElectrophile
Phenylboronic Acid121.931.2146 mgNucleophile
Pd(PPh₃)₄1155.560.0335 mgCatalyst
Potassium Carbonate (K₂CO₃)138.212.5345 mgBase
1,4-Dioxane--8 mLOrganic Solvent
Deionized Water--2 mLAqueous Solvent

Step-by-Step Procedure

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification A1 Add solid reagents: Aryl Halide, Boronic Acid, Base to a flame-dried flask. A2 Seal, evacuate, and backfill with inert gas (e.g., Argon) 3x. A1->A2 B1 Add degassed solvents (Dioxane/Water) via syringe. A2->B1 B2 Add Pd(PPh₃)₄ catalyst under positive Argon flow. B1->B2 B3 Heat to 80-90 °C with vigorous stirring. B2->B3 B4 Monitor progress by TLC or LC-MS (typically 2-12 hours). B3->B4 C1 Cool to room temperature. Quench with water. B4->C1 C2 Extract with Ethyl Acetate (3x). C1->C2 C3 Wash combined organic layers with brine. C2->C3 C4 Dry over Na₂SO₄, filter, and concentrate in vacuo. C3->C4 C5 Purify by flash column chromatography. C4->C5

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

  • Vessel Preparation: Place a magnetic stir bar into a 50 mL round-bottom flask or Schlenk tube. Flame-dry the vessel under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Addition of Solids: To the flask, add this compound (274 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).[16]

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[17] The exclusion of oxygen is critical to prevent the oxidative degradation of the Pd(0) catalyst and phosphine ligands.[18]

  • Solvent Addition: Prepare the solvent mixture by bubbling argon through 8 mL of 1,4-dioxane and 2 mL of water for 15-20 minutes to degas. Add the degassed solvent mixture to the reaction flask via syringe.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol) to the flask under a positive flow of inert gas to prevent air entry.

  • Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 20 mL of water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.[19]

  • Washing and Drying: Wash the combined organic phase with brine (20 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure biaryl product.[16][19]

Optimization and Troubleshooting

The success of a Suzuki coupling can be sensitive to several parameters. The following table provides guidance for optimization.

ParameterStandard ConditionOptimization & Rationale
Catalyst Pd(PPh₃)₄ (3 mol%)If reaction is slow or incomplete, consider a more active pre-catalyst system like Pd(OAc)₂ (2 mol%) with a bulky ligand like SPhos (4 mol%). These systems are more effective at promoting oxidative addition and reductive elimination, especially with hindered substrates.[10][20]
Base K₂CO₃ (2.5 equiv)For sluggish reactions, a stronger or more soluble base like Cs₂CO₃ or K₃PO₄ can accelerate the formation of the boronate complex and increase the rate of transmetalation.[18]
Solvent Dioxane/Water (4:1)Toluene, THF, or DMF can be used as the organic solvent.[8][14][21] The optimal solvent depends on the solubility of the specific coupling partners. Ensure the solvent is rigorously degassed.
Temperature 80-90 °CFor this activated substrate, lower temperatures (e.g., 60-70 °C) may be sufficient. If the reaction is slow, increasing the temperature to 100 °C can help, but be mindful of potential catalyst decomposition or side reactions.[18]

Common Issues and Solutions:

  • Problem: Low or zero yield.

    • Cause & Solution: This often points to an inactive catalyst or procedural issues. Ensure the inert atmosphere was rigorously maintained, as oxygen deactivates the Pd(0) catalyst.[18] Use fresh, high-purity reagents and anhydrous, degassed solvents. Confirm the activity of your palladium catalyst on a known, reliable reaction.[18][22]

  • Problem: Significant protodeboronation (boronic acid is replaced by '-H').

    • Cause & Solution: This side reaction can compete with transmetalation, especially with prolonged reaction times or overly harsh conditions.[18] Try using a milder base (e.g., KF), a less aqueous solvent system, or a lower reaction temperature. Using a more stable boronic ester (e.g., pinacol ester) can also mitigate this issue by slowly releasing the boronic acid in situ.[18]

  • Problem: Homocoupling of the boronic acid.

    • Cause & Solution: This is almost always caused by the presence of oxygen, which facilitates the oxidative dimerization of the boronic acid.[18] The solution is to improve the degassing of solvents and ensure a strictly inert reaction atmosphere.

  • Problem: Formation of black precipitate (Palladium black).

    • Cause & Solution: This indicates catalyst agglomeration and deactivation.[22] It can be caused by excessive temperatures, impurities in the reagents, or an inappropriate ligand-to-metal ratio. Ensure high-purity reagents and consider using a more robust ligand if the problem persists.

Safety and Handling

  • Reagents: Palladium catalysts can be toxic and should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks.

  • Procedure: Always perform the reaction in a well-ventilated chemical fume hood. The use of an inert atmosphere requires proper handling of gas cylinders and Schlenk lines.

References

Application Notes & Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of Ethyl 3-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] Traditional methods for creating these bonds, such as nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, often suffer from harsh reaction conditions and limited substrate scope.[1] The Buchwald-Hartwig reaction offers a milder, more general alternative, demonstrating remarkable functional group tolerance.[1]

This guide focuses on a specific, yet representative, transformation: the amination of ethyl 3-bromo-5-nitrobenzoate. This substrate is an electron-deficient aryl halide, a class of compounds that presents unique challenges and opportunities. The presence of both a nitro group and an ester functionality requires careful optimization of the catalytic system to achieve high efficiency while preventing undesirable side reactions, such as saponification of the ester or catalyst inhibition. This document provides a detailed mechanistic overview, field-proven insights for rational parameter selection, and a robust experimental protocol for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the mechanism of the Buchwald-Hartwig amination is critical for troubleshooting and optimizing reaction conditions. The catalytic cycle is generally accepted to proceed through three primary stages involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5]

  • Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound.[6][7] This is often the rate-determining step and results in the formation of a Pd(II) complex.[8] The reactivity order for aryl halides typically follows Ar-I > Ar-Br > Ar-Cl.[4]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing a ligand. A base then deprotonates the bound amine to form a palladium-amido intermediate.[7] The choice of base is crucial at this stage to ensure efficient deprotonation without degrading the substrate.[9]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond as the product is expelled from the palladium coordination sphere.[6] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) Active Catalyst oa_complex L₂Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex L₂Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination in3 in1 in1->oa_complex in2 in2->amido_complex Product Ar-NR'R'' (Product) in3->Product ArBr Ar-Br (this compound) Amine HNR'R'' (Amine) Base Base

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for an Electron-Deficient Substrate

The success of the amination of this compound hinges on a rational selection of reaction parameters that accommodate its specific electronic and functional characteristics.

  • Substrate Profile : The presence of the electron-withdrawing nitro and ester groups activates the aryl bromide towards oxidative addition. However, these same groups introduce sensitivities. The ester is susceptible to hydrolysis or saponification under strongly basic conditions, and the nitro group can potentially coordinate to the palladium center, affecting catalytic activity.[5][10]

  • Catalyst & Ligand Selection :

    • Palladium Source : Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[4] While Pd(OAc)₂ is often used, Pd₂(dba)₃ can be superior for less reactive substrates as it is already in the Pd(0) state.[10] Pre-formed palladium-ligand complexes, known as precatalysts, can also offer higher activity and reproducibility.[4]

    • Ligand Choice : This is arguably the most critical parameter. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are essential.[1][11] Ligands like XPhos, RuPhos, and BrettPhos promote both the oxidative addition and the final reductive elimination steps.[11][12] Bidentate ligands such as Xantphos have also proven highly effective, particularly in couplings with amides and other challenging nucleophiles, and are compatible with milder bases.[10]

  • Base Selection : Given the ester functionality, the choice of base is paramount to avoid hydrolysis.

    • Strong Bases : Sodium tert-butoxide (NaOt-Bu) is a very common and effective base but poses a high risk of saponifying the ethyl ester.[5][7] Its use should be approached with caution, potentially at lower temperatures if necessary.

    • Milder Inorganic Bases : Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[4][13] Cs₂CO₃ is particularly advantageous due to its good solubility and proven compatibility with base-sensitive functional groups like esters and nitro groups.[10]

    • Organic Bases : Soluble organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, especially in flow chemistry applications, though they may require specific ligand systems to be effective.[14]

  • Solvent : Anhydrous, deoxygenated solvents are required to prevent catalyst deactivation. Toluene, 1,4-dioxane, and THF are the most commonly employed solvents.[15][16] Toluene is often a good first choice due to its high boiling point and ability to dissolve the organic reagents effectively.

Experimental Protocol

This protocol provides a general procedure for the amination of this compound with a representative amine (e.g., morpholine). Optimization may be required for different amine substrates.

Materials & Equipment:

  • This compound

  • Amine (e.g., Morpholine, 1.2 equiv.)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed toluene

  • Oven-dried Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (Cs₂CO₃).[7]

  • Reagent Addition : Seal the flask and evacuate and backfill with inert gas three times. Add this compound (1.0 equiv.) to the flask.

  • Solvent and Nucleophile Addition : Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl halide. Finally, add the amine (1.2 equiv.) via syringe.[7]

  • Reaction Execution : Seal the vessel tightly and place it in a preheated oil bath at 80-110 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring : The reaction progress can be monitored by TLC or GC-MS by taking small aliquots from the reaction mixture.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[7] Wash the Celite pad with additional ethyl acetate.

  • Purification : Combine the organic filtrates and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Data Presentation: Representative Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of related electron-deficient aryl bromides, providing a baseline for expected outcomes.

Aryl Bromide SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
4-BromobenzonitrileBenzamidePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.4)Dioxane8095[10]
Methyl 4-bromobenzoateAnilinePd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (2)Toluene100 (reflux)94
1-Bromo-4-nitrobenzeneMorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Toluene10092[13]
2-Bromo-1,3-dinitrobenzenePiperidinePd₂(dba)₃ (2.5)DavePhos (5)KOt-Bu (1.4)Toluene9085

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (air/moisture exposure); Insufficiently active ligand/base combination; Low reaction temperature.Ensure strictly anhydrous and anaerobic conditions.[15] Screen different ligands (e.g., XPhos, RuPhos). Increase temperature or switch to a stronger base if the substrate allows.
Hydrodehalogenation A common side reaction, especially with certain ligands or if moisture is present.[17]Ensure all reagents and solvents are scrupulously dry. Sometimes changing the ligand can suppress this pathway.
Ester Saponification Base is too strong (e.g., NaOt-Bu).Switch to a milder base such as Cs₂CO₃ or K₃PO₄.[10]
Multiple Products Incomplete reaction; Side reactions (e.g., diarylation of primary amines).Increase reaction time. For primary amines, adjust the stoichiometry or consider using an ammonia equivalent like benzophenone imine.[6][18]

graph TD {
A[Start
Oven-Dried Schlenk Flask] --> B{Inert Atmosphere Setup};
B --> C[Add Solids:

  • Pd₂(dba)₃

  • Xantphos

  • Cs₂CO₃]; C --> D[Add Substrate: this compound]; D --> E[Add Liquids:

  • Anhydrous Toluene

  • Amine]; E --> F{Heat & Stir (e.g., 100 °C, 18h)}; F --> G[Reaction Monitoring (TLC / GC-MS)]; G --> H{Work-up}; H --> I[Cool to RT & Dilute]; I --> J[Filter through Celite]; J --> K[Wash, Dry, & Concentrate]; K --> L{Purification}; L --> M[Silica Gel Chromatography]; M --> N[Final Product Characterization (NMR, MS)];

    subgraph Preparation A; B; end subgraph Reaction C; D; E; F; G; end subgraph Isolation H; I; J; K; end subgraph Analysis L; M; N; end

    style A fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style N fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF }

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly achievable transformation that provides efficient access to valuable synthetic intermediates. Success relies on the careful selection of a catalytic system tailored to the substrate's electron-deficient nature and base-sensitive ester group. The use of a bulky, electron-rich phosphine ligand in combination with a mild inorganic base like cesium carbonate provides a reliable and high-yielding pathway. This guide offers the foundational knowledge and a practical protocol to empower researchers to successfully implement this critical C-N bond-forming reaction.

References

Reduction of the nitro group in Ethyl 3-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Selective Reduction of the Nitro Group in Ethyl 3-bromo-5-nitrobenzoate: A Practical Guide for Synthetic Chemists

Abstract: The transformation of this compound to Ethyl 3-amino-5-bromobenzoate is a pivotal step in the synthesis of numerous pharmaceutical intermediates and complex organic molecules. The presence of multiple functional groups—a nitro group, an ethyl ester, and a bromo substituent—necessitates a reduction method with high chemoselectivity. This guide provides an in-depth analysis of various reduction strategies, explaining the causality behind experimental choices and offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will explore methodologies including reduction with stannous chloride (SnCl₂), iron (Fe) powder, and sodium dithionite (Na₂S₂O₄), focusing on their mechanisms, advantages, and practical execution.

Introduction: The Strategic Importance of Ethyl 3-amino-5-bromobenzoate

This compound is a readily available starting material. Its synthetic utility is fully realized upon the selective reduction of its nitro group. The resulting product, Ethyl 3-amino-5-bromobenzoate, is a versatile bifunctional precursor.[1] The amino group can be readily functionalized or can direct further electrophilic substitutions, while the bromine atom serves as a crucial handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] This dual functionality allows for the construction of diverse molecular scaffolds, particularly heterocyclic systems like quinolines and quinazolines, which are core structures in many biologically active compounds.[1]

The primary challenge in this transformation is to reduce the nitro group to a primary amine while leaving the ethyl ester and the carbon-bromine bond intact. Hydrolysis of the ester or reductive dehalogenation are common side reactions that must be avoided. Therefore, the choice of reducing agent and reaction conditions is critical for a successful and high-yielding synthesis.

The Core Directive: Selecting the Optimal Reduction Strategy

The "best" method for reducing this compound is not a one-size-fits-all answer. The optimal choice depends on factors such as available equipment, scale, cost, desired purity, and environmental considerations. Here, we dissect the most common and effective methods, providing the rationale to guide your decision-making process.

Comparative Analysis of Key Reduction Methods
MethodReducing AgentTypical ConditionsAdvantagesDisadvantagesChemoselectivity
Stannous Chloride SnCl₂·2H₂OEthanol, RefluxExcellent chemoselectivity, reliable, high yields.[2][3]Tin byproducts can be difficult to remove, moderate atom economy.[3]High: Preserves esters and halogens effectively.[2]
Iron Powder Fe / AcidAcetic Acid or NH₄Cl, HeatCost-effective, environmentally benign ("green"), easy work-up.[4][5][6]Requires acidic conditions which could potentially hydrolyze the ester on prolonged heating.Good to High: Generally selective, but optimization may be needed to prevent ester hydrolysis.[7]
Sodium Dithionite Na₂S₂O₄Aqueous/Organic BiphasicMild, metal-free, excellent for sensitive substrates.[8][9]Lower atom economy, potential sulfur odor issues, reagent stability can be a concern.[10]High: Selectively reduces nitro groups in the presence of esters and halogens.[8]
Catalytic Hydrogenation H₂ / Catalyst (Pd/C, PtO₂)Pressurized H₂, various solventsHigh atom economy, clean reaction.[11][12]Requires specialized high-pressure equipment, risk of dehalogenation (C-Br bond cleavage).[12]Moderate: Risk of reducing the bromo-substituent.

Visualization of the Synthetic Workflow

A successful reduction experiment follows a logical progression from reaction setup to final product characterization. The following workflow diagram illustrates the key stages.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Ethyl 3-bromo-5-nitrobenzoate in chosen solvent C Combine reactants (often with cooling) A->C B Prepare reducing agent solution/slurry B->C D Heat to reflux or stir at specified temperature C->D E Monitor reaction progress via TLC D->E F Quench reaction and neutralize (if acidic/basic) E->F Reaction Complete G Filter solids (e.g., Fe, Sn salts) F->G H Extract product with organic solvent G->H I Wash, dry, and concentrate organic phase H->I J Purify via column chromatography or recrystallization I->J K Characterize product (NMR, MS, etc.) J->K

Caption: General experimental workflow for the reduction of this compound.

Detailed Experimental Protocols

Protocol 1: Stannous Chloride (SnCl₂) Reduction

This method is highly reliable and offers excellent selectivity, making it a preferred choice in many research settings.[2][3] The mechanism involves electron transfer from Sn(II) to the nitro group, which is subsequently protonated by the solvent.[3]

Materials and Reagents:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq)

  • Ethanol (Absolute)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • To a round-bottom flask, add this compound (e.g., 5.0 g, 18.2 mmol) and absolute ethanol (100 mL). Stir until the solid is fully dissolved.

  • Add stannous chloride dihydrate (e.g., 20.6 g, 91.2 mmol, 5.0 eq) to the solution in portions. The addition may be slightly exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate (approx. 300 mL) with stirring. This will neutralize the reaction and precipitate tin salts. Caution: CO₂ evolution (effervescence) will occur.

  • Stir the resulting slurry for 30-60 minutes until the pH is neutral or slightly basic (pH 7-8).

  • Filter the mixture through a pad of Celite® to remove the insoluble tin hydroxides. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain Ethyl 3-amino-5-bromobenzoate as a solid.

Protocol 2: Iron (Fe) Powder Reduction in Acidic Media

This is a classic, cost-effective, and environmentally friendlier method.[4] Iron metal acts as the electron donor in an acidic medium, with the reaction proceeding at the metal surface.[5][13]

Materials and Reagents:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (3.0 - 5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 eq or catalytic) or Acetic Acid

  • Ethanol/Water solvent mixture (e.g., 4:1)

  • Sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Celite®

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask, combine this compound (e.g., 5.0 g, 18.2 mmol), iron powder (e.g., 5.1 g, 91.2 mmol, 5.0 eq), and ammonium chloride (e.g., 1.0 g, 18.2 mmol, 1.0 eq).

  • Add a mixture of ethanol (80 mL) and water (20 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is generally complete in 1-3 hours.

  • After completion, cool the reaction to room temperature.

  • Add a saturated solution of sodium carbonate to the mixture to basify it (to pH ~8-9), which helps precipitate iron hydroxides.

  • Filter the hot suspension through a pad of Celite®, washing the flask and filter cake extensively with hot ethanol or ethyl acetate (3 x 50 mL).

  • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization as needed.

Mechanistic Insight

The reduction of a nitro group by a metal (M), such as Fe or Sn, is a heterogeneous or homogeneous process involving multiple single-electron transfers (SET).

G ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-N=O (Nitroso) ArNO2->ArNO + 2e⁻, + 2H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + 2e⁻, + 2H⁺ ArNH2 Ar-NH₂ (Amine) ArNHOH->ArNH2 + 2e⁻, + 2H⁺ Metal_Oxidized Mⁿ⁺ Metal M⁰ Metal->Metal_Oxidized Electron Source

Caption: Simplified stepwise reduction pathway from a nitroarene to an amine.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent; low temperature; poor quality reagent.Add more reducing agent. Ensure the reaction is at the correct temperature. Use fresh, high-quality reagents.
Ester Hydrolysis Reaction time too long, especially in acidic or basic conditions.Monitor the reaction closely with TLC and stop it as soon as the starting material is consumed. Use milder conditions if possible.
Product Difficult to Isolate Emulsion during work-up; persistent metal salt contamination.Add brine to the separatory funnel to break emulsions. For tin, ensure complete precipitation and thorough washing of the Celite® pad.
Dehalogenation (Loss of Br) Overly harsh conditions; use of catalytic hydrogenation.Avoid Pd/C hydrogenation. If using metals like Fe/Zn, do not let the reaction run for an excessively long time.

Conclusion

The selective reduction of this compound is a critical transformation that can be achieved through several reliable methods. For general laboratory synthesis, the stannous chloride method offers a superb balance of high chemoselectivity and reliability. The iron-based reduction stands out as a more sustainable and cost-effective alternative, provided conditions are optimized to prevent ester hydrolysis. Finally, sodium dithionite provides a valuable metal-free option for particularly sensitive substrates. By understanding the underlying principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal protocol to advance their synthetic campaigns.

References

Application Notes and Protocols for the Derivatization of Ethyl 3-bromo-5-nitrobenzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

Ethyl 3-bromo-5-nitrobenzoate is a readily accessible synthetic building block that holds significant promise in the field of medicinal chemistry. The presence of three distinct functional handles—an ethyl ester, a bromo substituent, and a nitro group—on an aromatic core makes it an ideal starting point for the generation of diverse molecular libraries. The electron-withdrawing nature of the nitro and ester groups activates the aryl bromide for a variety of cross-coupling reactions, while the nitro group itself is a well-known pharmacophore in many antimicrobial and anticancer agents.[1] Derivatization of this scaffold allows for the systematic exploration of chemical space, enabling the development of novel compounds with potentially enhanced biological activity, improved pharmacokinetic properties, and reduced toxicity.

This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed experimental protocols for key transformations and subsequent biological screening. The methodologies outlined herein are designed to be robust and adaptable, providing researchers in drug discovery and chemical biology with the tools to construct and evaluate novel compound libraries based on this versatile scaffold.

Core Synthetic Strategies: Building a Diverse Chemical Library

The derivatization of this compound can be efficiently achieved through several powerful and well-established synthetic transformations. The choice of reaction will dictate the nature of the substituent introduced at the 3-position of the aromatic ring, allowing for the tailored synthesis of a wide array of analogs. The primary routes of derivatization explored in this guide are Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

G cluster_0 Derivatization Strategies cluster_1 Screening Cascade Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) SNAr Nucleophilic Aromatic Substitution (C-O, C-S, etc. Bond Formation) Library Diverse Compound Library Primary_Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Hit_Identification Hit Identification Secondary_Screening Secondary Assays (Dose-Response, Selectivity) Lead_Optimization Lead Optimization

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds between an aryl halide and an organoboron compound.[2] Given the electron-deficient nature of this compound, the oxidative addition of the aryl bromide to the palladium(0) catalyst is generally facile.[3] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid or pinacol ester (1.2 equivalents)

    • Pd(PPh₃)₄ (0.05 equivalents) or Pd₂(dba)₃ (0.025 equivalents) with a suitable phosphine ligand (e.g., SPhos, XPhos)

    • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents)

    • 1,4-Dioxane and water (4:1 mixture), degassed

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

    • Standard laboratory glassware, Schlenk line or glovebox

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst/precatalyst and ligand, and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane/water mixture via syringe.

    • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/SPhosSPhos is a bulky, electron-rich ligand that can facilitate the oxidative addition and reductive elimination steps, especially for electron-deficient aryl halides.[4]
Base K₂CO₃ or Cs₂CO₃Cs₂CO₃ is a stronger base that can be more effective for less reactive boronic acids.
Solvent 1,4-Dioxane/Water (4:1)The aqueous component is crucial for the transmetalation step. Dioxane provides good solubility for the organic reagents.
Temperature 90-100 °CProvides sufficient thermal energy to drive the catalytic cycle to completion in a reasonable timeframe.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5] This reaction is exceptionally useful for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. The electron-deficient nature of the substrate makes it a good candidate for this transformation.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • Pd₂(dba)₃ (0.02 equivalents)

    • XPhos or RuPhos (0.04 equivalents)

    • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 equivalents)

    • Anhydrous, degassed toluene or dioxane

    • Standard laboratory glassware, Schlenk line or glovebox

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk flask.

    • Add this compound and the anhydrous, degassed solvent.

    • Add the amine via syringe.

    • Seal the flask and heat the reaction mixture to 100-110 °C, stirring until completion.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd₂(dba)₃/XPhosBulky, electron-rich dialkylbiaryl phosphine ligands like XPhos are highly effective for C-N coupling reactions, promoting efficient oxidative addition and reductive elimination.[6]
Base NaOtBuA strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation.
Temperature 100-110 °CElevated temperatures are typically required to overcome the activation barrier for the C-N bond formation.
Nucleophilic Aromatic Substitution (SNAr): A Classic Approach

The presence of a strong electron-withdrawing nitro group meta to the bromine atom in this compound makes direct nucleophilic aromatic substitution (SNAr) challenging. SNAr reactions are most efficient when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negatively charged Meisenheimer intermediate.[7][8] However, with highly reactive nucleophiles and forcing conditions, SNAr can still be a viable route for introducing certain heteroatom substituents.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution

  • Materials:

    • This compound

    • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide) (1.5 - 2.0 equivalents)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

    • Standard laboratory glassware, inert atmosphere setup

  • Procedure:

    • To a solution of the nucleophile in the anhydrous polar aprotic solvent, add this compound.

    • Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

Characterization of Synthesized Derivatives

The successful synthesis of the derivatized compounds must be confirmed through rigorous analytical characterization. The following techniques are essential for structure elucidation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure of the synthesized molecules. The disappearance of the signals corresponding to the starting aryl bromide and the appearance of new signals corresponding to the introduced substituent are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.

Biological Screening: From Molecules to Medicines

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The choice of screening assays will depend on the therapeutic area of interest. Given the prevalence of the nitroaromatic scaffold in antimicrobial and anticancer agents, these are logical starting points for screening.[1]

G Compound_Library Synthesized Derivatives (in DMSO) Assay_Plate Prepare Assay Plates (e.g., 96-well) Compound_Library->Assay_Plate Add_Cells Seed Cells (Bacterial or Cancer Cell Lines) Assay_Plate->Add_Cells Add_Compound Add Compounds (Dose-Response) Add_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Readout Measure Endpoint (e.g., Absorbance, Fluorescence) Incubate->Readout Data_Analysis Data Analysis (IC₅₀/MIC Determination) Readout->Data_Analysis

Protocol 4: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for screening potential anticancer compounds.

  • Materials:

    • Human cancer cell line (e.g., HeLa, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • 96-well flat-bottom plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the synthesized compounds in culture medium.

    • Remove the medium from the wells and add the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

    • Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Protocol 5: Broth Microdilution Assay for Antimicrobial Screening

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Materials:

    • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Synthesized compounds dissolved in DMSO

    • Sterile 96-well microtiter plates

    • Positive control antibiotic (e.g., ciprofloxacin)

    • Resazurin solution (optional, as a viability indicator)

  • Procedure:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Prepare two-fold serial dilutions of the test compounds in MHB in the 96-well plate.

    • Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37 °C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth. Optionally, add a viability indicator like resazurin to aid in the determination.

Conclusion

This compound serves as an excellent starting point for the generation of novel small molecules for biological screening. The synthetic protocols outlined in this guide, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide reliable and versatile methods for creating a diverse chemical library. The subsequent biological screening protocols for cytotoxicity and antimicrobial activity offer a clear path for the initial evaluation of these compounds. By systematically applying these derivatization and screening strategies, researchers can efficiently explore the therapeutic potential of this promising chemical scaffold.

References

Protocol for the synthesis of Ethyl 3-bromo-5-nitrobenzoate in a laboratory setting

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Ethyl 3-bromo-5-nitrobenzoate

Introduction

This compound is a valuable substituted aromatic compound widely utilized as a key intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its molecular structure, featuring an ester, a bromine atom, and a nitro group, provides multiple reactive sites for further chemical transformations. This application note provides a detailed, reliable, and efficient laboratory-scale protocol for the synthesis of this compound via the esterification of 3-bromo-5-nitrobenzoic acid. The described method employs thionyl chloride to facilitate the conversion, a robust and high-yielding approach to ester formation.

The underlying chemical principle is a variation of the Fischer-Speier esterification. While traditional Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol, it is a reversible process where the equilibrium must be shifted towards the product.[2][3][4] The use of thionyl chloride (SOCl₂) circumvents this equilibrium limitation. Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate then readily reacts with the alcohol (ethanol) in an irreversible manner to form the desired ester, with the byproducts being gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the reaction to completion.

Materials and Equipment

Reagents
ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )
3-Bromo-5-nitrobenzoic acid6307-83-1C₇H₄BrNO₄246.02
Anhydrous Ethanol (EtOH)64-17-5C₂H₆O46.07
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS118.97
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Deionized Water7732-18-5H₂O18.02
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Silica Gel (for column chromatography)7631-86-9SiO₂60.08
Petroleum Ether8032-32-4N/AN/A
Ethyl Acetate141-78-6C₄H₈O₂88.11
Equipment
  • 500 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, chemically resistant gloves (e.g., nitrile)

Experimental Protocol

This protocol is based on a well-established procedure for the synthesis of this compound.[5]

Reaction Setup
  • Equip a 500 mL round-bottom flask with a magnetic stir bar.

  • Add 3-bromo-5-nitrobenzoic acid (25 g, 101.6 mmol) and anhydrous ethanol (200 mL) to the flask.

  • Place the flask in an ice bath on a magnetic stirrer and begin stirring to create a slurry.

Reagent Addition
  • Slowly add thionyl chloride (15 mL, ~206 mmol) dropwise to the stirring mixture using a dropping funnel over a period of 15-20 minutes.

    • Causality: This addition is performed at 0 °C because the reaction between the carboxylic acid and thionyl chloride is exothermic. Slow, cold addition prevents overheating and potential side reactions, while also controlling the evolution of gaseous HCl and SO₂ byproducts.

Reaction Execution
  • Once the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to 80 °C using a heating mantle and maintain a gentle reflux with continuous stirring for 4 hours.[5]

    • Causality: Heating provides the necessary activation energy to drive the esterification to completion. The 4-hour duration ensures that the starting material is fully consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

Work-up and Isolation
  • After 4 hours, cool the reaction mixture to room temperature.

  • Carefully and slowly quench the reaction by adding 50 mL of deionized water. Caution: Unreacted thionyl chloride reacts violently with water.[7][8] This step should be performed in a fume hood.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[5]

  • Combine the organic layers. Wash the combined organic phase sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and 50 mL of brine (saturated NaCl solution) to aid in the removal of water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.

Purification
  • Purify the resulting crude residue by silica gel column chromatography.[5]

  • Prepare the column using a slurry of silica gel in petroleum ether.

  • Elute the product using a gradient of ethyl acetate in petroleum ether (from 1:20 to 1:10 v/v).[5]

  • Collect the fractions containing the pure product (monitor by TLC) and combine them.

  • Evaporate the solvent from the combined fractions under reduced pressure to yield this compound as a white solid.[5] The expected yield is high, approximately 99% under optimal conditions.[5]

Visualization of Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Combine 3-bromo-5-nitrobenzoic acid and anhydrous ethanol in flask. Cool 2. Cool flask to 0°C in an ice bath. Setup->Cool Add_SOCl2 3. Add Thionyl Chloride dropwise at 0°C. Cool->Add_SOCl2 Reflux 4. Heat to 80°C and reflux for 4 hours. Add_SOCl2->Reflux Quench 5. Cool and quench with water. Reflux->Quench Extract 6. Extract with DCM (3x). Quench->Extract Wash 7. Wash organic layer (NaHCO₃, Brine). Extract->Wash Dry 8. Dry over Na₂SO₄ and concentrate. Wash->Dry Chromatography 9. Purify via Silica Gel Column Chromatography. Dry->Chromatography Evaporate 10. Evaporate solvent from pure fractions. Chromatography->Evaporate Product Final Product: This compound Evaporate->Product

Caption: Experimental workflow for the synthesis of this compound.

Environment, Health, and Safety (EHS)

  • General: All operations must be conducted inside a certified chemical fume hood.[9] Standard PPE, including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[8][10]

  • Thionyl Chloride (SOCl₂): This substance is highly toxic if inhaled, corrosive, and causes severe skin burns and eye damage.[7][8] It reacts violently with water, liberating toxic hydrogen chloride and sulfur dioxide gases.[7][8] Handle with extreme care, avoid contact with moisture, and ensure adequate ventilation.[10] In case of a spill, do not use water; absorb with an inert material like sand or diatomaceous earth.[7]

  • Nitroaromatic Compounds: 3-bromo-5-nitrobenzoic acid and its ethyl ester are potentially toxic. Avoid inhalation of dust and direct contact with skin and eyes.

  • Pressurized Systems: Dichloromethane is volatile. Ensure that the rotary evaporator is operated correctly to avoid over-pressurization.

  • Waste Disposal: All chemical waste, including residual solvents and reaction mixtures, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.

Data Summary

ParameterValue
Starting Material3-Bromo-5-nitrobenzoic acid
Amount of Starting Material25 g (101.6 mmol)
ReagentThionyl chloride
SolventAnhydrous Ethanol
Reaction Temperature80 °C
Reaction Time4 hours
ProductThis compound
Molecular FormulaC₉H₈BrNO₄[5]
Molecular Weight274.07 g/mol [5]
AppearanceWhite Solid[5]
Expected Yield~27.5 g (99%)[5]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-bromo-5-nitrobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-bromo-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatography purification of this compound. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the "why" behind each experimental choice, ensuring a robust and reproducible purification process.

Section 1: Understanding the Separation - Core Principles

The successful purification of this compound by column chromatography hinges on the principles of adsorption chromatography. In this technique, a mixture is passed through a column containing a stationary phase, typically silica gel. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase (the eluent).

This compound is a moderately polar compound due to the presence of the ester and nitro functional groups. The key to a successful separation is to select a mobile phase that allows the desired compound to move down the column at a moderate pace, while effectively separating it from less polar and more polar impurities.

Experimental Workflow Overview

workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Method Development) Solvent 2. Select Solvent System TLC->Solvent Determine Rf Column_Prep 3. Prepare Column (Slurry Packing) Solvent->Column_Prep Sample_Load 4. Load Sample (Dry or Wet) Column_Prep->Sample_Load Elution 5. Elute Column (Gradient or Isocratic) Sample_Load->Elution Collection 6. Collect Fractions Elution->Collection Fraction_TLC 7. Analyze Fractions (TLC) Collection->Fraction_TLC Combine 8. Combine Pure Fractions Fraction_TLC->Combine Identify pure fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Final_Product 10. Pure Product Evaporate->Final_Product

Caption: Workflow for Column Chromatography Purification.

Section 2: Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step method for the purification of this compound.

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that gives the target compound a retention factor (Rf) value between 0.25 and 0.35.[1]

Procedure:

  • Prepare several developing chambers with different ratios of a non-polar solvent (e.g., petroleum ether or hexanes) and a polar solvent (e.g., ethyl acetate). A good starting point is a 10:1 mixture of petroleum ether to ethyl acetate.[2][3]

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent to ascend the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.

  • Visualize the spots. Since this compound is colorless, you will need a visualization technique.[4][5] The most common non-destructive method is using a UV lamp, as aromatic compounds often absorb UV light and will appear as dark spots on a fluorescent TLC plate.[5][6][7] Alternatively, iodine vapor can be used, which will stain organic compounds a brownish-yellow color.[4][5]

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8][9][10][11][12]

  • Adjust the solvent system polarity to achieve the target Rf value for your desired compound. If the Rf is too high, decrease the polarity (add more non-polar solvent). If the Rf is too low, increase the polarity (add more polar solvent).[13]

Column Preparation (Slurry Packing Method)

Proper column packing is essential for good separation. The slurry method is generally preferred as it minimizes the chances of trapping air bubbles.[14]

Procedure:

  • Select a glass column of appropriate size. A general rule is to use 20 to 50 times the weight of silica gel to the weight of the crude sample.[15]

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[14] Add a thin layer of sand (approximately 1 cm) over the plug.

  • In a beaker, prepare a slurry of silica gel (230-400 mesh is suitable for flash chromatography) in your chosen eluent.[16]

  • With the stopcock of the column open and a collection flask underneath, pour the slurry into the column. Use a funnel to aid in pouring.

  • Continuously tap the side of the column gently to ensure even packing and to dislodge any air bubbles.[16][17]

  • Once all the silica gel has been added, allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

Sample Loading

There are two primary methods for loading your sample onto the column: wet loading and dry loading.

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the silica bed, taking care not to disturb the surface.[18]

  • Dry Loading: If your compound is not very soluble in the eluent, dissolve it in a more volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder.[14] Carefully add this powder to the top of the prepared column.

Elution and Fraction Collection
  • After loading the sample, carefully add the eluent to the top of the column.

  • Begin collecting the eluent in fractions (e.g., in test tubes or small flasks).

  • A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective. For this compound, you can start with a 20:1 petroleum ether:ethyl acetate mixture and gradually increase to 10:1.[2][19]

  • Monitor the separation by spotting collected fractions on TLC plates and visualizing them.

  • Once the desired compound has completely eluted, you can flush the column with a more polar solvent to remove any remaining highly polar impurities.

Product Isolation
  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to yield the purified product, which should be a white solid.[2]

Section 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or no separation of spots - Incorrect solvent system: The polarity of the eluent may be too high or too low. - Column overloading: Too much sample was loaded onto the column. - Poorly packed column: The presence of cracks or channels in the silica gel.- Optimize the solvent system using TLC: Aim for a larger difference in Rf values between your compound and impurities.[1] - Reduce the amount of sample loaded: Use a larger column or less crude material. - Repack the column carefully: Ensure a uniform and tightly packed bed.[16]
The compound will not elute from the column - Eluent is not polar enough: The compound has a very strong affinity for the silica gel. - Compound decomposition: The compound may be unstable on the acidic silica gel.- Increase the polarity of the eluent: A gradual increase is recommended. For very polar compounds, a methanol/dichloromethane system can be used.[20][21] - Test for stability: Run a 2D TLC to check for decomposition. If the compound is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[15][21]
The compound elutes too quickly (with the solvent front) - Eluent is too polar: The compound has a low affinity for the silica gel and is highly soluble in the mobile phase.- Decrease the polarity of the eluent: Use a higher proportion of the non-polar solvent.[13]
Streaking or tailing of spots on TLC - Sample is too concentrated: The spotting on the TLC plate is overloaded. - Compound is acidic or basic: Interaction with the silica gel can cause streaking.- Dilute the sample before spotting on the TLC plate. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization and improve the spot shape.
Cracks appearing in the silica bed - The column ran dry: The solvent level dropped below the top of the stationary phase.- Always keep the solvent level above the silica bed. If the column runs dry, the separation will be compromised, and the column will likely need to be repacked.[15]

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound? A1: The synthesis of this compound typically involves the esterification of 3-bromo-5-nitrobenzoic acid. Potential impurities could include unreacted starting material (3-bromo-5-nitrobenzoic acid), which is significantly more polar, and side products from the esterification reaction. If the synthesis starts from 3-nitrobenzoic acid, isomeric impurities could also be present.[3][22]

Q2: My compound is a white solid. How can I be sure I am collecting the correct fractions if I can't see them? A2: Since the compound is colorless, you must rely on TLC analysis of the collected fractions.[23] By spotting each fraction on a TLC plate and visualizing under UV light, you can identify which fractions contain your product and whether they are pure.[4][5][6][7]

Q3: What is the difference between gravity chromatography and flash chromatography? A3: The primary difference is the use of pressure. In gravity chromatography, the solvent moves through the column under the force of gravity alone. In flash chromatography, positive pressure (from a pump or compressed air) is applied to the top of the column to force the solvent through more quickly. Flash chromatography is generally faster and provides better resolution.

Q4: Can I reuse my silica gel column? A4: While it is possible to flush a column and reuse it, it is generally not recommended for purifying final products where high purity is required. There is a risk of cross-contamination from previously run samples and potential degradation of the stationary phase's performance.[15]

Q5: What should I do if my compound is not soluble in the eluent for loading? A5: This is a common issue. The best approach is "dry loading." Dissolve your compound in a minimal amount of a low-boiling point solvent in which it is soluble (e.g., dichloromethane). Add a small portion of silica gel to this solution and then remove the solvent under reduced pressure. This will give you your compound adsorbed onto the silica gel as a fine powder, which can then be carefully added to the top of your column.[14]

References

Technical Support Center: Recrystallization of Ethyl 3-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the recrystallization of Ethyl 3-bromo-5-nitrobenzoate (CAS No. 690260-94-7). This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth procedural guidance and robust troubleshooting strategies. Our goal is to empower you to overcome common challenges in the purification of this key chemical intermediate, ensuring high purity and optimal yield.

Core Concepts in Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.

The success of a recrystallization procedure hinges on the careful selection of a solvent system and precise control over the cooling process. Rapid cooling often leads to the trapping of impurities and the formation of small, impure crystals, while slow, controlled cooling promotes the growth of large, highly pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on the structural characteristics of this compound (an aromatic ester with polar nitro and bromo substituents), alcohols are an excellent starting point for solvent screening. Ethanol is a highly recommended single-solvent system. A mixed solvent system of ethanol and water can also be very effective, where water acts as an anti-solvent. Another potential mixed solvent system reported for a similar compound, 3-bromo-5-nitrobenzaldehyde, is ethyl acetate/petroleum ether [1]. The optimal choice will depend on the specific impurities present in your crude material. A small-scale solvent screen is always recommended to determine the best solvent or solvent mixture for your particular sample.

Q2: My compound is appearing as an "oil" instead of crystals. What should I do?

A2: This phenomenon, known as "oiling out," is a common issue in recrystallization. It typically occurs when the boiling point of the solvent is higher than the melting point of the solute, or when there is a high concentration of impurities that depress the melting point of the mixture.

  • Immediate Action: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow the solution to cool much more slowly.

  • Alternative Solvents: Consider using a solvent with a lower boiling point.

  • Purity Check: If oiling persists, it may be indicative of significant impurities. It may be necessary to perform a preliminary purification step, such as column chromatography, before attempting recrystallization.

Q3: I am getting a very low yield of crystals. What are the likely causes and how can I improve it?

A3: Low recovery is a frequent challenge in recrystallization. Several factors can contribute to this:

  • Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent to re-saturate the solution and attempt crystallization again.

  • Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a lower yield. Ensure the solution has been allowed to cool thoroughly, first to room temperature and then in an ice bath, to maximize crystal formation.

  • Inappropriate Solvent Choice: If the compound has a relatively high solubility in the chosen solvent even at low temperatures, the recovery will be poor. A different solvent or a mixed solvent system might be necessary.

Q4: My recrystallized product is not pure. What went wrong?

A4: The primary goal of recrystallization is purification. If your product remains impure, consider the following:

  • Crystallization Was Too Rapid: Fast cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly and without disturbance to promote the growth of pure crystals.

  • Insoluble Impurities: If your crude material contains impurities that are insoluble in the hot recrystallization solvent, a hot filtration step is necessary before cooling.

  • Soluble Impurities Co-crystallized: If the impurities have very similar solubility profiles to your target compound, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography may be required.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is a good starting point for the purification of this compound.

Materials:

  • Crude this compound

  • 95% or absolute Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid just dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

  • Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value for pure this compound. A sharp melting point close to the literature value is indicative of high purity.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water

This method is useful if the compound is too soluble in pure ethanol at room temperature.

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy).

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1, using an ice-cold ethanol/water mixture for washing.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities.- Reheat to dissolve the oil, add more solvent, and cool slowly.- Use a lower-boiling point solvent.- Pre-purify the crude material.
Low Crystal Yield - Too much solvent was used.- Premature filtration.- The compound is too soluble in the cold solvent.- Concentrate the mother liquor and cool again.- Ensure complete crystallization by allowing sufficient time for cooling.- Choose a different solvent or use a mixed-solvent system.
Colored Impurities in Crystals - Pigmented impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration.
Crystals Form Too Quickly - The solution is too concentrated.- Cooling is too rapid.- Add a small amount of additional hot solvent.- Insulate the flask to slow down the cooling rate.

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis A Crude Solid C Dissolve in Minimum Hot Solvent A->C B Select Solvent(s) B->C D Hot Filtration (if needed) C->D Insoluble impurities? E Slow Cooling C->E No insoluble impurities D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Purity & Yield Analysis I->J

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_no_crystals No Crystals cluster_oiling_out Oiling Out cluster_low_yield Low Yield Start Recrystallization Issue? NC1 Too much solvent? Start->NC1 No Crystals OO1 Reheat & Add More Solvent Start->OO1 Oiling Out LY1 Concentrate Mother Liquor Start->LY1 Low Yield NC2 Evaporate some solvent NC1->NC2 Yes NC3 Supersaturated? NC1->NC3 No NC4 Scratch/Seed NC3->NC4 Yes OO2 Cool Slowly OO1->OO2 OO3 Consider Lower Boiling Solvent OO2->OO3 LY2 Ensure Complete Cooling LY1->LY2

Caption: A decision tree for common recrystallization problems.

References

Technical Support Center: Synthesis of Ethyl 3-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-bromo-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, experience-driven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The most frequently observed impurities in the synthesis of this compound can be categorized into three main groups: starting material-related, reaction-related, and solvent/reagent-related.

  • Starting Material-Related Impurities:

    • 3-bromo-5-nitrobenzoic acid: The unreacted starting material is the most common impurity, arising from incomplete esterification.

    • Isomeric bromonitrobenzoic acids: If the starting material, 3-bromo-5-nitrobenzoic acid, is synthesized via nitration of 3-bromobenzoic acid, positional isomers such as 3-bromo-2-nitrobenzoic acid and 3-bromo-4-nitrobenzoic acid may be present.[1] Similarly, bromination of 3-nitrobenzoic acid can also lead to isomeric impurities.[2][3]

    • Unbrominated starting material: 3-nitrobenzoic acid may be present if the bromination step to produce the starting material was incomplete.

  • Reaction-Related Impurities:

    • Di-ethyl ether: In acid-catalyzed esterifications using ethanol, there is a potential for the formation of di-ethyl ether as a side product, especially at higher temperatures.

    • Degradation products: Although less common under controlled conditions, prolonged exposure to strong acids and high temperatures can lead to the degradation of the aromatic ring or loss of functional groups.

  • Solvent and Reagent Residues:

    • Residual Solvents: Ethanol, and any solvents used during workup and purification (e.g., dichloromethane, ethyl acetate, petroleum ether), may be present in the final product.[4]

    • Residual Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) may remain if the neutralization and washing steps are not thorough.

Q2: How can I minimize the formation of these impurities during the synthesis?

Minimizing impurity formation begins with careful control of your reaction conditions and the quality of your starting materials.

  • For Unreacted Starting Material: The esterification of 3-bromo-5-nitrobenzoic acid is an equilibrium reaction.[5][6][7] To drive the reaction to completion, you can:

    • Use a large excess of the alcohol (ethanol).[6][8]

    • Remove water as it forms, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.[5][7]

    • Ensure your starting carboxylic acid is completely dry.[9]

  • For Isomeric Impurities: The most effective way to avoid isomeric impurities is to start with a highly pure 3-bromo-5-nitrobenzoic acid. If you are synthesizing this starting material yourself, it is crucial to purify it thoroughly before proceeding to the esterification step. Recrystallization is often an effective method for purifying the carboxylic acid starting material.[2]

  • For Side-Products and Degradation:

    • Maintain the recommended reaction temperature. Overheating can promote side reactions and degradation.

    • Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

Q3: What are the recommended analytical methods for detecting impurities in this compound?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.

Impurity Type Recommended Analytical Method Expected Observations
Unreacted 3-bromo-5-nitrobenzoic acidHPLC, ¹H NMRA separate peak in the HPLC chromatogram. In ¹H NMR (in CDCl₃), the carboxylic acid proton will appear as a broad singlet at a high chemical shift (typically >10 ppm).
Isomeric ImpuritiesHPLC, GC-MS, ¹H NMRIsomers may have similar retention times in HPLC, requiring optimized methods. ¹H NMR can be very effective in identifying different aromatic substitution patterns.
Residual Solvents¹H NMR, GC-MSCharacteristic peaks for common solvents (e.g., a quartet and triplet for ethyl acetate, a singlet for dichloromethane).

Troubleshooting Guides

Problem 1: My final product shows a significant amount of unreacted 3-bromo-5-nitrobenzoic acid after purification.

Causality: This is a classic issue related to the equilibrium nature of Fischer-Speier esterification.[5][6][7] Insufficient reaction time, inadequate catalysis, or the presence of water can all lead to an incomplete reaction.

Troubleshooting Protocol:

  • Verify Reaction Conditions:

    • Catalyst: Ensure you have used a sufficient amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[5][8]

    • Temperature: Confirm that the reaction was refluxed at the appropriate temperature for the solvent used (ethanol).

    • Reaction Time: If you are monitoring by TLC and the starting material spot is still prominent, consider extending the reaction time.

  • Enhance Reaction Efficiency:

    • Increase Ethanol Excess: If you are using a stoichiometric amount of ethanol, increasing it to a large excess will shift the equilibrium towards the product.[6][8]

    • Water Removal: If not already in use, consider employing a Dean-Stark trap to azeotropically remove water as it is formed.[5][7]

  • Alternative Reagents:

    • For a more irreversible reaction, consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of ethanol.[3][4][10] This method avoids the equilibrium limitations of Fischer esterification.

Problem 2: My ¹H NMR spectrum shows complex aromatic signals that do not correspond to the desired product or the starting material.

Causality: This often indicates the presence of isomeric impurities. These isomers would have originated from the starting material, 3-bromo-5-nitrobenzoic acid, which may not have been pure. The directing effects of the bromo and nitro groups on the aromatic ring during the synthesis of the starting material can lead to a mixture of isomers.

Troubleshooting Protocol:

  • Analyze the Starting Material: Before running the esterification, obtain a clean ¹H NMR spectrum of your 3-bromo-5-nitrobenzoic acid. If the aromatic region is complex, the impurity is in your starting material.

  • Purification of the Starting Material:

    • Recrystallization: Attempt to recrystallize the 3-bromo-5-nitrobenzoic acid from a suitable solvent system. This is often effective at removing isomeric impurities.[2]

  • Purification of the Final Product:

    • Column Chromatography: If the isomeric impurities are carried through to the final product, careful silica gel column chromatography is the most effective method for separation.[4] Use a gradient elution of ethyl acetate in petroleum ether or a similar solvent system to resolve the different isomers.

Visualizing the Synthetic Pathway and Potential Impurity Introduction

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_main Esterification cluster_purification Purification A 3-Bromobenzoic Acid or 3-Nitrobenzoic Acid B Nitration or Bromination A->B C Crude 3-bromo-5-nitrobenzoic acid B->C Imp1 Isomeric Impurities B->Imp1 D Pure 3-bromo-5-nitrobenzoic acid C->D Purification (e.g., Recrystallization) E Esterification (Ethanol, Acid Catalyst) D->E F Crude this compound E->F Imp2 Unreacted Starting Material E->Imp2 G Workup & Column Chromatography F->G H Pure this compound G->H Imp3 Residual Solvents/Reagents G->Imp3

Caption: Synthetic workflow for this compound highlighting key stages for impurity introduction.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_nmr ¹H NMR Analysis cluster_hplc HPLC Analysis Observe Observe Unexpected Peak(s) in Analytical Data (NMR, HPLC) NMR_Broad Broad singlet > 10 ppm? Observe->NMR_Broad NMR_Complex Complex aromatic signals? Observe->NMR_Complex NMR_Solvent Characteristic solvent peaks? Observe->NMR_Solvent HPLC_Early Peak at retention time of starting material? Observe->HPLC_Early HPLC_Shoulder Shoulder peak or closely eluting peak? Observe->HPLC_Shoulder Cause_SM Incomplete Reaction: Unreacted Starting Material NMR_Broad->Cause_SM Yes Cause_Isomer Isomeric Impurity NMR_Complex->Cause_Isomer Yes Cause_Solvent Residual Solvent NMR_Solvent->Cause_Solvent Yes HPLC_Early->Cause_SM Yes HPLC_Shoulder->Cause_Isomer Yes Sol_Reaction Solution: - Increase reaction time/temp - Use excess ethanol - Remove water Cause_SM->Sol_Reaction Sol_Purify_SM Solution: - Purify starting material - Optimize column chromatography Cause_Isomer->Sol_Purify_SM Sol_Dry Solution: - Dry product under high vacuum Cause_Solvent->Sol_Dry

Caption: Logic diagram for troubleshooting common impurities in this compound synthesis.

References

Technical Support Center: Troubleshooting Side Reactions in the Bromination of Ethyl 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the electrophilic bromination of ethyl 3-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. We will delve into the causality behind common experimental challenges, provide field-proven troubleshooting strategies, and offer detailed protocols to ensure the selective synthesis of the desired product, ethyl 5-bromo-3-nitrobenzoate.

Core Reaction Analysis

The bromination of ethyl 3-nitrobenzoate is a classic example of electrophilic aromatic substitution (EAS) on a highly deactivated ring. The substrate contains two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) and an ethyl ester group (-COOEt).[1] Both groups significantly reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[2][3]

Both the nitro and ester groups are meta-directors.[4][5] This is because they withdraw electron density primarily from the ortho and para positions through resonance and inductive effects, leaving the meta positions as the least electron-deficient sites for electrophilic attack.[6][7][8] Therefore, the incoming electrophile (Br⁺) is directed to the C5 position, which is meta to both existing substituents.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the experiment in a question-and-answer format.

Question 1: Why is my reaction so slow or showing very low conversion to the product?

Answer: This is the most common challenge and is a direct consequence of the substrate's electronic properties.

  • Causality — A "Deactivated" Ring: The nitro and ethyl ester groups are strongly deactivating, meaning they pull electron density away from the benzene ring.[3][9] This reduction in nucleophilicity slows down the rate-determining step of the reaction: the attack of the aromatic π-system on the bromine electrophile.[10] Unlike activated rings (like phenol or aniline) that can be brominated almost instantly, deactivated systems require more forcing conditions to achieve a reasonable reaction rate.[3]

  • Troubleshooting Steps:

    • Catalyst Integrity: The Lewis acid catalyst (e.g., FeBr₃ or AlBr₃) is crucial. It polarizes the Br-Br bond, creating a potent electrophile (a Br⁺ source).[11][12][13] Ensure your Lewis acid is anhydrous, as moisture will deactivate it. It is common practice to use iron metal powder, which reacts in situ with bromine to form the active FeBr₃ catalyst.[11]

    • Temperature Control: While tempting to increase the temperature drastically, this can lead to side reactions (see FAQ 2 & 3). A moderate increase in temperature (e.g., 50-60 °C) may be necessary to drive the reaction forward. The bromination of nitrobenzene, a similarly deactivated substrate, often requires heating.[10]

    • Reaction Time: Deactivated systems simply require more time. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of maximum conversion of the starting material.

Question 2: My analysis (TLC, GC-MS) shows multiple product spots. What are these isomeric byproducts?

Answer: While the reaction is highly selective for the meta position (C5), minor isomeric products can form.

  • Causality — Regioselectivity Isn't Absolute: The directing effect of the substituents is a result of the relative stability of the carbocation intermediate (the Wheland or sigma complex) formed during the reaction.[10][14] Attack at the meta position avoids placing the positive charge on a carbon directly attached to an electron-withdrawing group, which would be highly destabilizing.[7] However, attack at other positions is not impossible, just energetically less favorable. The most likely byproduct would be from bromination at the C4 position, yielding ethyl 4-bromo-3-nitrobenzoate .[15] Bromination at C2 or C6 is less likely due to increased steric hindrance and electronic repulsion.

  • Troubleshooting Steps:

    • Maintain Low Temperatures: Higher temperatures provide more energy to overcome the activation barrier for the formation of less stable isomers. Running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate will maximize selectivity for the desired C5 product.

    • Purification: These isomers are often difficult to separate. Careful column chromatography with a shallow solvent gradient (e.g., ethyl acetate in hexanes) is the most effective method for purification.[16]

Question 3: I've isolated a product with a mass corresponding to a dibrominated molecule. How do I prevent this polybromination?

Answer: Polybromination occurs when the reaction conditions are too harsh, forcing a second bromine atom onto the already deactivated product ring.

  • Causality — Forcing the Reaction: The initial product, ethyl 5-bromo-3-nitrobenzoate, is even more deactivated than the starting material due to the addition of a third electron-withdrawing bromine atom. However, with excess bromine, high temperatures, or prolonged reaction times, a second substitution can occur.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of molecular bromine (Br₂). This ensures the starting material is consumed without leaving a large excess of the brominating agent to react further.

    • Slow Addition: Add the bromine dropwise at a low temperature (e.g., 0-5 °C) to maintain control over the reaction exotherm and the instantaneous concentration of Br₂.

    • Monitor Closely: Use TLC to monitor the appearance of the monobrominated product and stop the reaction as soon as the starting material is consumed to prevent the formation of the dibrominated species.

Question 4: My mass spectrum indicates that I've brominated the ethyl group instead of the aromatic ring. Why did this happen?

Answer: This is a classic case of using the wrong reaction conditions, leading to a completely different mechanism.

  • Causality — Electrophilic vs. Radical Pathways:

    • Electrophilic Aromatic Substitution (desired): Occurs on the aromatic ring. It requires a Lewis acid catalyst (FeBr₃) to generate a strong electrophile (Br⁺) and is typically performed in the dark.[13]

    • Free Radical Bromination (undesired): Occurs at the benzylic position (the -CH₂- group of the ethyl ester). This pathway is initiated by heat or UV light and does not require a Lewis acid.[17][18] Reagents like N-Bromosuccinimide (NBS) are specifically designed for this type of reaction.

  • Troubleshooting Steps:

    • Ensure Lewis Acid Conditions: The reaction must be performed with an appropriate Lewis acid catalyst like FeBr₃.

    • Exclude Light and High Heat: Wrap the reaction flask in aluminum foil to exclude UV light. Avoid excessively high temperatures that could favor radical initiation.

Troubleshooting Guide: At-a-Glance

Symptom Observed Potential Cause Recommended Solution
Low or No Reaction 1. Deactivated substrate. 2. Inactive/insufficient Lewis acid catalyst.1. Increase reaction time; apply gentle heat (50-60 °C). 2. Use fresh, anhydrous FeBr₃ or use Fe powder in situ.
Multiple Products (Isomers) High reaction temperature favoring less stable isomers.Run the reaction at the lowest feasible temperature. Purify carefully via column chromatography.
Polybromination Detected 1. Excess bromine used. 2. Reaction time too long or temperature too high.1. Use no more than 1.1 eq. of Br₂. 2. Add Br₂ slowly at low temp; monitor by TLC and quench upon completion.
Bromination on Ethyl Group Incorrect conditions used, initiating a free-radical pathway.Ensure a Lewis acid (FeBr₃) is used and the reaction is protected from UV light.
Low Isolated Yield Difficult purification; product loss during workup.Optimize purification protocol (e.g., recrystallization or careful column chromatography).

Experimental Protocols

Protocol 1: Selective Synthesis of Ethyl 5-bromo-3-nitrobenzoate

This protocol is designed to maximize selectivity and yield for the target compound.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-nitrobenzoate (e.g., 1.95 g, 10.0 mmol).

  • Solvent: Add a suitable anhydrous, inert solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) (30 mL). Stir until the starting material is fully dissolved.

  • Catalyst: In a fume hood, carefully add iron powder (e.g., 0.11 g, 2.0 mmol).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Bromine Addition: In a separate, dry vial, measure molecular bromine (Br₂) (e.g., 0.54 mL, 1.68 g, 10.5 mmol, 1.05 eq.). Dilute with 10 mL of the same anhydrous solvent. Add this bromine solution to the reaction flask dropwise via an addition funnel over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). If the reaction is sluggish, gently warm the mixture to 40-50 °C and continue to monitor.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color of bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pack a column with the slurry.

  • Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% and slowly increasing to 15-20%). The desired product, ethyl 5-bromo-3-nitrobenzoate, is typically a white to pale yellow solid.[16]

  • Analysis: Collect fractions and analyze them by TLC to pool the pure product. Evaporate the solvent to obtain the purified solid.

Mechanistic Diagrams & Workflows

Mechanism of Electrophilic Bromination

The diagram below illustrates the accepted mechanism for the Lewis acid-catalyzed bromination of ethyl 3-nitrobenzoate, highlighting the formation of the critical sigma complex intermediate.

Caption: Mechanism of the desired electrophilic aromatic substitution.

Troubleshooting Decision Tree

Use this workflow to diagnose and solve common experimental problems.

Troubleshooting_Tree start Reaction Complete. Analyze Crude Product. q1 Is the yield low (<50%)? start->q1 q2 Is unreacted starting material present? q1->q2 Yes q3 Are there multiple product spots/peaks? q1->q3 No s1 Action: • Increase reaction time. • Gently warm (40-50°C). • Check catalyst activity. q2->s1 Yes s2 Problem: Purification losses or reaction degradation. q2->s2 No q4 Does MS data match ring bromination? q3->q4 Yes s_ok Process is Optimized q3->s_ok No s3 Action: • Lower reaction temp. • Improve purification (e.g., shallower gradient). q4->s3 Yes s4 Problem: Radical side-chain bromination. Action: Exclude light, ensure Lewis acid is present. q4->s4 No

Caption: A decision tree for troubleshooting the bromination reaction.

References

Optimizing reaction conditions for the synthesis of Ethyl 3-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 3-bromo-5-nitrobenzoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and optimized synthesis of this key chemical intermediate. This compound is a valuable building block in the creation of various pharmaceutical compounds.[1] This resource addresses common challenges encountered during its synthesis via Fischer esterification and other methods, offering practical, field-tested solutions.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the Fischer esterification of 3-bromo-5-nitrobenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[2][3] This method is favored for its use of readily available and cost-effective reagents. The reaction is typically performed under reflux to drive the equilibrium towards the ester product.[4]

Q2: I am observing a low yield in my esterification reaction. What are the likely causes?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[3][5] Several factors can contribute to this:

  • Presence of Water: Water in the reaction mixture, either from wet starting materials or as a byproduct, can shift the equilibrium back towards the reactants.[6] Ensure your 3-bromo-5-nitrobenzoic acid and ethanol are anhydrous.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium. Ensure you are refluxing for a sufficient duration, typically several hours.[7]

  • Inefficient Water Removal: For optimal yields, consider methods to remove water as it forms, such as using a Dean-Stark apparatus, although for many small-scale preparations, using an excess of the alcohol reactant is sufficient to drive the reaction forward.[4][5]

Q3: What are the key differences between using sulfuric acid and thionyl chloride as a catalyst?

A3: Both are effective catalysts, but they operate through different mechanisms and have distinct advantages:

  • Sulfuric Acid (H₂SO₄): This is a classic Brønsted acid catalyst for Fischer esterification.[2] It protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.[3] It is cost-effective but requires driving the equilibrium, often by using a large excess of ethanol.

  • Thionyl Chloride (SOCl₂): Thionyl chloride first converts the carboxylic acid to an acyl chloride intermediate. This is a much more reactive electrophile that rapidly reacts with the alcohol. This method is often faster and can lead to higher yields as the reaction is essentially irreversible.[7][8] However, thionyl chloride is more hazardous and requires careful handling due to its reactivity and the evolution of HCl and SO₂ gases.

Q4: My final product is a brownish or yellowish solid, not the expected white solid. What could be the cause?

A4: A discolored product often indicates the presence of impurities. Potential sources include:

  • Incomplete Reaction: Unreacted starting material, 3-bromo-5-nitrobenzoic acid, can discolor the product.

  • Side Reactions: At elevated temperatures, side reactions such as charring or decomposition can occur, especially if the reaction is heated for too long or at too high a temperature.

  • Impurities in Starting Materials: Ensure the purity of your initial 3-bromo-5-nitrobenzoic acid.

  • Inefficient Purification: The purification method, typically recrystallization or column chromatography, may not have been sufficient to remove all colored impurities.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The proton NMR should show characteristic signals for the aromatic protons, the ethyl group's quartet and triplet, and the carbon NMR will confirm the number and type of carbon atoms.[9]

  • Infrared (IR) Spectroscopy: Look for the characteristic ester carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[9]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Presence of water in reagents. 3. Insufficient heating or reaction time.1. Use fresh, high-purity acid catalyst or thionyl chloride. 2. Dry the 3-bromo-5-nitrobenzoic acid in a vacuum oven before use. Use anhydrous ethanol.[6] 3. Ensure the reaction is refluxing vigorously and extend the reaction time. Monitor by TLC until the starting material is consumed.
Formation of an Oily Product Instead of a Solid 1. Presence of impurities lowering the melting point. 2. Incomplete removal of solvent.1. Purify the crude product using silica gel column chromatography with an ethyl acetate/petroleum ether eluent system.[7] 2. Ensure the product is thoroughly dried under high vacuum to remove any residual solvent.
Difficulty in Isolating the Product from the Reaction Mixture 1. Product is too soluble in the workup solvent. 2. Emulsion formation during extraction.1. After quenching the reaction with water, perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[7] 2. To break emulsions, add a small amount of brine (saturated NaCl solution) during the workup.
Inconsistent Yields Between Batches 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, time, stirring).1. Use reagents from the same lot number if possible, or re-verify the purity of new batches. 2. Standardize all reaction parameters. Use a temperature-controlled heating mantle and consistent stirring speed.
III. Optimized Experimental Protocols

Method A: Fischer Esterification using Sulfuric Acid

This protocol is a standard, reliable method suitable for most laboratory settings.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-nitrobenzoic acid (1.0 eq).

  • Add a significant excess of anhydrous ethanol (e.g., 10-20 eq), which acts as both the reactant and the solvent.

  • Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.

  • Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.[10]

Method B: Esterification using Thionyl Chloride

This method is often faster and provides higher yields but requires more stringent safety precautions.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous ethanol (5-10 eq).

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension.[7]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours.[7] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench by adding it to ice water.[7]

  • Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[7]

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography (ethyl acetate/petroleum ether).[7]

IV. Visual Diagrams

Reaction Mechanism: Fischer Esterification

Fischer_Esterification Start Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Start->Protonation + H⁺ Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Ester_Product Protonated Ester Elimination->Ester_Product - H₂O Final_Ester Final Ester Product Ester_Product->Final_Ester - H⁺

Caption: Fischer Esterification Mechanism

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Are reagents anhydrous? Start->Check_Reagents Dry_Reagents Dry starting materials and use anhydrous solvent Check_Reagents->Dry_Reagents No Check_Conditions Is reaction time/ temperature sufficient? Check_Reagents->Check_Conditions Yes Dry_Reagents->Check_Reagents Increase_Time_Temp Increase reflux time or temperature Check_Conditions->Increase_Time_Temp No Check_Catalyst Is catalyst amount/ activity sufficient? Check_Conditions->Check_Catalyst Yes Increase_Time_Temp->Check_Conditions Add_More_Catalyst Add fresh catalyst Check_Catalyst->Add_More_Catalyst No Success Optimized Yield Check_Catalyst->Success Yes Add_More_Catalyst->Check_Catalyst

Caption: Troubleshooting Decision Tree

References

Troubleshooting low yield in Ethyl 3-bromo-5-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of Ethyl 3-bromo-5-nitrobenzoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial chemical transformation. Here, we will delve into the common challenges encountered during this synthesis, providing not just solutions, but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What is the most common reason for this?

A1: The most frequent cause of low yield in this Fischer esterification is the presence of water in the reaction mixture. Fischer esterification is a reversible reaction, and water is a product. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the starting materials (3-bromo-5-nitrobenzoic acid and ethanol), thus reducing the yield of the desired ester.[1][2][3] It is crucial to use anhydrous ethanol and a dry apparatus.

Q2: How can I effectively remove water from the reaction?

A2: There are two primary strategies to mitigate the effects of water: using a large excess of the alcohol (ethanol) to drive the equilibrium towards the product side, or actively removing water as it is formed.[1][2][3] For the latter, a Dean-Stark apparatus can be employed with a solvent that forms an azeotrope with water, such as toluene, to physically remove it from the reaction mixture.[2]

Q3: What is the role of the acid catalyst, and which one should I use?

A3: The acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid.[3] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. Thionyl chloride (SOCl₂) is also commonly used and works by first converting the carboxylic acid to a more reactive acyl chloride intermediate.[4] The choice of catalyst can depend on the scale of your reaction and the sensitivity of your starting materials. For a robust and straightforward procedure, concentrated sulfuric acid is often sufficient.

Q4: How do I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. You can spot the reaction mixture alongside your starting material (3-bromo-5-nitrobenzoic acid) on a TLC plate. As the reaction proceeds, you should see the spot corresponding to the starting material diminish and a new, less polar spot for the product, this compound, appear and intensify. A suitable eluent system for this analysis is a mixture of petroleum ether and ethyl acetate.[4][5]

In-Depth Troubleshooting Guides

Problem 1: Consistently Low Yield Despite Using Anhydrous Reagents

Q: I've taken care to use anhydrous ethanol and oven-dried glassware, but my yield of this compound is still below 50%. What other factors could be at play?

A: Beyond the critical issue of water, several other factors can contribute to persistently low yields. Let's break down the potential causes and solutions.

Causality Analysis:

The Fischer esterification of 3-bromo-5-nitrobenzoic acid is subject to both kinetic and thermodynamic controls. The presence of two strong electron-withdrawing groups (bromo and nitro) on the aromatic ring decreases the electron density of the ring.[6][7][8][9] While this effect is more pronounced for electrophilic aromatic substitution, it can also have a subtle impact on the reactivity of the carboxylic acid group. More importantly, incomplete reaction due to insufficient heating or reaction time, and product loss during workup are common culprits.

Troubleshooting Workflow:

start Low Yield Observed check_time_temp Verify Reaction Time and Temperature start->check_time_temp check_catalyst Evaluate Catalyst Loading and Activity check_time_temp->check_catalyst If parameters are correct optimize_workup Optimize Workup and Extraction check_catalyst->optimize_workup If catalyst is optimal check_purity Assess Starting Material Purity optimize_workup->check_purity If product loss is minimized solution Improved Yield check_purity->solution If starting material is pure start Impurities in Final Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_rxn Side Reactions? incomplete_rxn->side_rxn No drive_to_completion Drive Reaction to Completion (Longer time, more catalyst) incomplete_rxn->drive_to_completion Yes purification_issue Purification Ineffective? side_rxn->purification_issue No modify_conditions Modify Reaction Conditions (Lower temp, alternative catalyst) side_rxn->modify_conditions Yes optimize_chromatography Optimize Column Chromatography (Gradient elution, different solvent system) purification_issue->optimize_chromatography Yes end_node Pure Product drive_to_completion->end_node modify_conditions->end_node optimize_chromatography->end_node

References

Technical Support Center: Purification Strategies for 3-Bromo-5-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for handling 3-bromo-5-nitrobenzoic acid. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions for a common challenge: removing unreacted 3-bromo-5-nitrobenzoic acid from a reaction mixture. This guide moves beyond simple steps to explain the chemical principles behind each technique, ensuring you can adapt and troubleshoot effectively in your own lab.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 3-bromo-5-nitrobenzoic acid that I should consider for purification?

Understanding the physicochemical properties of 3-bromo-5-nitrobenzoic acid is the foundation for selecting a purification strategy. Its unique structure, featuring a carboxylic acid, a nitro group, and a bromine atom, dictates its behavior.[1]

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₇H₄BrNO₄[2][3]-
Molecular Weight 246.01 g/mol [2][3]Essential for calculating molar equivalents in reactions.
Appearance White to light yellow crystalline solid.[2][4]A visual indicator of purity. Off-colors may suggest impurities.
Melting Point 159-161 °C[2]A sharp melting point in this range indicates high purity. A broad or depressed range suggests contamination.[5]
pKa (Predicted) ~3.09[4]Crucial Property. This strong acidity allows for easy conversion to a water-soluble salt using a mild base, forming the basis of acid-base extraction.
General Solubility Soluble in polar organic solvents like methanol and ethyl acetate; sparingly soluble in non-polar solvents and water.[4][6]Guides the choice of solvents for recrystallization and chromatography.
Q2: My reaction is complete. How do I choose the best method to remove the unreacted 3-bromo-5-nitrobenzoic acid?

The optimal purification method depends entirely on the nature of your desired product. The first step is to assess the properties of your product relative to the starting material. This decision-making workflow can guide your choice.

G start What is the nature of your desired product? node_acid Product is Neutral or Basic (e.g., ester, amide, amine) start->node_acid Different Acidity node_acidic Product is Also Acidic (similar pKa to starting material) start->node_acidic Similar Acidity method_extraction Primary Method: Acid-Base Extraction node_acid->method_extraction node_polar Product has Very Different Polarity node_acidic->node_polar method_recrystallization Alternative/Secondary Method: Recrystallization node_acidic->method_recrystallization Different Solubility method_chromatography Primary Method: Column Chromatography node_polar->method_chromatography

Caption: Decision tree for selecting a purification method.

Based on this logic:

  • If your product is neutral or basic (e.g., an ester, amide, or amine formed from the carboxylic acid), Acid-Base Extraction is the most efficient and scalable method.[7][8][9]

  • If your product is also an acid with a similar pKa, extraction will not work. In this case, you must rely on differences in polarity or solubility via Column Chromatography or Recrystallization .[10][11]

Troubleshooting Guide: In-Depth Protocols

Protocol 1: Acid-Base Extraction (Preferred Method for Neutral/Basic Products)

This technique exploits the acidic nature of 3-bromo-5-nitrobenzoic acid to selectively move it from an organic solvent into an aqueous layer.[9][12] By adding a weak base, you deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, while your neutral or basic product remains in the organic layer.[7]

When to Use: When your product is not acidic (e.g., you've synthesized an ester or amide from the starting material).[13][14]

Core Principle: R-COOH (organic soluble) + NaHCO₃ (aqueous) → R-COO⁻Na⁺ (aqueous soluble) + H₂O + CO₂

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Extraction cluster_2 Step 3: Separation cluster_3 Step 4: Work-up a Dissolve crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM) b Transfer to separatory funnel. Add saturated aq. NaHCO₃ solution. a->b c Stopper, invert, and vent funnel frequently to release CO₂ pressure. b->c d Shake vigorously and allow layers to separate. c->d e Organic Layer (Top or Bottom?) Contains your purified product. d->e f Aqueous Layer Contains sodium 3-bromo-5-nitrobenzoate salt. d->f g Drain and collect the organic layer. e->g h Wash organic layer with brine to remove residual water. g->h i Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate solvent. h->i j Pure Product i->j

Caption: Workflow for acid-base extraction.

Detailed Steps:

  • Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer: Pour the solution into a separatory funnel.

  • Wash with Base: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do NOT use strong bases like NaOH if your product is base-sensitive (e.g., an ester), as it could cause hydrolysis.[8]

  • Mix & Vent: Stopper the funnel, invert it gently, and immediately open the stopcock to vent the pressure from the evolved CO₂ gas.[15] Repeat this 3-4 times before shaking more vigorously.

  • Separate: Allow the two layers to fully separate. The aqueous layer contains the deprotonated starting material, while the organic layer contains your product.[7][16]

  • Collect: Drain the organic layer. To ensure complete removal, you can perform a second wash with fresh NaHCO₃ solution.

  • Final Wash & Dry: Wash the collected organic layer with saturated NaCl solution (brine) to remove bulk water, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolate: Filter off the drying agent and remove the solvent under reduced pressure to yield your purified product.

Troubleshooting Extraction:

  • Problem: An emulsion (a third, cloudy layer) forms.

    • Cause: Vigorous shaking or high concentration of materials.

    • Solution: Let the funnel sit for an extended period. Gently swirl the funnel instead of shaking. Add a small amount of brine (saturated NaCl solution), which can help break up the emulsion by increasing the ionic strength of the aqueous phase.

  • Problem: My product is still contaminated with starting material (checked by TLC/NMR).

    • Cause: Insufficient base was used, or the washing was not thorough enough.

    • Solution: Perform multiple extractions (e.g., 3 separate washes) with the NaHCO₃ solution. Ensure the aqueous base is not depleted; if large amounts of acid are present, use a larger volume of bicarbonate solution.

Protocol 2: Recrystallization

This technique purifies compounds by leveraging differences in solubility between the desired product and impurities in a specific solvent system at different temperatures.[5][11]

When to Use: When both your product and the unreacted starting material are solids with different solubility profiles. It's often used as a final polishing step after another purification method.

Core Principle: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities remain soluble (or insoluble) at all temperatures.

Step-by-Step Methodology:

  • Solvent Screening: The key to successful recrystallization is finding the right solvent. Test small amounts of your crude product in different solvents (see table below). A good solvent will require heating to dissolve the solid.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude product until it just dissolves completely. If insoluble impurities remain, perform a hot filtration.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath to maximize the yield of precipitated crystals.[17]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Suggested Solvents for Screening:

SolventPolarityBoiling Point (°C)Notes
Water Very High100Good for polar compounds; 3-bromo-5-nitrobenzoic acid is slightly soluble in hot water.[6]
Ethanol/Methanol High78 / 65Often good solvents for aromatic acids.[18] Try mixed systems like Ethanol/Water.
Ethyl Acetate Medium77A versatile solvent used for extraction of this compound.[4]
Dichloromethane (DCM) Medium40A literature-reported solvent for recrystallizing 3-bromo-5-nitrobenzoic acid.[4][19]
Toluene Low111Good for less polar compounds; a mixture with hexanes can be effective.

Troubleshooting Recrystallization:

  • Problem: The compound does not crystallize upon cooling.

    • Cause: Too much solvent was used, or the solution was cooled too rapidly.[5]

    • Solution: Boil off some of the solvent to increase the concentration and allow it to cool again, slowly. Try scratching the inside of the flask with a glass rod to induce nucleation. If you have a pure crystal, add it as a "seed crystal".[5]

  • Problem: The product "oils out" instead of forming crystals.

    • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.

    • Solution: Re-heat the solution to dissolve the oil, add slightly more solvent, and let it cool more slowly. Consider using a solvent with a lower boiling point.

Protocol 3: Flash Column Chromatography

This is a powerful but more resource-intensive technique for separating compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[10][20]

When to Use: When acid-base extraction is not feasible (e.g., your product is also acidic) and recrystallization fails. It is particularly useful when the product and starting material have different polarities.[20]

Core Principle: Less polar compounds travel down the column faster, while more polar compounds are adsorbed more strongly to the silica and elute later. 3-bromo-5-nitrobenzoic acid is highly polar and will stick strongly to the silica.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system will show clear separation between your product spot and the starting material spot, with the desired product having an Rf value of ~0.3-0.4. A common eluent system is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar solvent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to push the solvent through. Since 3-bromo-5-nitrobenzoic acid is very polar, you will likely elute your less polar product first.

  • Tailing Prevention: Carboxylic acids often "tail" or "streak" on silica gel. To prevent this, you can add a small amount (~0.5-1%) of acetic acid to your eluent system. This keeps the silica surface protonated and leads to sharper peaks.[10]

  • Fraction Collection: Collect the eluting solvent in separate test tubes (fractions).

  • Analysis & Isolation: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography:

  • Problem: The spots are not separating on the column.

    • Cause: The eluent is too polar, causing everything to elute quickly, or not polar enough, causing everything to remain at the top.

    • Solution: Adjust the polarity of your eluent based on your initial TLC analysis. A gradient elution (gradually increasing the eluent polarity during the run) can be very effective for separating compounds with different polarities.[10]

  • Problem: I can't see the starting material spot on the TLC plate.

    • Cause: The starting material is so polar it has not moved from the baseline.

    • Solution: Use a more polar eluent for your TLC analysis to confirm its presence (e.g., 100% ethyl acetate or a DCM/methanol mixture).

References

Characterization of byproducts in Ethyl 3-bromo-5-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 3-bromo-5-nitrobenzoate

Welcome to the technical support guide for the synthesis of this compound. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind the synthetic process, helping you to identify, characterize, and mitigate common byproducts.

Section 1: FAQs - Understanding the Core Chemistry

This section addresses fundamental questions about the synthetic pathway to provide a solid foundation for troubleshooting.

Q1: What is the standard synthetic route for this compound?

The most common laboratory synthesis is a two-step process starting from 3-bromobenzoic acid.

  • Nitration: An electrophilic aromatic substitution where 3-bromobenzoic acid is treated with a nitrating mixture (typically concentrated nitric and sulfuric acids) to yield 3-bromo-5-nitrobenzoic acid[1][2].

  • Esterification: The resulting carboxylic acid is then converted to its ethyl ester. This is often achieved via Fischer esterification with excess ethanol and an acid catalyst, or by converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by the addition of ethanol[3][4].

The overall reaction and potential byproduct formations are illustrated below.

Caption: Synthesis pathway for this compound showing key steps and byproducts.

Q2: Why does nitration of 3-bromobenzoic acid favor the 5-position?

The regioselectivity of this electrophilic aromatic substitution is a result of the combined directing effects of the substituents already on the ring: the bromo (-Br) group and the carboxylic acid (-COOH) group.

  • Carboxylic Acid (-COOH): This group is electron-withdrawing and a meta-director. It deactivates the ring, particularly at the ortho and para positions, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions meta to it (C3 and C5).[5]

  • Bromo (-Br): This group is also deactivating but is an ortho, para-director due to its lone pairs of electrons that can stabilize the reaction intermediate through resonance[6].

When both are present on the ring at positions 1 and 3, their effects are additive. The -COOH group at C1 directs to C5. The -Br group at C3 directs ortho to C2 and C4, and para to C5. The C5 position is the only one that is strongly favored by both groups, making 3-bromo-5-nitrobenzoic acid the major product[1].

Q3: What are the pros and cons of using Fischer esterification versus the thionyl chloride method?

Both methods are effective, but they have different practical implications.

MethodAdvantagesDisadvantages
Fischer Esterification Environmentally benign (main byproduct is water); reagents are less hazardous[7][8].It is a reversible equilibrium reaction, which can lead to incomplete conversion[8][9][10]. Requires driving the reaction forward, often by using a large excess of alcohol or by removing water[9][11].
Thionyl Chloride (SOCl₂) Method The reaction goes to completion and is not reversible. The byproducts (SO₂ and HCl) are gases, which can be easily removed[3][4].Thionyl chloride is highly corrosive, toxic, and moisture-sensitive, requiring careful handling and anhydrous conditions.

Scientist's Insight: For routine, large-scale synthesis where yield and completeness are critical, the thionyl chloride method is often preferred despite the reagent handling challenges[3][4]. For smaller-scale or greener chemistry applications, the Fischer esterification is a viable choice, provided measures are taken to push the equilibrium towards the product[7][9].

Section 2: Troubleshooting Guide - Byproduct Identification & Mitigation

This section is formatted as a problem-solving guide for issues that may arise during your experiment.

Problem 1: My Thin Layer Chromatography (TLC) plate shows multiple spots after the nitration step. What are they?

Probable Cause: You are likely seeing the desired product, 3-bromo-5-nitrobenzoic acid, along with isomeric byproducts. Although the 5-position is electronically favored, small amounts of other isomers can form. The most probable isomers are:

  • 4-Bromo-3-nitrobenzoic acid: The nitro group is ortho to the bromine and meta to the carboxylic acid[6].

  • 3-Bromo-2-nitrobenzoic acid: The nitro group is ortho to the carboxylic acid.

Solution & Rationale:

  • Confirmation: These isomers will have the same mass as your desired intermediate (246.01 g/mol for the acid) but different fragmentation patterns in MS and distinct chemical shifts in ¹H NMR[12].

  • Mitigation: Careful control of reaction temperature is key. Running the nitration at low temperatures (e.g., 0-5 °C) can enhance the selectivity for the thermodynamically favored product[1].

  • Removal: These acidic isomers are typically carried into the esterification step. Fortunately, the resulting ester isomers often have different polarities and can be separated from the desired final product using silica gel column chromatography[3][13].

Problem 2: My final product is contaminated with unreacted 3-bromo-5-nitrobenzoic acid. How do I remove it?

Probable Cause: This is a classic issue with Fischer esterification, where the equilibrium did not fully shift to the product side[8][10]. It can also occur if the thionyl chloride used was not fully reactive.

Solution & Rationale:

  • Aqueous Wash: The most effective way to remove the acidic starting material is with a mild base wash during the workup. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer, while the neutral ester product remains in the organic layer[14][15].

  • Optimization: To prevent this issue in future Fischer esterifications, use a large excess of ethanol (it can often be used as the solvent) and ensure your acid catalyst is potent. Alternatively, using a Dean-Stark apparatus to remove the water byproduct as it forms can drive the reaction to completion[11][16].

Problem 3: My ¹H NMR spectrum has more aromatic signals than expected. How do I identify the byproducts?

Probable Cause: You have likely isolated a mixture of your desired product and one or more of the isomeric ethyl esters derived from the nitration step. Each isomer will have a unique pattern of signals in the aromatic region (typically 7.5-9.0 ppm).

Solution & Rationale:

  • Analyze the Splitting Patterns:

    • Expected Product (this compound): The three aromatic protons will appear as three distinct signals, each appearing as a triplet or a multiplet due to meta-coupling.

    • Isomeric Byproducts: Other isomers will exhibit different splitting. For example, an isomer with adjacent protons would show doublet signals due to ortho-coupling, which has a much larger coupling constant (J ≈ 7-9 Hz) than meta-coupling (J ≈ 1-3 Hz).

  • Compare with Known Spectra: Compare your experimental spectrum to literature data for related compounds like ethyl 3-nitrobenzoate or ethyl 4-bromobenzoate to understand how substituents influence chemical shifts[17]. For instance, protons situated between two electron-withdrawing groups will be shifted significantly downfield.

  • Advanced NMR: If available, 2D NMR techniques like COSY can definitively establish which protons are coupled to each other, helping to piece together the substitution pattern on the aromatic ring.

Problem 4: My GC-MS analysis shows a peak with an unexpected mass.

Probable Cause: Besides the common byproducts, other side reactions can occur, though they are less common.

  • Dinitrated Product: If nitration conditions are too harsh (high temperature or excess nitric acid), a dinitrated species could form. This would have a molecular weight corresponding to the addition of another NO₂ group.

  • Unreacted Precursor: A peak corresponding to 3-bromobenzoic acid (MW: 201.02 g/mol ) might be seen if the nitration was incomplete[18].

  • Byproducts from Thionyl Chloride: If using SOCl₂, side reactions with the ethanol solvent can sometimes occur, though this is rare under controlled conditions.

Solution & Rationale:

  • Analyze the Mass: Check if the observed molecular ion peak corresponds to a plausible structure. For example, the ethyl ester of a dinitrobromobenzoic acid would have a molecular weight of 319.06 g/mol .

  • Check Fragmentation: The fragmentation pattern can provide clues. The loss of an ethoxy group (-OEt, 45 Da) is a characteristic fragmentation for ethyl esters.

  • Workflow for Identification: A systematic approach is crucial for identifying unknown impurities.

Troubleshooting_Workflow Start Impure Product Suspected (e.g., from TLC, NMR) Analysis Run GC-MS Analysis Start->Analysis Identify Identify Peaks: - Target Product (274.07 m/z) - Starting Materials - Known Byproducts Analysis->Identify Unknown Unknown Peak Detected? Identify->Unknown Analyze_MS Analyze Mass & Fragmentation Pattern Unknown->Analyze_MS Yes End Byproduct Identified Unknown->End No Propose Propose Plausible Structures (e.g., Dinitration, Isomers) Analyze_MS->Propose Confirm Confirm Structure (e.g., 2D NMR, Isolation & Characterization) Propose->Confirm Confirm->End

Caption: A logical workflow for identifying unknown byproducts using analytical techniques.

Section 3: Analytical Protocols & Data

Protocol: GC-MS for Purity Assessment and Byproduct Identification

This protocol provides a general framework for analyzing your crude or purified this compound.

Objective: To separate and identify the main product from volatile impurities and byproducts.

Methodology:

  • Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.

  • GC Column Selection: A standard non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (a (5%-phenyl)-methylpolysiloxane column), is generally effective for separating aromatic isomers.

  • GC Oven Program (Example):

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 15 °C/minute to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • (This program should be optimized based on your specific instrument and the observed separation.)

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Integrate the peaks to determine the relative percentage purity.

    • Analyze the mass spectrum of each peak. Look for the molecular ion (M⁺) and characteristic fragments. Compare these spectra with a database (e.g., NIST) and the data in the table below. The mass spectra for related compounds like ethyl 3-nitrobenzoate can serve as a useful reference[19][20].

Data Summary: Key Compounds and Byproducts

The table below summarizes the key analytical markers for the target compound and its most probable byproducts.

Compound NameStructureMolecular Weight ( g/mol )Key Mass Spec (MS) Fragments (m/z)
This compound C₉H₈BrNO₄274.07[3][21]275/273 (M⁺) , 230/228 (M-OEt), 202/200 (M-COOEt)
3-bromo-5-nitrobenzoic acidC₇H₄BrNO₄246.01[12]247/245 (M⁺) , 229/227 (M-OH), 201/199 (M-COOH)
Ethyl 4-bromo-3-nitrobenzoateC₉H₈BrNO₄274.07275/273 (M⁺) , 230/228 (M-OEt), 202/200 (M-COOEt)
Ethyl 3-bromobenzoateC₉H₉BrO₂229.07229/227 (M⁺) , 184/182 (M-OEt), 156/154 (M-COOEt)
Ethyl 3-nitrobenzoateC₉H₉NO₄195.17[19]195 (M⁺) , 150 (M-OEt), 122 (M-COOEt)[19][20]

Note: Brominated compounds show characteristic M⁺ and M+2 isotope peaks in an approximate 1:1 ratio.

References

Technical Support Center: Ethyl 3-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 3-bromo-5-nitrobenzoate (CAS No. 690260-94-7). It is structured to address common questions and troubleshoot issues that may arise during storage, handling, and experimental use.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: For maximum shelf-life and to preserve its integrity, this compound should be stored at room temperature in a tightly sealed container.[1][2] The key is to place it in a dry, cool, and well-ventilated area.[3][4] The rationale behind these specific conditions is to mitigate risks from environmental factors. The compound can be hygroscopic (absorb moisture from the air), and exposure to moisture can lead to hydrolysis of the ethyl ester back to the parent carboxylic acid, 3-bromo-5-nitrobenzoic acid.[5] Keeping the container tightly closed is crucial to prevent this.

Q2: The product is described as an "Off-white to Pale-yellow to Yellow-brown Solid." My material has darkened significantly. What does this indicate?

A: The specified color range represents the compound in its pure or near-pure state.[1] A significant darkening, especially towards a deep brown or the formation of a gum, is a strong indicator of degradation. This can be caused by prolonged exposure to light, air (oxidation), or moisture. While the compound is generally stable, these factors can catalyze decomposition pathways over time.[6] For reactions sensitive to impurity profiles, it is highly recommended to assess the purity of darkened material via methods like NMR or LC-MS before use.

Q3: What are the primary safety hazards associated with this compound, and what personal protective equipment (PPE) is required?

A: this compound is classified as hazardous. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] Therefore, stringent safety protocols are necessary.

  • Engineering Controls: Always handle this compound in a chemical fume hood to avoid inhalation of dust or aerosols.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use.

    • Body Protection: A standard laboratory coat should be worn.

  • Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[8]

Q4: What are the main chemical incompatibilities for this compound?

A: To prevent unwanted reactions or degradation, avoid contact with strong oxidizing agents and strong bases.[4][5] Strong bases can readily saponify (hydrolyze) the ethyl ester functional group. Also, keep the compound away from heat, sparks, and open flames.[5][8]

Summary of Handling and Storage Parameters
ParameterRecommendationRationale
Storage Temperature Room TemperaturePrevents thermal degradation.[1][2]
Atmosphere Dry, well-ventilated areaMinimizes moisture exposure to prevent hydrolysis.[3][5]
Container Tightly closed and sealedPrevents absorption of atmospheric moisture.[4]
Incompatibilities Strong oxidizing agents, strong basesAvoids unintended chemical reactions like hydrolysis.[4][5]
Handling In a chemical fume hoodPrevents inhalation of dust which can cause respiratory irritation.[3]

Troubleshooting Guide for Experimental Applications

This section provides solutions to specific problems that may be encountered during experiments involving this compound.

Issue 1: My reaction is failing or providing very low yields.

Q: I am using this compound as a starting material, but my reaction yield is consistently low or zero. What could be the cause?

A: Low or no yield can typically be traced back to the quality of the starting material or the reaction conditions.

  • Potential Cause A: Reagent Degradation. The most common cause is the hydrolysis of the ethyl ester to 3-bromo-5-nitrobenzoic acid due to improper storage. This acid will likely not participate in reactions where the ester is the intended electrophile.

    • Troubleshooting Steps:

      • Visual Inspection: Check if the material has darkened or appears clumpy/oily, which suggests degradation.

      • Purity Analysis: Run a quick Thin Layer Chromatography (TLC) against a pure standard if available. The hydrolyzed acid will appear as a more polar spot. For a definitive check, obtain a ¹H NMR spectrum. The presence of a broad singlet above 10 ppm is characteristic of the carboxylic acid proton.

      • Purification: If hydrolysis is confirmed, the material can sometimes be salvaged by re-esterification or purification via column chromatography, though obtaining fresh, high-purity material is often more efficient.[2][9]

  • Potential Cause B: Inadequate Anhydrous Conditions. Trace amounts of water in your reaction solvent or on your glassware can be sufficient to cause hydrolysis, especially if the reaction is heated or involves acidic/basic reagents.

    • Troubleshooting Steps:

      • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use.

      • Inert Atmosphere: For highly sensitive reactions, conduct the experiment under an inert atmosphere (e.g., Nitrogen or Argon).

Issue 2: My final product is contaminated with unexpected impurities.

Q: After my reaction and work-up, I'm seeing unexpected peaks in my analytical data (NMR, LC-MS). What are the likely impurities originating from this compound?

A: The structure of this compound contains three primary reactive sites: the ester, the bromo group, and the nitro group. Impurities often arise from unintended reactions at these sites.

  • Impurity A: 3-bromo-5-nitrobenzoic acid

    • Origin: Hydrolysis of the starting material, either pre-existing or during the reaction/work-up.

    • Identification: A mass corresponding to the acid (245.97 g/mol ) in LC-MS. In ¹H NMR, it presents a distinct carboxylic acid proton and slightly shifted aromatic peaks compared to the ester. It is more polar than the starting ester.

  • Impurity B: Ethyl 3-amino-5-bromobenzoate

    • Origin: Unintended reduction of the nitro group. This is common if your reaction involves reducing agents (e.g., H₂/Pd, SnCl₂, NaBH₄) and the conditions are not selective.

    • Identification: A mass corresponding to the amine (244.08 g/mol ). The aromatic signals in the ¹H NMR will shift significantly upfield due to the electron-donating nature of the amino group compared to the electron-withdrawing nitro group.

  • Impurity C: Products of Nucleophilic Aromatic Substitution (SₙAr)

    • Origin: The bromine atom can be displaced by strong nucleophiles, particularly when activated by the two electron-withdrawing groups (nitro and ester).

    • Identification: The mass will correspond to the starting material minus bromine, plus your nucleophile. The absence of the characteristic bromine isotope pattern in the mass spectrum is a key indicator.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving common experimental issues.

G start Experimental Issue Encountered low_yield Low / No Yield start->low_yield impurity Unexpected Impurities start->impurity degraded Reagent Darkened / Oily start->degraded check_purity Check Reagent Purity (TLC, NMR) low_yield->check_purity id_impurity Identify Impurity (MS, NMR) impurity->id_impurity confirm_deg Confirm Degradation (NMR) degraded->confirm_deg is_impure Impurity Detected? check_purity->is_impure purify Purify or Replace Reagent is_impure->purify Yes check_conditions Review Reaction Conditions is_impure->check_conditions No is_anhydrous Are Conditions Anhydrous? check_conditions->is_anhydrous is_anhydrous->low_yield Yes, check other params use_dry Use Dry Solvents / Glassware is_anhydrous->use_dry No hydrolysis_prod Hydrolysis Product (3-bromo-5-nitrobenzoic acid) id_impurity->hydrolysis_prod reduction_prod Reduction Product (e.g., Amine) id_impurity->reduction_prod sub_prod Substitution Product (Br displaced) id_impurity->sub_prod sol_hydrolysis Improve Anhydrous Technique Adjust Work-up pH hydrolysis_prod->sol_hydrolysis sol_reduction Use More Selective Reagents Protect Nitro Group reduction_prod->sol_reduction sol_sub Use Milder Nucleophile Lower Reaction Temperature sub_prod->sol_sub discard Discard and Use Fresh Reagent confirm_deg->discard

Caption: Logical workflow for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Spectroscopic Guide to Ethyl 3-bromo-5-nitrobenzoate: An In-depth ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of intermediate and final compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides a detailed ¹H and ¹³C NMR analysis of Ethyl 3-bromo-5-nitrobenzoate, a substituted aromatic compound of interest in synthetic chemistry.

This technical guide moves beyond a simple presentation of spectral data. It offers a comparative analysis, contextualizing the spectroscopic features of this compound against structurally related analogues. By understanding the electronic and steric influences of the bromo and nitro substituents, researchers can gain a deeper appreciation for the principles of NMR and apply this knowledge to the characterization of other novel molecules.

The Structural Landscape: Substituent Effects on the Aromatic System

The ¹H and ¹³C NMR spectra of substituted benzene derivatives are dictated by the electronic nature of the substituents attached to the ring. Both the bromine atom and the nitro group (-NO₂) are electron-withdrawing groups, albeit through different mechanisms. The nitro group exerts a strong electron-withdrawing effect through both resonance (mesomeric) and inductive effects, significantly deshielding the aromatic protons and carbons. Bromine, a halogen, is inductively electron-withdrawing but can also exhibit a weak electron-donating resonance effect. In the case of this compound, the cumulative electron-withdrawing nature of these groups, along with the ethyl ester functionality, results in a characteristic downfield shift of the aromatic signals.

To illustrate these effects, we will compare the predicted NMR data for this compound with the experimental data of several related compounds: Ethyl 3-nitrobenzoate, Ethyl 4-bromobenzoate, and Ethyl 3,5-dinitrobenzoate.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For this compound, we expect to see signals corresponding to the aromatic protons and the protons of the ethyl ester group.

Predicted ¹H NMR Data for this compound and Comparative Compounds

CompoundAromatic Protons (δ, ppm)Ethyl Group Protons (δ, ppm)
This compound (Predicted) H-2: ~8.8-8.9 (t, J ≈ 1.5 Hz)H-4: ~8.6-8.7 (t, J ≈ 1.5 Hz)H-6: ~8.4-8.5 (t, J ≈ 1.5 Hz)-OCH₂CH₃: ~4.4-4.5 (q, J ≈ 7.1 Hz)-OCH₂CH₃: ~1.4-1.5 (t, J ≈ 7.1 Hz)
Ethyl 3-nitrobenzoate[1]H-2: 8.87 (t, J = 1.7 Hz)H-4: 8.42 (ddd, J = 8.3, 2.3, 1.1 Hz)H-5: 7.67 (t, J = 8.0 Hz)H-6: 8.38 (dt, J = 7.7, 1.3 Hz)-OCH₂CH₃: 4.45 (q, J = 7.1 Hz)-OCH₂CH₃: 1.44 (t, J = 7.1 Hz)
Ethyl 4-bromobenzoate[2]H-2, H-6: 7.86 (d, J = 8.6 Hz)H-3, H-5: 7.52 (d, J = 8.4 Hz)-OCH₂CH₃: 4.37-4.27 (m)-OCH₂CH₃: 1.37-1.30 (m)
Ethyl 3,5-dinitrobenzoate[3][4]H-2, H-6: ~9.2 (d, J ≈ 2.2 Hz)H-4: ~9.1 (t, J ≈ 2.2 Hz)-OCH₂CH₃: ~4.5 (q, J ≈ 7.1 Hz)-OCH₂CH₃: ~1.4 (t, J ≈ 7.1 Hz)

Analysis of Aromatic Protons:

  • This compound: The three aromatic protons are chemically non-equivalent and are expected to appear as closely spaced multiplets in the downfield region (δ 8.4-8.9 ppm). The strong deshielding is a consequence of the two electron-withdrawing groups in a meta arrangement. The coupling between these protons (H-2, H-4, and H-6) will likely be small meta-couplings (J ≈ 1.5-2.5 Hz), resulting in apparent triplets or finely split multiplets.

  • Comparison with Ethyl 3-nitrobenzoate: The presence of only one nitro group results in a less deshielded aromatic system compared to the dinitro analogue. The protons show a more spread-out pattern with distinct ortho, meta, and para couplings.[1]

  • Comparison with Ethyl 4-bromobenzoate: The para-substitution pattern leads to a simpler, more symmetrical spectrum with two doublets. The bromine atom's deshielding effect is less pronounced than that of a nitro group.[2]

  • Comparison with Ethyl 3,5-dinitrobenzoate: The presence of two nitro groups causes a significant downfield shift of all aromatic protons, with signals appearing above 9.0 ppm. This highlights the strong cumulative deshielding effect of multiple electron-withdrawing groups.[3][4]

Analysis of Ethyl Group Protons:

The ethyl ester protons typically appear as a quartet for the methylene group (-OCH₂-) around δ 4.4-4.5 ppm and a triplet for the methyl group (-CH₃) around δ 1.4-1.5 ppm, with a coupling constant of approximately 7.1 Hz. The exact chemical shift of the methylene quartet can be subtly influenced by the electronic nature of the aromatic ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. In proton-decoupled ¹³C NMR, each unique carbon atom gives a single peak.

Predicted ¹³C NMR Data for this compound and Comparative Compounds

CompoundAromatic Carbons (δ, ppm)Ester & Ethyl Carbons (δ, ppm)
This compound (Predicted) C=O: ~163-164C-Br: ~122-123C-NO₂: ~148-149C-COOEt: ~133-134Other Ar-C: ~125-140-OCH₂CH₃: ~62-63-OCH₂CH₃: ~14
Ethyl 3-nitrobenzoate[1]C=O: 164.42C-NO₂: 148.19C-COOEt: 132.17C-2: 124.50C-4: 127.25C-5: 129.54C-6: 135.24-OCH₂CH₃: 61.91-OCH₂CH₃: 14.24
Ethyl 4-bromobenzoate[2]C=O: 165.6C-Br: 127.7C-COOEt: 129.2Ar-C: 130.9, 131.4-OCH₂CH₃: 61.0-OCH₂CH₃: 14.1
Ethyl 3,5-dinitrobenzoate[4]C=O: ~162C-NO₂: ~149C-COOEt: ~135Ar-C: ~122, ~128-OCH₂CH₃: ~63-OCH₂CH₃: ~14

Analysis of Carbon Signals:

  • This compound: We anticipate six distinct signals for the aromatic carbons due to the lack of symmetry. The carbon bearing the nitro group (C-5) will be significantly deshielded (δ ~148-149 ppm), while the carbon attached to the bromine (C-3) will also be downfield, though its chemical shift is influenced by the "heavy atom effect" which can sometimes lead to unexpected shielding. The carbonyl carbon of the ester will appear at the lowest field (δ ~163-164 ppm).

  • Comparison with Analogues: The chemical shifts of the aromatic carbons in the comparative compounds reflect the electronic contributions of their respective substituents. The strong electron-withdrawing nature of the nitro group consistently leads to a downfield shift of the ipso-carbon (the carbon directly attached to the substituent) and other carbons in the ring, particularly those in the ortho and para positions.

Experimental Protocols

Precise and reproducible NMR data acquisition relies on meticulous sample preparation and standardized instrument parameters.

1. Sample Preparation

  • Analyte: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Procedure:

    • Dissolve the weighed sample in the deuterated solvent in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely and label it appropriately.

2. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters for ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: 3-4 seconds

    • Spectral Width: -2 to 12 ppm

  • Parameters for ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds

    • Spectral Width: 0 to 220 ppm

Visualizing the Molecular Structure and Logic

To better understand the relationships between the different protons and carbons, we can visualize the molecular structure and the expected NMR splitting patterns.

Caption: Molecular structure of this compound with atom numbering.

G cluster_aromatic Aromatic Protons cluster_aliphatic Ethyl Protons H2 H-2 (~8.8-8.9 ppm) H4 H-4 (~8.6-8.7 ppm) H2->H4 Jmeta ≈ 1.5 Hz H6 H-6 (~8.4-8.5 ppm) H4->H6 Jmeta ≈ 1.5 Hz CH2 -OCH2- (~4.4-4.5 ppm, q) CH3 -CH3 (~1.4-1.5 ppm, t) CH2->CH3 Jvicinal ≈ 7.1 Hz

Caption: Predicted ¹H NMR spin system and coupling for this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are characterized by the strong electron-withdrawing effects of the nitro and bromo substituents, leading to significant downfield shifts of the aromatic signals. A thorough analysis, supported by comparison with structurally related compounds, allows for a confident prediction of the chemical shifts and coupling patterns. This guide provides a framework for researchers to interpret the NMR spectra of this and other polysubstituted aromatic compounds, facilitating accurate structural verification in their synthetic endeavors. The provided experimental protocols ensure the acquisition of high-quality, reproducible data, which is the foundation of reliable spectroscopic analysis.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl 3-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Ionization Techniques and Fragmentation Pathways

This guide provides an in-depth comparison of mass spectrometry (MS) methodologies for the analysis of Ethyl 3-bromo-5-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard protocols to explain the rationale behind experimental choices, ensuring a robust and validated analytical approach. We will explore how different ionization sources and mass analyzers can be strategically employed to move from simple detection to comprehensive structural elucidation of this nitroaromatic compound.

Introduction: The Analytical Challenge of this compound

This compound is a substituted aromatic compound with the molecular formula C₉H₈BrNO₄ and a monoisotopic mass of 272.96 g/mol .[1][2] Its structure, featuring a bromine atom, a nitro group, and an ethyl ester functional group, presents distinct characteristics that are both advantageous and challenging for mass spectrometry analysis. The presence of bromine provides a clear isotopic signature, while the electron-withdrawing nitro group influences its ionization potential and fragmentation behavior. Accurate characterization is critical for its use as a synthetic intermediate in pharmaceutical research and for its detection in environmental or forensic contexts.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 690260-94-7[2][3]
Molecular Formula C₉H₈BrNO₄[1][2]
Molecular Weight 274.07 g/mol [1]
Physical Form Off-white to Pale-yellow Solid
Purity Typically ≥98%[2]

The Core of the Analysis: Choosing the Right Ionization Technique

The initial ionization event is the most critical step in any MS analysis. The choice between "hard" and "soft" ionization techniques dictates the type of information one can obtain, from definitive molecular weight to a detailed structural fingerprint.[4]

  • Hard Ionization: Techniques like Electron Ionization (EI) impart high energy to the analyte molecule, causing extensive and reproducible fragmentation.[4][5] This is invaluable for structural elucidation and library matching.

  • Soft Ionization: Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) use lower energy, primarily generating intact molecular ions (or adducts thereof) with minimal fragmentation.[4] This is ideal for confirming molecular weight.

The selection is not arbitrary; it is a function of the analyte's properties and the analytical goal. For this compound, both approaches offer unique advantages.

Table 2: Comparison of Primary Ionization Techniques for this compound

TechniquePrincipleBest Coupled WithPrimary Ion(s) FormedKey Application
Electron Ionization (EI) High-energy electrons bombard the molecule, causing electron ejection and fragmentation.[5][6]Gas Chromatography (GC)[M]•⁺, numerous fragment ionsStructural Elucidation, Library Matching
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, forming charged droplets and eventually gas-phase ions.Liquid Chromatography (LC)[M+H]⁺, [M+Na]⁺, [M-H]⁻Molecular Weight Determination, Quantification
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent, which then transfers a proton to the analyte molecule.Liquid Chromatography (LC)[M+H]⁺Analysis of less polar compounds not amenable to ESI

Methodology 1: Structural Fingerprinting with GC-EI-MS

Gas Chromatography-Mass Spectrometry with Electron Ionization is the classic approach for the analysis of volatile and thermally stable compounds.[5][6] Given the structure of this compound, it is a prime candidate for this technique, which provides a rich fragmentation pattern that acts as a unique molecular fingerprint.

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., Ethyl Acetate or Dichloromethane).

  • GC System:

    • Inlet: Split/splitless, 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.

  • MS System:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[6]

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-350.

Predicted Fragmentation Pathway (EI)

The 70 eV ionization energy leads to predictable bond cleavages, primarily driven by the stability of the resulting ions and neutral losses.

  • Molecular Ion (M•⁺): The primary ion will be observed at m/z 273 and 275, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br (~1:1 ratio). The presence of this isotopic pair is a definitive marker for a bromine-containing compound.

  • Loss of Ethoxy Radical (-•OC₂H₅): Cleavage of the ester bond results in a prominent acylium ion at m/z 228/230. This is a very common fragmentation for ethyl esters.[7]

  • Loss of Ethanol (-C₂H₅OH): While less common than radical loss, a rearrangement could lead to the loss of a neutral ethanol molecule, yielding an ion at m/z 227/229.

  • Loss of Nitro Group (-NO₂): The C-N bond can cleave to lose a neutral NO₂ molecule (46 u), resulting in a fragment at m/z 227/229. Nitroaromatics commonly exhibit losses of NO (30 u) and NO₂ (46 u).[8]

  • Loss of Ethyl Radical (-•C₂H₅): Loss of the ethyl group from the ester results in an ion at m/z 244/246.

GC_EI_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (250°C) GC_Column GC Column (Temp Program) Injector->GC_Column He Carrier Gas Ion_Source EI Source (70 eV) GC_Column->Ion_Source Transfer Line (280°C) Analyzer Quadrupole Analyzer Ion_Source->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Data_System Data System (Spectrum Generation) Detector->Data_System Signal EI_Fragmentation cluster_M M [C₉H₈⁷⁹BrNO₄]•⁺ m/z 273 F1 [M - OC₂H₅]⁺ m/z 228/230 M->F1 - •OC₂H₅ (45 u) F2 [M - NO₂]⁺ m/z 227/229 M->F2 - •NO₂ (46 u) F3 [M - C₂H₅]⁺ m/z 244/246 M->F3 - •C₂H₅ (29 u) F4 [M - NO]⁺ m/z 243/245 M->F4 - •NO (30 u) M_Br81 [C₉H₈⁸¹BrNO₄]•⁺ m/z 275 LC_MS_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Pump LC Pump (Gradient) Autosampler Autosampler Pump->Autosampler LC_Column C18 Column Autosampler->LC_Column ESI_Source ESI Source LC_Column->ESI_Source Analyte Elution Q1 Q1 (Precursor Scan) ESI_Source->Q1 Q2 Q2 (Collision Cell) Q1->Q2 Q3 Q3 (Product Scan) Q2->Q3 Detector Detector Q3->Detector Data_System Data System (MRM/Scan) Detector->Data_System Signal

References

The Unassuming Activator: A Comparative Guide to the Reactivity of Ethyl 3-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating Nucleophilic Aromatic Substitution

In the intricate world of synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of a starting material is a critical decision that dictates the feasibility and efficiency of a synthetic route. Substituted benzoates are a cornerstone of this process, serving as versatile intermediates. Among these, Ethyl 3-bromo-5-nitrobenzoate presents a unique profile of reactivity, often misunderstood or underestimated. This guide provides an in-depth comparison of its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, against other common substituted benzoates, supported by established chemical principles and a framework for empirical validation.

The Decisive Role of Substituents in Aromatic Reactivity

The reactivity of a substituted benzene ring is not an intrinsic property but rather a finely tuned characteristic governed by the electronic effects of its substituents. These effects, broadly categorized as inductive and resonance effects, determine the electron density of the aromatic ring and its susceptibility to attack by nucleophiles. Electron-withdrawing groups (EWGs) are essential for activating the ring towards nucleophilic aromatic substitution by stabilizing the negatively charged intermediate, known as the Meisenheimer complex.[1]

The Hammett equation provides a quantitative framework for understanding these substituent effects.[2][3] It relates the rate or equilibrium constant of a reaction to the electronic properties of the substituents through the substituent constant (σ) and the reaction constant (ρ). A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing groups.[4]

This compound: A Profile in Reactivity

This compound is a fascinating case study in the interplay of multiple substituents. To understand its reactivity, we must dissect the contribution of each group:

  • The Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). Its primary role is to decrease the electron density of the benzene ring, making it more electrophilic and thus more susceptible to nucleophilic attack.[5]

  • The Bromo Group (-Br): As a halogen, bromine is also electron-withdrawing through its inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring via a positive resonance effect (+R). In the case of halogens, the inductive effect typically outweighs the resonance effect.

  • The Ethyl Ester Group (-COOEt): The carbonyl group within the ester is electron-withdrawing (-I and -R effects), further deactivating the ring in the context of electrophilic substitution but contributing to its electrophilicity for nucleophilic attack.

The key to the reactivity of this compound in SNAr lies in the meta positioning of the nitro and bromo substituents relative to each other. In SNAr reactions, the leaving group (in this case, the bromide ion) is displaced by a nucleophile. The rate-determining step is the formation of the Meisenheimer complex.[1] For this intermediate to be sufficiently stabilized, strong electron-withdrawing groups must be positioned ortho or para to the leaving group, allowing for delocalization of the negative charge onto the EWG through resonance.

In this compound, the powerful nitro group is meta to the bromo leaving group. This positioning prevents the direct resonance stabilization of the negative charge of the Meisenheimer complex onto the nitro group. Stabilization in this case is primarily through the inductive effects of the nitro, bromo, and ester groups.

A Comparative Analysis of Reactivity

To contextualize the reactivity of this compound, let us compare it with other substituted benzoates in a typical SNAr reaction, such as with a nucleophile like piperidine. The following table presents a predicted order of reactivity based on the principles of SNAr and the electronic effects of the substituents, quantified by their Hammett sigma constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect.[4][6][7]

CompoundKey Substituents and PositionsHammett σ Constants of SubstituentsPredicted Relative ReactivityRationale for Reactivity
Ethyl 3,5-dinitrobenzoate Two -NO₂ groups (meta to each other and ortho/para to the leaving group if one is substituted)σ_meta-NO₂ ≈ +0.71HighestThe presence of two powerful nitro groups provides immense inductive withdrawal and potential for resonance stabilization, making the ring highly electrophilic.
Ethyl 4-nitrobenzoate One -NO₂ group (para to the leaving group if at position 1)σ_para-NO₂ ≈ +0.78HighThe para-nitro group provides powerful resonance and inductive stabilization to the Meisenheimer complex, strongly activating the ring for SNAr.
This compound One -NO₂ group (meta to -Br), One -Br group (meta to -NO₂)σ_meta-NO₂ ≈ +0.71, σ_meta-Br ≈ +0.39ModerateThe nitro group is a strong activator, but its meta position to the bromo leaving group only allows for inductive stabilization, not the more powerful resonance stabilization. The bromo group also contributes to the inductive withdrawal.
Ethyl 3-bromobenzoate One -Br group (meta to the ester)σ_meta-Br ≈ +0.39LowThe single bromo substituent provides only moderate inductive electron withdrawal. The absence of a strong activating group like a nitro group results in low reactivity towards SNAr.

Note: The Hammett sigma constants are for the substituents themselves and are used here to illustrate their electron-withdrawing strength. The actual reactivity is a function of the entire substitution pattern.

This comparison highlights that while this compound is reactive, it is less so than analogs where the nitro group can exert its full resonance-stabilizing effect. However, its reactivity is significantly greater than benzoates lacking a nitro group. This positions this compound as a valuable intermediate when a moderate level of reactivity is desired, or when subsequent transformations are planned that might be incompatible with the presence of multiple nitro groups.

Visualizing the Reaction Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and a typical experimental workflow for a comparative kinetic study.

SNAr_Mechanism start Aryl Halide + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Attack of Nucleophile (Slow, Rate-Determining) product Substituted Product + Halide intermediate->product Loss of Leaving Group (Fast) Experimental_Workflow prep Prepare solutions of substituted benzoates and nucleophile reaction Initiate reactions in parallel under controlled temperature prep->reaction sampling Withdraw aliquots at regular time intervals reaction->sampling quench Quench reaction in aliquots sampling->quench analysis Analyze aliquots by HPLC or GC to determine reactant concentration quench->analysis kinetics Plot concentration vs. time to determine rate constants analysis->kinetics comparison Compare rate constants to establish relative reactivity kinetics->comparison

References

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from Ethyl 3-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount. Ethyl 3-bromo-5-nitrobenzoate stands out as a particularly valuable starting material. Its trifunctional nature—an ethyl ester, a bromine atom, and a nitro group—provides three distinct and orthogonally reactive sites for molecular elaboration. This guide explores the synthetic potential of this scaffold, presenting a comparative analysis of the biological activities of key compound classes that can be derived from it. We will delve into the rationale behind synthetic strategies, provide validated experimental protocols, and compare the bioactivity of these derivatives against established alternatives, offering a roadmap for researchers in medicinal chemistry and drug development.

The strategic positioning of the functional groups makes this compound an ideal precursor for generating libraries of compounds with potential therapeutic applications. The bromine atom is primed for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. The nitro group, a potent electron-withdrawing group, can be readily reduced to an amine, which serves as a nucleophilic handle for constructing a vast array of heterocyclic systems.[1] Finally, the ethyl ester provides a site for hydrolysis to the corresponding carboxylic acid or conversion into amides and hydrazides, further diversifying the accessible chemical space.

Anti-inflammatory and Antibacterial Agents via Ullmann Condensation: The N-Aryl Anthranilic Acid Derivatives

One of the most powerful transformations involving aryl halides is the formation of a C-N bond. The Ullmann condensation, a copper-catalyzed reaction, is a classic and effective method for coupling aryl halides with amines.[2][3] By reacting this compound with various substituted anilines, a library of N-aryl-5-nitroanthranilate derivatives can be synthesized. This class of compounds is structurally related to known anti-inflammatory drugs (e.g., Mefenamic acid) and has demonstrated significant potential as antibacterial agents.[4][5] The presence of the nitro group can further enhance antimicrobial activity.[6]

Synthetic Workflow: Ullmann Condensation

ullmann_condensation start This compound product Ethyl 3-(arylamino)-5-nitrobenzoate start->product CuI, L-Proline, K2CO3 DMSO, 90°C aniline Substituted Aniline (Ar-NH2) aniline->product

Caption: Synthetic pathway for N-Aryl-5-nitroanthranilates.

Experimental Protocol: Synthesis of Ethyl 3-(phenylamino)-5-nitrobenzoate

This protocol is adapted from established methodologies for the Ullmann condensation.[4]

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen. Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Comparative Biological Activity: N-Aryl Amino Acid Derivatives

The following table presents the antibacterial activity of representative N-aryl amino acids, which are structurally analogous to the proposed derivatives. The data illustrates their potential compared to a standard antibiotic.

Compound IDStructure (Core)Test OrganismMIC (µg/mL)[5]Standard: Streptomycin MIC (µg/mL)[5]
3a N-(4-fluorophenyl)glycineStreptococcus pneumoniae6.2512.5
3e N-(4-nitrophenyl)glycineEscherichia coli6.2512.5
3j N-(4-chlorophenyl)alanineProteus mirabilis6.2512.5

Note: The data is for structurally related N-aryl amino acids to demonstrate the potential of this class of compounds.[5]

Anticancer and Antimicrobial Agents via Heterocyclic Scaffolds: The Benzimidazole Core

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[7][8][9] The structural similarity of the benzimidazole core to naturally occurring purine nucleotides allows these molecules to interact with various biopolymers, leading to their potent therapeutic effects.[8][9] A crucial synthetic precursor for benzimidazoles is an o-phenylenediamine, which can be readily accessed from this compound through a two-step sequence: reduction of the nitro group followed by nucleophilic aromatic substitution of the bromine with an amine.

Synthetic Workflow: From Nitrobenzoate to Benzimidazole

benzimidazole_synthesis cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Diamine Formation & Cyclization start This compound intermediate Ethyl 3-amino-5-bromobenzoate start->intermediate SnCl2·2H2O, Ethanol Reflux diamine Ethyl 3,5-diaminobenzoate Derivative intermediate->diamine Nucleophilic Substitution (e.g., Buchwald-Hartwig) product Substituted Benzimidazole diamine->product aldehyde Substituted Aldehyde (R-CHO) aldehyde->product Na2S2O5 or p-TsOH Reflux

Caption: A plausible synthetic pathway to benzimidazole derivatives.

Experimental Protocol 1: Reduction of this compound

This protocol describes a standard method for the reduction of an aromatic nitro group.[10]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice and basify with a saturated sodium bicarbonate (NaHCO₃) solution to pH 7-8.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Ethyl 3-amino-5-bromobenzoate, which can be purified further if necessary.

Experimental Protocol 2: Benzimidazole Synthesis (Phillips Condensation)

This general protocol outlines the cyclization of an o-phenylenediamine with an aldehyde.[11]

  • Reaction Setup: Combine the o-phenylenediamine derivative (e.g., Ethyl 3,5-diaminobenzoate, 1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in a solvent such as ethanol or DMF.

  • Catalyst/Reagent Addition: Add a catalyst like p-toluenesulfonic acid (p-TsOH) or a reagent like sodium metabisulfite (Na₂S₂O₅).

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours.

  • Isolation: Upon completion, cool the reaction. The product often precipitates from the solution and can be collected by filtration.

  • Purification: If necessary, wash the collected solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure benzimidazole derivative.

Comparative Biological Activity: Benzimidazole Derivatives

Benzimidazoles with nitro and halo substitutions have shown potent bioactivity. The table below compares the anticancer and antimicrobial efficacy of representative compounds against standard drugs.

Compound IDKey SubstituentsBiological ActivityIC₅₀ / MIC ValueStandard DrugIC₅₀ / MIC Value
Compound 8e [12]Benzimidazole-triazineAnticancer (HepG2 cells)IC₅₀ = 5.13 µMCrizotinibIC₅₀ = 4.35 µM
Compound 5a [13]Benzimidazole-triazoleAnticancer (EGFR Kinase)IC₅₀ = 0.086 µMGefitinibIC₅₀ = 0.052 µM
Compound 1h [6]5-Nitro-2-arylAntibacterial (S. aureus)MIC = 6.25 µg/mLStreptomycinMIC = 10 µg/mL
Compound 2h [14]2-thiomethyl-nitroAntibacterial (S. aureus)MIC = 4.8 x 10⁻³ µMAmpicillinMIC = 5.2 x 10⁻³ µM

Antimicrobial Agents via Ester Modification: The Benzohydrazide Derivatives

The ethyl ester functional group is an excellent handle for conversion into benzohydrazides through reaction with hydrazine hydrate. Benzohydrazides and their subsequent derivatives, such as hydrazones, are well-established pharmacophores known for a broad spectrum of antimicrobial activities.[15][16][17] This synthetic route offers a straightforward method to access compounds with significant therapeutic potential.

Synthetic Workflow: Hydrazinolysis of Ethyl Ester

hydrazide_synthesis start This compound product 3-Bromo-5-nitrobenzohydrazide start->product Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux

Caption: Synthesis of 3-Bromo-5-nitrobenzohydrazide.

Experimental Protocol: Synthesis of 3-bromo-5-nitrobenzohydrazide

This protocol is based on standard procedures for the synthesis of benzohydrazides from ethyl esters.[17]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (80-99%, 2.0-3.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product, 3-bromo-5-nitrobenzohydrazide, will often precipitate as a solid.

  • Purification: Collect the solid by filtration, wash it thoroughly with cold water, and then a small amount of cold ethanol to remove any unreacted starting material.

  • Drying: Dry the purified solid under vacuum to obtain the final product.

Comparative Biological Activity: Benzohydrazide Derivatives

The table below summarizes the antimicrobial activity of various benzohydrazide derivatives, highlighting their efficacy against common bacterial strains.

Compound ClassTest OrganismActivityReference Standard
Benzohydrazide Derivatives[15]Staphylococcus aureus"Very desired antibacterial activities"-
4-methoxy benzohydrazide (T1)[16]Staphylococcus aureusBetter activity than other derivativesErythromycin, Gentamycin
Morpholinyl benzohydrazide[18]Various bacteriaReported antibacterial activity-

Note: The data indicates the general potential of the benzohydrazide class as effective antimicrobial agents.[15][16][18]

Conclusion and Future Outlook

This compound is a readily available and highly versatile starting material that serves as a gateway to at least three distinct classes of biologically active compounds. Through well-established synthetic transformations—Ullmann condensation, nitro-group reduction followed by cyclization, and hydrazinolysis—researchers can access diverse molecular architectures with demonstrated potential in anti-inflammatory, anticancer, and antimicrobial applications. The comparative data, drawn from structurally analogous compounds, strongly supports the rationale for using this scaffold in discovery programs. Future work should focus on synthesizing these proposed libraries and conducting systematic structure-activity relationship (SAR) studies to optimize potency and selectivity, ultimately leading to the development of novel therapeutic candidates.

References

Comparative study of different synthetic routes to Ethyl 3-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 3-bromo-5-nitrobenzoate is a key building block in modern organic synthesis, finding extensive application as an intermediate in the preparation of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2] Its trifunctionalized aromatic ring, featuring an ester, a bromo group, and a nitro group, offers a versatile platform for a wide range of chemical transformations. This guide provides a comparative analysis of the most common synthetic routes to this valuable compound, offering insights into the practical considerations and underlying chemical principles of each approach. We will delve into two primary strategies: the esterification of 3-bromo-5-nitrobenzoic acid and the electrophilic bromination of ethyl 5-nitrobenzoate, along with the synthesis of the requisite precursors.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main retrosynthetic pathways:

  • Route A: Late-Stage Esterification. This approach involves the initial synthesis of 3-bromo-5-nitrobenzoic acid followed by its esterification.

  • Route B: Early-Stage Esterification. This strategy begins with the synthesis or procurement of an appropriate ethyl benzoate derivative, which is then subjected to further functionalization.

This guide will explore the practical implementation of these strategies, providing detailed protocols and a comparative analysis to aid researchers in selecting the most suitable route for their specific needs.

Route A: Esterification of Pre-synthesized 3-bromo-5-nitrobenzoic Acid

This is a widely employed and highly effective method for the preparation of this compound. The success of this route hinges on the efficient synthesis of the key intermediate, 3-bromo-5-nitrobenzoic acid.

Synthesis of 3-bromo-5-nitrobenzoic Acid

Two principal methods for the synthesis of 3-bromo-5-nitrobenzoic acid will be discussed: direct bromination of 3-nitrobenzoic acid and the Sandmeyer reaction starting from 3-amino-5-nitrobenzoic acid.

This method involves the electrophilic aromatic substitution of 3-nitrobenzoic acid using a brominating agent in the presence of a strong acid.

3-Nitrobenzoic Acid 3-Nitrobenzoic Acid 3-bromo-5-nitrobenzoic acid 3-bromo-5-nitrobenzoic acid 3-Nitrobenzoic Acid->3-bromo-5-nitrobenzoic acid NBS, H2SO4

Diagram 1: Synthesis of 3-bromo-5-nitrobenzoic acid via direct bromination.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), dissolve 3-nitrobenzoic acid in concentrated sulfuric acid.

  • Slowly add N-bromosuccinimide (NBS) to the reaction mixture.

  • After the addition is complete, transfer the reaction to a preheated oil bath at 65°C and stir for 2 hours.

  • Upon completion, pour the reaction mixture into ice water and stir for 1 hour to precipitate the product.

  • Collect the solid by filtration, wash with ice water, and dry to obtain 3-bromo-5-nitrobenzoic acid.[3]

Discussion:

This method is straightforward and often high-yielding (around 95%).[3] The electron-withdrawing nitro group directs the incoming electrophile (bromonium ion) to the meta position. Since both the nitro and carboxylic acid groups are meta-directing, the bromine atom is installed at the C5 position. The use of concentrated sulfuric acid activates the brominating agent and facilitates the reaction. A key consideration is the handling of concentrated sulfuric acid, which requires appropriate safety precautions.

The Sandmeyer reaction is a classic transformation that converts an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5][6]

3-amino-5-nitrobenzoic acid 3-amino-5-nitrobenzoic acid Diazonium Salt Diazonium Salt 3-amino-5-nitrobenzoic acid->Diazonium Salt NaNO2, HBr 3-bromo-5-nitrobenzoic acid 3-bromo-5-nitrobenzoic acid Diazonium Salt->3-bromo-5-nitrobenzoic acid CuBr 3-bromo-5-nitrobenzoic acid 3-bromo-5-nitrobenzoic acid This compound This compound 3-bromo-5-nitrobenzoic acid->this compound Ethanol, SOCl2 or H2SO4 Ethyl 5-nitrobenzoate Ethyl 5-nitrobenzoate This compound This compound Ethyl 5-nitrobenzoate->this compound Br2, FeBr3 or NBS, H2SO4

References

A Senior Application Scientist’s Guide to Purity Analysis of Ethyl 3-bromo-5-nitrobenzoate: A Comparative Analysis of HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 3-bromo-5-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. Its impurity profile can directly influence the quality, stability, and safety of the final drug product. Therefore, robust and reliable analytical methods for its purity assessment are paramount.

This guide provides an in-depth, comparative analysis of two of the most powerful chromatographic techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices. We will explore the strengths, limitations, and optimal applications of each technique, grounded in the physicochemical properties of this compound and the rigorous standards set by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] This document is designed to equip researchers, analysts, and drug development professionals with the expertise to select, develop, and validate the most appropriate analytical strategy for their specific needs.

Physicochemical Properties: The Basis for Method Selection

The molecular structure and properties of this compound are the primary determinants for our analytical approach.

  • Structure and Molecular Weight: C₉H₈BrNO₄, with a molecular weight of approximately 274.07 g/mol .[3][4]

  • Physical State: It is an off-white to pale-yellow solid at room temperature.[4]

  • Polarity: The presence of an ester, a nitro group, and a bromine atom on a benzene ring gives the molecule moderate polarity. This characteristic is crucial for selecting the stationary and mobile phases in HPLC.

  • UV Absorbance: The nitroaromatic system provides a strong chromophore, making it highly suitable for UV detection in HPLC.[5]

  • Volatility and Thermal Stability: As a solid with a relatively low molecular weight, this compound can be volatilized at elevated temperatures, making GC a viable technique.[6] However, the potential for thermal degradation of the nitro group or other impurities must be carefully evaluated during method development.[7]

This initial analysis suggests that both HPLC and GC are plausible techniques, but they will exploit different properties of the molecule and are suited for detecting different types of impurities. HPLC is often the primary choice for non-volatile and thermally sensitive compounds, while GC excels in analyzing volatile and thermally stable substances.[8][9][10]

High-Performance Liquid Chromatography (HPLC): The Workhorse for API Purity

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its versatility, robustness, and applicability to a wide range of compounds, especially those that are non-volatile or thermally labile.[7] For this compound, a reversed-phase HPLC method is the logical starting point.

Causality Behind the HPLC Method Design
  • Reversed-Phase Chromatography: This mode is selected because this compound is a moderately polar compound. A nonpolar stationary phase (like C18) will provide sufficient retention, which can be modulated by varying the polarity of the mobile phase.

  • C18 Column: An octadecylsilane (C18) column is the most common and versatile reversed-phase column, offering excellent resolving power for a wide array of aromatic compounds.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution, starting with a higher water content and increasing the acetonitrile percentage, allows for the effective elution of impurities with varying polarities, from highly polar (eluting first) to nonpolar (eluting later).

  • UV/PDA Detection: The nitroaromatic chromophore in the analyte allows for highly sensitive detection using a UV detector, typically at 254 nm. A Photo-Diode Array (PDA) detector is superior as it provides spectral data, enabling peak purity analysis and helping to distinguish the main component from co-eluting impurities, a key aspect of method specificity as recommended by the ICH.[11]

Detailed Experimental Protocol: HPLC

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 50% B

    • 20-25 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detector, 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and dissolve it in 50 mL of a 50:50 mixture of Acetonitrile and Water to create a stock solution of 0.5 mg/mL.

  • Dilute further if necessary to fall within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent (ACN/Water) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 ana1 Inject into HPLC prep3->ana1 ana2 Separate on C18 Column (Gradient Elution) ana1->ana2 ana3 Detect with PDA (254 nm) ana2->ana3 data1 Integrate Peaks ana3->data1 data2 Calculate % Area Purity data1->data2 data3 Perform Peak Purity Analysis data1->data3

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC): A Complementary Tool for Volatiles

While HPLC is the primary method for purity, GC serves as an excellent complementary technique. It is particularly powerful for identifying and quantifying volatile or semi-volatile impurities that might not be detected by HPLC, such as residual solvents or certain process by-products.[12] The key prerequisite is that the main compound and its impurities are thermally stable enough to be vaporized without degradation.[10]

Causality Behind the GC Method Design
  • Stationary Phase: A low-to-mid polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, ZB-5), is a robust, general-purpose choice.[13] It separates compounds primarily based on their boiling points and secondarily on their polarity.

  • Temperature Programming: A temperature ramp is essential.[13][14] Starting at a low temperature allows for the separation of volatile impurities. The temperature is then gradually increased to elute the main analyte and any less volatile impurities in a reasonable time with good peak shape.

  • Injector Temperature: The temperature must be high enough to ensure rapid and complete vaporization of the sample but not so high as to cause thermal degradation. A temperature around 250 °C is a common starting point.

  • Detector Selection:

    • Flame Ionization Detector (FID): A universal detector for organic compounds, providing excellent sensitivity and a wide linear range. It is a reliable choice for general purity assessment.

    • Electron Capture Detector (ECD): Due to the presence of both a bromine atom and a nitro group (electronegative functional groups), an ECD would offer exceptionally high sensitivity for the parent compound and related halogenated or nitrated impurities.[15]

    • Mass Spectrometer (MS): Coupling GC with MS is the gold standard for impurity identification, providing structural information that is invaluable for meeting ICH identification thresholds.[12]

Detailed Experimental Protocol: GC

1. Instrumentation:

  • GC system equipped with a split/splitless injector, capillary column, and an FID or MS detector.

2. Chromatographic Conditions:

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 300 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and dissolve it in 25 mL of a volatile solvent like Acetone or Ethyl Acetate to create a solution of 1.0 mg/mL.

  • Ensure the solvent is high purity and does not co-elute with any peaks of interest.

GC Analytical Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Volatile Solvent (e.g., Acetone) prep1->prep2 ana1 Inject into GC prep2->ana1 ana2 Vaporize in Inlet ana1->ana2 ana3 Separate on DB-5 Column (Temp Program) ana2->ana3 ana4 Detect with FID or MS ana3->ana4 data1 Integrate Peaks ana4->data1 data3 Identify Peaks (MS) ana4->data3 data2 Calculate % Area Purity data1->data2

Caption: Workflow for GC purity analysis of this compound.

Method Validation and Performance Comparison

A chromatographic method is only reliable if it is validated to be fit for its intended purpose.[16][17] The validation should demonstrate that the method is specific, linear, accurate, precise, and robust, according to ICH Q2(R1) guidelines.

The following table provides an objective comparison of expected performance characteristics for the two proposed methods.

Parameter HPLC-PDA GC-FID/MS Rationale & Senior Scientist Insights
Specificity Excellent. PDA provides peak purity analysis.[11]Good to Excellent. MS provides definitive peak identification.HPLC-PDA is excellent for demonstrating that the main peak is spectrally pure. GC-MS is the ultimate tool for positive identification of unknown volatile impurities.
Linearity (R²) > 0.999> 0.998Both techniques are expected to show excellent linearity. HPLC often has a slight edge in routine QC environments.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%HPLC is generally more accurate for this analyte type due to the lower risk of thermal degradation in the injector.[7]
Precision (%RSD) < 1.0% (Repeatability)< 2.0% (Repeatability)The lower operating temperatures and pressures of HPLC systems typically lead to slightly better precision for non-volatile solids.[7]
Limit of Detection (LOD) Low (ng range)Very Low (pg range with ECD/MS)GC, especially with a selective detector like an ECD or in SIM mode on an MS, can achieve lower detection limits for amenable compounds.
Robustness Generally robust to small changes in mobile phase composition and temperature.Can be sensitive to changes in carrier gas flow, oven ramp rate, and inlet conditions.HPLC methods are often considered more rugged for routine QC transfer between labs. GC methods require more stringent control over hardware parameters.
Impurity Scope Best for non-volatile, polar, thermally labile, and high molecular weight impurities.Best for volatile, semi-volatile, and thermally stable impurities (e.g., residual solvents).The two techniques are highly complementary. An ideal purity assessment would use HPLC as the primary method and GC to control for impurities outside the scope of the HPLC method.

Decision-Making Framework for Method Selection

The choice between HPLC and GC is not always mutually exclusive; they often serve complementary roles. The following decision tree can guide the selection process based on the analytical objective.

Decision_Tree start Purity Analysis of This compound q1 Primary Goal: Routine QC, Release Testing, Stability Studies? start->q1 hplc Use HPLC-PDA as the Primary Method q1->hplc  Yes q2 Are volatile impurities or residual solvents a concern? q1->q2  No / Unsure hplc->q2 end_hplc HPLC provides robust data for non-volatile impurities and degradants. hplc->end_hplc gc Use GC-FID/MS as a Complementary Method q2->gc  Yes end_gc GC is ideal for targeted analysis of volatiles and unknown identification. gc->end_gc

Caption: Decision tree for selecting an analytical method for purity testing.

Conclusion

Both HPLC and GC are powerful and valid techniques for assessing the purity of this compound. However, they are not interchangeable.

HPLC is unequivocally the recommended primary technique for routine quality control, stability testing, and release assays. Its ability to handle non-volatile and potentially thermally labile compounds without derivatization, combined with the spectral confirmation from a PDA detector, provides a robust and comprehensive assessment of the primary impurity profile.[6]

GC serves as an essential, complementary tool. Its strength lies in its high resolving power and sensitivity for volatile and semi-volatile compounds, which may be process-related impurities or residual solvents not visible by HPLC. When coupled with a mass spectrometer, GC is unparalleled for the structural elucidation of unknown volatile impurities, a critical task for fulfilling regulatory requirements.[1][18]

Ultimately, a comprehensive quality control strategy for this compound should leverage the strengths of both techniques. By understanding the fundamental principles and the "why" behind the methodological choices, scientists can confidently develop and validate analytical procedures that ensure the highest standards of product quality and safety.

References

The Synthesis of Ethyl 3-bromo-5-nitrobenzoate: A Comparative Guide to Maximizing Yield

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. Ethyl 3-bromo-5-nitrobenzoate, a valuable building block in the synthesis of various pharmaceutical compounds, presents a case study in the optimization of reaction yields. This guide provides an in-depth analysis of the theoretical versus experimental yields of this ester, exploring the underlying chemical principles, offering detailed experimental protocols, and comparing alternative synthetic strategies. Our focus is on providing actionable insights to bridge the gap between theoretical calculations and practical laboratory outcomes.

Theoretical Yield: The Stoichiometric Ideal

The theoretical yield of a reaction represents the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of material. The synthesis of this compound (molar mass: 274.07 g/mol ) is most commonly achieved through the esterification of 3-bromo-5-nitrobenzoic acid (molar mass: 246.02 g/mol ) with ethanol in the presence of an acid catalyst.

The balanced chemical equation for this reaction is:

C₇H₄BrNO₄ (3-bromo-5-nitrobenzoic acid) + C₂H₅OH (ethanol) ⇌ C₉H₈BrNO₄ (this compound) + H₂O (water)

Based on the 1:1 stoichiometry of the reaction, the theoretical yield can be calculated as follows:

Theoretical Yield (g) = (moles of limiting reactant) x (molar mass of product)

For instance, starting with 25 grams of 3-bromo-5-nitrobenzoic acid, assuming it is the limiting reactant, the theoretical yield of this compound would be approximately 27.86 grams.

Experimental Yield: Navigating the Realities of the Laboratory

In practice, achieving the theoretical yield is seldom possible. The experimental yield, the actual amount of product isolated and purified, is often lower due to a variety of factors. These can range from incomplete reactions and the presence of side reactions to losses during product workup and purification.

Several protocols for the synthesis of this compound report high experimental yields, with some even reaching up to 99%.[1][2] However, it is crucial to understand the experimental choices that lead to such high efficiencies.

Key Factors Influencing Experimental Yield:
  • Reaction Equilibrium: The Fischer esterification is a reversible reaction.[3][4][5][6] The presence of water, a product of the reaction, can shift the equilibrium back towards the reactants, thereby reducing the yield of the ester.[4][5][7]

  • Catalyst Choice and Concentration: The reaction is typically catalyzed by a strong acid, such as sulfuric acid or phosphoric acid.[3][4] An alternative and highly effective method involves the use of thionyl chloride (SOCl₂), which reacts with the carboxylic acid to form an acyl chloride intermediate, a more reactive species.[1][2][8]

  • Reaction Conditions: Temperature and reaction time are critical parameters. The reaction is often heated to reflux to increase the reaction rate.[9]

  • Purity of Reactants and Solvents: The presence of water in the reactants or solvent can significantly hinder the reaction by shifting the equilibrium.[10] Using anhydrous ethanol and ensuring the starting carboxylic acid is dry are essential for maximizing the yield.[1][2][10]

  • Purification Method: Losses are inevitable during the workup and purification steps, which typically involve extraction and column chromatography.[1][2] The efficiency of these processes directly impacts the final isolated yield.

Comparative Analysis of Synthetic Protocols

To illustrate the interplay of these factors, we will compare two common protocols for the synthesis of this compound.

Protocol 1: Thionyl Chloride-Mediated Esterification

This method is reported to produce a near-quantitative yield of 99%.[1][2] The use of thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with ethanol. This approach effectively bypasses the equilibrium limitations of the standard Fischer esterification.

References

A Comparative Cost and Efficiency Analysis of Synthetic Methods for Ethyl 3-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-bromo-5-nitrobenzoate (CAS No. 690260-94-7) is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its trifunctional aromatic scaffold, featuring an ester, a nitro group, and a bromine atom, offers synthetic chemists a versatile platform for constructing complex molecular architectures. The strategic placement of these groups allows for selective transformations, such as nucleophilic aromatic substitution, reduction of the nitro group to an amine, and cross-coupling reactions at the carbon-bromine bond.

Given its importance, the efficient and cost-effective synthesis of this building block is a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of the most viable synthetic routes to this compound, focusing on chemical costs, reaction efficiency, scalability, and safety considerations. We will dissect two primary strategies: the direct esterification of pre-brominated 3-bromo-5-nitrobenzoic acid and the electrophilic bromination of ethyl 3-nitrobenzoate. A third, related route involving the synthesis of a key precursor via the Sandmeyer reaction will also be considered.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from two logical starting points, differing in the sequence of the esterification and bromination steps.

  • Method 1: Esterification of 3-Bromo-5-nitrobenzoic Acid. This is the most direct and commonly reported method, involving a one-step conversion of the commercially available carboxylic acid to its corresponding ethyl ester.

  • Method 2: Electrophilic Bromination of Ethyl 3-nitrobenzoate. This route begins with the esterification of 3-nitrobenzoic acid, followed by the selective bromination of the resulting ethyl 3-nitrobenzoate.

  • Method 3: Precursor Synthesis via Sandmeyer Reaction. This is not a direct route to the final product but a common industrial method to produce the key starting material for Method 1, 3-bromo-5-nitrobenzoic acid, from 3-amino-5-nitrobenzoic acid. This pathway is relevant to the overall cost analysis when considering vertical integration of the supply chain.

G cluster_0 Method 1: Post-Bromination Esterification cluster_1 Method 2: Pre-Bromination Esterification cluster_2 Method 3: Sandmeyer Precursor Synthesis A 3-Bromo-5-nitrobenzoic Acid B This compound A->B Esterification (SOCl₂ or H₂SO₄, EtOH) C 3-Nitrobenzoic Acid D Ethyl 3-nitrobenzoate C->D Esterification (H₂SO₄, EtOH) E This compound D->E Bromination (NBS or Br₂) F 3-Amino-5-nitrobenzoic Acid G Aryl Diazonium Salt F->G Diazotization (NaNO₂, HBr) H 3-Bromo-5-nitrobenzoic Acid G->H Sandmeyer Reaction (CuBr)

Caption: High-level overview of the three synthetic strategies.

Method 1: Fischer Esterification of 3-Bromo-5-nitrobenzoic Acid

This approach is arguably the most straightforward, leveraging the commercially available 3-bromo-5-nitrobenzoic acid as the direct precursor. The core of this method is the Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction Scheme & Mechanism

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The reaction can be catalyzed by a strong protic acid like sulfuric acid (H₂SO₄) or facilitated by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride using thionyl chloride (SOCl₂). The SOCl₂ route often proceeds under milder conditions and can lead to exceptionally high yields, as the byproducts (SO₂ and HCl) are gases that can be easily removed, driving the equilibrium towards the product.[3] The protocol detailed below utilizes thionyl chloride and reports a near-quantitative yield.[3][4]

Detailed Experimental Protocol
  • 1. Reagent Setup: To a 500 mL round-bottom flask, add 3-bromo-5-nitrobenzoic acid (25 g, 101.6 mmol) and anhydrous ethanol (200 mL).[3]

  • 2. Catalyst Addition: Cool the flask in an ice bath (0 °C) with stirring. Slowly add thionyl chloride (SOCl₂, 15 mL) dropwise to the mixture.

  • 3. Reaction: Remove the ice bath and heat the reaction mixture to 80 °C. Maintain stirring for 4 hours.

  • 4. Quenching: After the reaction is complete, cool the mixture and cautiously quench by adding 50 mL of water.

  • 5. Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 50 mL).

  • 6. Work-up: Combine the organic layers and concentrate under reduced pressure to yield the crude product.

  • 7. Purification: Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (1:20 to 1:10) to afford this compound as a white solid (27.5 g, 99% yield).[3]

Cost Analysis
ReagentMolar Mass ( g/mol )Amount (per 101.6 mmol)Approx. Cost (USD/kg)Cost per Reaction (USD)
3-Bromo-5-nitrobenzoic Acid246.0225 g$20.00 - $30.00[5]$0.50 - $0.75
Anhydrous Ethanol46.07200 mL (~158 g)$0.71[6]$0.11
Thionyl Chloride (SOCl₂)118.9715 mL (~24.7 g)~$15.00 (estimated)$0.37
Total Estimated Cost $0.98 - $1.23
Cost per Gram of Product ~$0.04

Note: Solvent and silica gel costs are not included but are generally significant factors in overall process cost.

Evaluation
  • Pros: Extremely high reported yield (99%), straightforward single-step procedure, and relatively short reaction time.[3]

  • Cons: Dependent on the price and availability of 3-bromo-5-nitrobenzoic acid. The use of thionyl chloride requires careful handling due to its corrosive and moisture-sensitive nature.

Method 2: Electrophilic Bromination of Ethyl 3-nitrobenzoate

This strategy reverses the order of operations, starting with the more readily available 3-nitrobenzoic acid. The acid is first converted to its ethyl ester, which is then subjected to electrophilic aromatic substitution to install the bromine atom.

Reaction Scheme & Rationale

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The key to this synthesis is the regioselectivity of the bromination step. The aromatic ring of ethyl 3-nitrobenzoate is strongly deactivated by two electron-withdrawing groups: the nitro group (-NO₂) and the ester group (-CO₂Et). Both of these are meta-directing. Therefore, when an electrophile like Br⁺ is introduced, it is directed to the positions meta to both groups, which is the C-5 position. This inherent electronic preference makes the synthesis highly selective. N-Bromosuccinimide (NBS) is often a preferred brominating agent over liquid bromine for its ease of handling and improved safety profile.[7][8]

Detailed Experimental Protocol

Step A: Esterification of 3-Nitrobenzoic Acid

  • This step follows a standard Fischer esterification protocol.[9] In a round-bottom flask, dissolve 3-nitrobenzoic acid (16.7 g, 100 mmol) in anhydrous ethanol (100 mL).

  • Carefully add concentrated sulfuric acid (H₂SO₄, 3 mL) as a catalyst.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction, pour it into ice water, and collect the precipitated solid product (ethyl 3-nitrobenzoate) by filtration. Recrystallize if necessary. Expected yield is typically >90%.

Step B: Bromination of Ethyl 3-nitrobenzoate

  • In a suitable flask, dissolve ethyl 3-nitrobenzoate (19.5 g, 100 mmol) in a solvent like acetonitrile or a chlorinated solvent.[10]

  • Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol).

  • Add a catalytic amount of a Lewis acid or protic acid (e.g., H₂SO₄) to facilitate the generation of the Br⁺ electrophile.

  • Heat the reaction mixture (e.g., to reflux) and monitor by TLC. The deactivating nature of the ring may require prolonged reaction times or higher temperatures.

  • Upon completion, cool the mixture, wash with an aqueous solution of sodium bisulfite to quench any remaining bromine, and then wash with brine.

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

Cost Analysis
ReagentMolar Mass ( g/mol )Amount (per 100 mmol)Approx. Cost (USD/kg)Cost per Reaction (USD)
3-Nitrobenzoic Acid167.1216.7 g~$10.00 (estimated)$0.17
Anhydrous Ethanol46.07~100 mL (~79 g)$0.71[6]$0.06
Sulfuric Acid (H₂SO₄)98.083 mL (~5.5 g)$0.15[11]<$0.01
N-Bromosuccinimide (NBS)177.9818.7 g$70.00[7]$1.31
Total Estimated Cost ~$1.54
Cost per Gram of Product (assuming 80% overall yield) ~$0.07
Evaluation
  • Pros: Starts from cheaper, more common raw materials. The regioselectivity is high due to strong directing group effects.

  • Cons: This is a two-step synthesis, increasing labor and processing time. The bromination of a strongly deactivated ring can be sluggish, potentially requiring harsh conditions and leading to lower yields compared to Method 1.

Method 3: Precursor Synthesis via Sandmeyer Reaction

While not a direct route to the final product, the Sandmeyer reaction is a powerful tool for introducing halides onto an aromatic ring and is a common industrial method for preparing the starting material for Method 1.[12] It provides an alternative to direct bromination of a deactivated ring.

Reaction Scheme & Mechanism

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The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[13] It proceeds in two main stages:

  • Diazotization: An aromatic primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

  • Substitution: The diazonium salt is then treated with a copper(I) halide (e.g., CuBr), which catalyzes the replacement of the diazonium group (-N₂⁺) with a halide.[14][15] The release of nitrogen gas (N₂) is a powerful thermodynamic driving force for the reaction.

G A Ar-NH₂ (Aryl Amine) B Ar-N₂⁺ (Diazonium Salt) A->B NaNO₂ / HBr (Diazotization) C Ar-Br (Aryl Bromide) B->C Radical Substitution E N₂ Gas B->E Elimination D Cu(I)Br D->B Single Electron Transfer

Caption: Simplified workflow of the Sandmeyer reaction mechanism.

Evaluation

The decision to synthesize 3-bromo-5-nitrobenzoic acid via the Sandmeyer reaction versus purchasing it directly is purely economic and logistical.

  • Pros: Excellent method for producing aryl bromides, especially when direct bromination is difficult. The starting material, 3-amino-5-nitrobenzoic acid, may be significantly cheaper than its brominated counterpart.

  • Cons: Involves the generation of potentially unstable diazonium salts, which requires careful temperature control and handling. It adds an extra step to the overall process compared to purchasing the precursor directly. The use of copper salts introduces a heavy metal that must be removed from the final product and waste streams.

Comparative Summary and Recommendations

MetricMethod 1 (Esterification)Method 2 (Bromination)Method 3 (Sandmeyer Precursor)
Number of Steps 121 (to precursor) + 1 (esterification)
Overall Yield Excellent (~99%)[3]Moderate to Good (Est. 70-85%)Good (for precursor)
Est. Reagent Cost/Mole ~$11.00 ~$15.00 Varies, potentially lower cost
Key Advantage Highest yield, very efficientUses cheaper starting materialsBypasses difficult bromination
Key Disadvantage Relies on cost of precursorLower overall yield, longer processDiazonium salt handling, metal waste
Scalability ExcellentGoodGood, but requires strict process control
Conclusion

For laboratory-scale research and development where efficiency, high purity, and speed are paramount, Method 1 (Esterification of 3-Bromo-5-nitrobenzoic Acid) is the superior choice. Its near-quantitative yield and single-step procedure make it highly attractive, provided the starting material is readily available at a reasonable cost.

For large-scale industrial production where raw material costs are the primary driver, Method 2 (Bromination of Ethyl 3-nitrobenzoate) becomes a more compelling option. While the overall yield may be lower and the process longer, the significantly lower cost of 3-nitrobenzoic acid compared to its brominated derivative could lead to substantial cost savings at scale. Process optimization would be critical to maximize the yield of the bromination step.

Finally, incorporating Method 3 (Sandmeyer Reaction) into the production chain is a strategic decision for manufacturers looking to gain more control over their supply line and reduce reliance on external suppliers of 3-bromo-5-nitrobenzoic acid. This approach is most viable when the cost of 3-amino-5-nitrobenzoic acid and the operational costs of performing the Sandmeyer reaction are significantly lower than the purchase price of the brominated acid.

Ultimately, the optimal synthetic route depends on the specific priorities of the organization, balancing the trade-offs between raw material costs, process efficiency, capital expenditure, and operational complexity.

References

A Guide to the Spectral Comparison of Ethyl 3-bromo-5-nitrobenzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic organic chemistry, the confirmation of a successful chemical transformation is paramount. Spectroscopic analysis serves as the cornerstone of this verification process, providing an in-depth look at the molecular structure of the synthesized compound. This guide offers a comprehensive comparison of the spectral data for Ethyl 3-bromo-5-nitrobenzoate against its starting materials, 3-bromo-5-nitrobenzoic acid and ethanol. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key transformations that signify the successful esterification.

The Synthetic Pathway: Fischer Esterification

The synthesis of this compound is classically achieved through the Fischer esterification of 3-bromo-5-nitrobenzoic acid with ethanol, catalyzed by a strong acid. This reaction is a fundamental process in organic synthesis where a carboxylic acid is converted to an ester.[1][2][3][4] The equilibrium of this reaction is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[3][5]

A robust method for this synthesis involves the use of thionyl chloride to facilitate the esterification.[6][7]

  • Reaction Setup: In a 500 mL round-bottom flask, combine 3-bromo-5-nitrobenzoic acid (25 g, 101.6 mmol) and anhydrous ethanol (200 mL).

  • Reagent Addition: Cool the mixture to 0 °C with stirring and slowly add thionyl chloride (15 mL) dropwise.

  • Reaction Progression: After the addition is complete, warm the mixture to 80 °C and maintain stirring for 4 hours.

  • Quenching: Upon completion, cool the reaction and quench by adding 50 mL of water.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and concentrate under reduced pressure. The resulting residue is then purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (1:20 to 1:10) to yield this compound as a white solid.[6][7]

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow Start Starting Materials (3-bromo-5-nitrobenzoic acid, Ethanol, SOCl2) Reaction Esterification (80°C, 4h) Start->Reaction Combine & React Quench Quenching (Water) Reaction->Quench Cool & Quench Extract Extraction (DCM) Quench->Extract Isolate Purify Column Chromatography Extract->Purify Concentrate & Purify Product This compound Purify->Product Yields

Caption: Workflow for the synthesis of this compound.

Comparative Spectral Analysis

The conversion of the carboxylic acid to an ester introduces the ethyl group (-CH₂CH₃) and removes the acidic proton (-COOH), leading to distinct and predictable changes in the NMR, IR, and Mass spectra.

¹H NMR spectroscopy is instrumental in identifying the proton environments within a molecule. The transition from starting materials to the product is clearly marked by the appearance of signals corresponding to the ethyl group and the disappearance of the carboxylic acid proton signal.

CompoundAromatic Protons (ppm)Ethyl Group Protons (ppm)Carboxylic Acid Proton (ppm)
3-bromo-5-nitrobenzoic acidMultiplets between 7.21-8.11N/ABroad singlet ~13.06
EthanolN/AQuartet ~3.7 ppm (-CH₂-), Triplet ~1.2 ppm (-CH₃)N/A
This compound Multiplets between 7.83-8.93 [8]Quartet ~4.45 ppm (-OCH₂-), Triplet ~1.44 ppm (-CH₃) [8]Absent

The most telling evidence of a successful reaction in the ¹H NMR spectrum is:

  • Disappearance of the broad singlet for the carboxylic acid proton, which is typically found far downfield.

  • Appearance of a quartet and a triplet , characteristic of an ethyl group attached to an electronegative atom (in this case, oxygen). The quartet arises from the methylene (-CH₂) protons being split by the three methyl (-CH₃) protons, and the triplet from the methyl protons being split by the two methylene protons.[9][10][11]

¹³C NMR provides insights into the carbon framework of the molecules.

CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Ethyl Group Carbons (ppm)
3-bromo-5-nitrobenzoic acid~164-167~116-167N/A
EthanolN/AN/A~58 (-CH₂-), ~18 (-CH₃)
This compound ~165 [12]~124-148 [12]~61, ~14 [12]

Key changes in the ¹³C NMR spectrum include:

  • The carbonyl carbon signal of the ester is typically found in a similar region to that of the carboxylic acid.[13]

  • The appearance of two new signals in the aliphatic region (~14 ppm and ~61 ppm) confirms the incorporation of the ethyl group from ethanol.

IR spectroscopy is particularly effective at identifying functional groups. The conversion of a carboxylic acid to an ester results in very distinct changes in the IR spectrum.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)NO₂ Stretches (cm⁻¹)
3-bromo-5-nitrobenzoic acidBroad, ~2500-3300[14]~1700-1730[15]~1210-1320[15]~1550 & ~1350
EthanolBroad, ~3200-3550[16]N/A~1050-1100[16][17]N/A
This compound Absent ~1715-1750 [18]~1000-1300 [18]Present

The hallmark of a successful esterification in an IR spectrum is:

  • The disappearance of the very broad O-H stretch of the carboxylic acid.[14][15][19]

  • The appearance of a strong C=O stretch for the ester, often at a slightly higher wavenumber than the carboxylic acid's carbonyl stretch.[19]

  • The presence of strong C-O stretching bands in the fingerprint region, which are also characteristic of esters.[18]

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
3-bromo-5-nitrobenzoic acidC₇H₄BrNO₄246.01245/247 (M-H), 228/230 (M-H₂O), 201/203 (M-COOH)
EthanolC₂H₆O46.0746 (M), 45 (M-H), 31 (M-CH₃)
This compound C₉H₈BrNO₄ 274.07 273/275 (M), 245/247 (M-C₂H₅), 228/230 (M-OC₂H₅)

The mass spectrum of the product will show a molecular ion peak corresponding to the molecular weight of this compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the molecular ion peak and any bromine-containing fragments, appearing as two peaks of nearly equal intensity separated by two mass units.

Conceptualizing the Spectral Transformation

The following diagram summarizes the key changes observed across the different spectroscopic techniques.

Spectral_Changes Start Starting Materials 3-bromo-5-nitrobenzoic acid Ethanol Product Product This compound Start->Product Fischer Esterification NMR ¹H & ¹³C NMR |  Disappearance of -COOH proton (~13 ppm) |  Appearance of -OCH₂CH₃ signals (quartet & triplet) Product->NMR Confirms IR IR Spectroscopy |  Disappearance of broad O-H stretch (2500-3300 cm⁻¹) |  Appearance of strong C=O stretch (~1730 cm⁻¹) Product->IR Confirms MS Mass Spectrometry |  Loss of m/z 246 |  Appearance of m/z 274 (with Br isotope pattern) Product->MS Confirms

Caption: Key spectral transformations during esterification.

Conclusion

The spectral data unequivocally confirms the conversion of 3-bromo-5-nitrobenzoic acid and ethanol to this compound. Each spectroscopic technique provides a unique piece of the structural puzzle. The disappearance of the carboxylic acid proton in ¹H NMR and the broad O-H stretch in IR, coupled with the emergence of characteristic ethyl group signals in both ¹H and ¹³C NMR, provides irrefutable evidence of ester formation. Mass spectrometry further corroborates this by confirming the molecular weight of the final product. This multi-faceted analytical approach ensures the integrity of the synthesis and provides a clear and comprehensive characterization of the target molecule.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 3-bromo-5-nitrobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of laboratory chemicals is a cornerstone of safe and responsible research. This guide provides a detailed, step-by-step protocol for the disposal of Ethyl 3-bromo-5-nitrobenzoate, a compound that, due to its halogenated and nitrated aromatic structure, requires careful handling to mitigate risks to personnel and the environment. The procedures outlined here are grounded in established safety protocols and regulatory requirements, ensuring a self-validating system for your laboratory's chemical hygiene plan.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified with the following hazards:

  • Skin Corrosion/Irritation: It can cause severe skin burns and irritation.[1]

  • Serious Eye Damage/Eye Irritation: Poses a significant risk of serious eye damage.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Given these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)
Protection Type Specification Rationale
Eye and Face Chemical safety goggles and a face shield. Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]To protect against splashes and vapors that can cause severe eye damage.[3]
Hand Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[4]To prevent skin contact, which can lead to severe burns and irritation.[1]
Body A chemically resistant apron or lab coat and closed-toe shoes.To protect against accidental spills and contamination of personal clothing.
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Follow OSHA respirator regulations in 29 CFR 1910.134.To prevent respiratory irritation from dust or vapors, especially in cases of poor ventilation or spills.[1]

Waste Segregation: The First Line of Defense

The foundational principle of chemical waste management is segregation. Improperly mixed chemicals can lead to violent reactions, the release of toxic gases, or complicate the disposal process, increasing costs and environmental impact. This compound waste must be categorized as halogenated organic waste .[5]

Core Principle: Never mix halogenated organic waste with non-halogenated waste streams.[5][6] The presence of halogens (in this case, bromine) necessitates specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[5][6]

Step-by-Step Disposal Protocol

This protocol details the procedure for collecting and preparing this compound waste for final disposal by a licensed contractor.

Container Selection and Preparation
  • Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers with screw caps are generally suitable.[7][8] The container must be in good condition, free from cracks or deterioration.[7]

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[8]

Waste Collection
  • Solid Waste: Collect solid this compound waste by sweeping it up and shoveling it into the designated container.[1] Avoid creating dust.[1][4]

  • Solutions and Rinsates: If the waste is in a solution, or if you are collecting rinsates from decontaminating glassware, pour the liquid carefully into the designated container using a funnel to prevent spillage.[9]

  • Decontamination of Emptied Containers: "Empty" containers that held this compound must also be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as halogenated organic waste.[3]

Labeling and Documentation

Accurate labeling is a critical compliance requirement under the Resource Conservation and Recovery Act (RCRA).[10][11]

  • Complete the Hazardous Waste Label: As waste is added, meticulously record the following information on the label:[8]

    • The full chemical name: "this compound". Do not use abbreviations.[8]

    • For mixtures, list all components and their approximate percentages or volumes.[7][8]

    • The date of waste generation.[8]

    • The specific hazards (e.g., "Corrosive," "Toxic"). Check the appropriate hazard pictograms.[1][8]

    • Your name, department, and contact information.[8]

Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be near the point of generation and under the control of laboratory personnel.[11]

  • Secondary Containment: Place the container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[10][12]

  • Segregation within SAA: Ensure the container is stored separately from incompatible materials, such as strong bases or oxidizers.[7]

  • Container Management:

    • Keep the container securely closed at all times, except when adding waste.[7][9]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[9][11]

    • Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[7][10]

Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for the maximum allowed time (which can be up to one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for pickup.[7]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for proper transportation and disposal.[11][12] Never attempt to dispose of this chemical down the drain or in regular trash.[1][8][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Waste Generation (this compound) Assess Assess Hazards (Corrosive, Irritant) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate Segregate as 'Halogenated Organic Waste' PPE->Segregate Container Select & Label Compatible Waste Container Segregate->Container Collect Collect Waste (Solid, Liquid, Rinsate) Container->Collect Seal Securely Seal Container Collect->Seal Store Store in SAA with Secondary Containment Seal->Store Inspect Weekly Inspection Store->Inspect Full Container Full or Max Storage Time? Inspect->Full Full->Store No ContactEHS Contact EHS for Pickup Full->ContactEHS Yes End Disposal by Licensed Contractor ContactEHS->End

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert your colleagues and the laboratory supervisor.

  • Control and Contain: If it is safe to do so, prevent the spill from spreading. Use a spill control kit with absorbent materials suitable for chemical spills.

  • Cleanup:

    • Ensure you are wearing the full complement of PPE.

    • Sweep up solid material or absorb liquid spills with an inert material (e.g., vermiculite, dry sand).

    • Place all contaminated materials into a designated hazardous waste container and label it accordingly.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If there is any skin or eye contact, rinse the affected area immediately with plenty of water for at least 15 minutes and seek prompt medical attention.[1]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling Ethyl 3-bromo-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in the fast-paced world of drug discovery and development, the novel compounds synthesized are the lifeblood of innovation. Ethyl 3-bromo-5-nitrobenzoate, a key building block in many synthetic pathways, is one such compound. However, its utility is matched by its potential hazards. This guide provides an in-depth, experience-driven approach to handling this substance, ensuring both your safety and the integrity of your research. We will move beyond a simple checklist of precautions to a deeper understanding of why these measures are critical.

Understanding the Hazard Profile: More Than Just Labels

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). This profile necessitates a multi-faceted approach to personal protection, focusing on preventing ingestion, skin and eye contact, and inhalation.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Serious Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

This table summarizes the key hazards associated with this compound.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of appropriate PPE is not merely a procedural step but a foundational element of a safe laboratory environment. Given the hazards of this compound, the following PPE is mandatory.

Eye and Face Protection: A Non-Negotiable Standard

Given its classification as a serious eye irritant (H319), standard safety glasses are insufficient.

  • Chemical Safety Goggles: These are essential to provide a seal around the eyes, protecting against splashes and fine dust.

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.

Skin Protection: Impermeable and Comprehensive

To mitigate the risk of skin irritation (H315), comprehensive skin protection is crucial.

  • Gloves: Nitrile gloves are a suitable choice for handling this compound. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended during procedures with a higher risk of exposure.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against accidental spills.

  • Full-Length Trousers and Closed-Toe Shoes: This is a standard and non-negotiable aspect of laboratory attire to ensure no skin is exposed.

Respiratory Protection: Guarding Against Inhalation

The potential for respiratory irritation (H335) means that engineering controls and, in some cases, respiratory protection are necessary.

  • Chemical Fume Hood: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the inhalation of airborne particles.

  • Respirator: In situations where a fume hood is not available or during a large-scale cleanup of a spill, a NIOSH-approved respirator with an appropriate particulate filter is required.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is key to minimizing risk and ensuring the longevity of your research.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Personal Protective Equipment: Don the required PPE as outlined in the previous section.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within the fume hood. Use a spatula to handle the powder and avoid creating dust.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash your hands thoroughly, even after removing gloves.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, a swift and informed response is critical.

First Aid Measures
  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]

  • If inhaled: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Response Workflow

SpillResponse start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Respirator, Gloves, Goggles) evacuate->ppe contain Contain the Spill (Use absorbent pads) ppe->contain cleanup Clean Up Spill (Use appropriate kit) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste in a sealed container decontaminate->dispose end Incident Reported dispose->end

Caption: A logical workflow for responding to a chemical spill.

Disposal Plan: Environmental Responsibility

The disposal of this compound and its containers must be handled with the utmost care to prevent environmental contamination. As a brominated nitroaromatic compound, it should be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company. Adhere to all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.